8-(difluoromethyl)-9H-purin-6-ol
Description
Properties
IUPAC Name |
8-(difluoromethyl)-1,7-dihydropurin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F2N4O/c7-3(8)5-11-2-4(12-5)9-1-10-6(2)13/h1,3H,(H2,9,10,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWXLKNFVBZQWNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(C(=O)N1)NC(=N2)C(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
8-(Difluoromethyl)-9H-purin-6-ol: Structural Dynamics, Synthesis, and Medicinal Chemistry Applications
Executive Summary
The incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern drug design. Specifically, the difluoromethyl group (
Chemical Identity and Physicochemical Properties
The physical and electronic profile of 8-(difluoromethyl)-9H-purin-6-ol is heavily dictated by the electron-withdrawing nature of the
Quantitative Data Summary
The following table summarizes the core chemical identifiers and theoretical physicochemical properties of the compound[1].
| Property | Value |
| Common Name | 8-(difluoromethyl)-9H-purin-6-ol |
| Synonym | 8-(difluoromethyl)hypoxanthine |
| CAS Number | 2413882-99-0 |
| Molecular Formula | |
| Molecular Weight | 186.12 g/mol |
| Hydrogen Bond Donors | 2 (N9-H, O-H / N1-H) |
| Hydrogen Bond Acceptors | 4 (N3, N7, F, O) |
| Topological Polar Surface Area (TPSA) | ~71.3 Ų |
Structural Dynamics: Tautomerism and Electronic Effects
A critical factor in the pharmacological application of purines is their tautomeric equilibrium. 8-(difluoromethyl)-9H-purin-6-ol exists in a dynamic equilibrium with its keto form, 8-(difluoromethyl)-1,9-dihydro-6H-purin-6-one.
Causality in Target Binding: In physiological environments, the keto (hypoxanthine) form is overwhelmingly favored. However, the introduction of the highly electronegative
Tautomeric equilibrium of 8-(difluoromethyl)-9H-purin-6-ol and C8-CF2H electronic influence.
Synthetic Methodologies and Mechanistic Pathways
Historically, the synthesis of difluoromethylated purines relied on multi-step functional group transformations, such as the oxidation of 6-(hydroxymethyl)purines followed by nucleophilic fluorination using Deoxofluor[2]. However, functionalizing the C8 position requires different strategic approaches.
Approach A: De Novo Pyrimidine Cyclization
The classical approach involves the condensation of 5,6-diaminopyrimidin-4-ol with difluoroacetic acid. Under acidic conditions and high heat, the amide intermediate undergoes dehydrative cyclization to form the imidazole ring. While robust, this method suffers from harsh conditions that can degrade sensitive functional groups.
Approach B: Late-Stage Photoredox C-H Difluoromethylation
A more modern, atom-economical approach utilizes visible-light photoredox catalysis to directly functionalize the C8-H bond of hypoxanthine[3].
Mechanistic Causality: Traditional cross-coupling of
Radical mechanism for late-stage C8-difluoromethylation of hypoxanthine via photoredox catalysis.
Experimental Protocols
The following protocol details the late-stage photoredox C-H difluoromethylation. This system is designed to be self-validating; the use of specific stoichiometric ratios and degassing procedures directly correlates to the suppression of oxidative side reactions.
Protocol: Photocatalytic Synthesis of 8-(difluoromethyl)-9H-purin-6-ol
Materials Required:
-
Hypoxanthine (1.0 equiv, 0.5 mmol)
-
Sodium difluoromethanesulfinate (
) (3.0 equiv, 1.5 mmol) -
Photocatalyst: Rose Bengal or Eosin Y (2 mol%)
-
Oxidant: Potassium persulfate (
) (1.5 equiv) Note: If utilizing an -mediated cycle, replace with an balloon[3]. -
Solvent: DMSO/Water (4:1 v/v, 5 mL)
Step-by-Step Methodology:
-
Reaction Assembly: In an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add hypoxanthine,
, the photocatalyst, and the oxidant. -
Solvent Addition & Solvation: Add the DMSO/Water solvent mixture. Causality: The inclusion of water is critical to fully solubilize the inorganic sulfinate salt and the oxidant, ensuring a homogenous radical generation phase.
-
Degassing (Critical Step): Seal the tube with a rubber septum and subject the mixture to three cycles of freeze-pump-thaw. Causality: Dissolved oxygen (unless specifically used as the terminal oxidant) will rapidly quench the excited state of the photocatalyst (
) or trap the radical to form peroxy species, drastically reducing the yield. -
Irradiation: Backfill the tube with Argon. Irradiate the stirring mixture using 3W Green LEDs (approx. 530 nm) at room temperature for 18–24 hours. Maintain a distance of 2 cm from the light source.
-
Reaction Quenching: Monitor completion via LC-MS. Once complete, dilute the mixture with ethyl acetate (20 mL) and wash with saturated aqueous
(3 x 10 mL) to neutralize acidic byproducts and remove DMSO. -
Isolation: Dry the organic layer over anhydrous
, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (DCM/MeOH gradient) to afford the pure 8-(difluoromethyl)-9H-purin-6-ol.
Step-by-step experimental workflow for the photocatalytic synthesis of 8-(difluoromethyl)-9H-purin-6-ol.
Pharmacological Relevance
The strategic placement of a difluoromethyl group at the C8 position of the purine ring serves multiple pharmacological purposes:
-
Metabolic Stability: The C8 position of purines is highly susceptible to enzymatic oxidation by xanthine oxidase. The steric bulk and strong C-F bonds of the
group effectively block this metabolic liability, increasing the half-life of the compound in vivo. -
Conformational Control: In nucleoside analogs, a bulky C8 substituent forces the glycosidic bond into a syn conformation rather than the standard anti conformation. This is a crucial design element for specific antiviral and antineoplastic agents.
-
Bioisosterism: As demonstrated in various fluorination studies of heterocycles[4], the
proton can act as a hydrogen bond donor, mimicking the interactions of a hydroxyl or thiol group while maintaining superior lipophilicity and membrane permeability.
References
- Chemsrc. "8-(difluoromethyl)-9H-purin-6-ol | CAS#:2413882-99-0". Chemsrc.com.
- Šilhár, P., Pohl, R., Votruba, I., Hocek, M. "Synthesis and Cytostatic Activity of Novel 6-(Difluoromethyl)purine Bases and Nucleosides". Synthesis, 2006.
- ResearchGate. "Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis". Nature Communications, 2020.
- SciSpace. "Direct Perfluoroalkylation of C-H Bonds in (Hetero)arenes". Chemistry – A European Journal, 2022.
Sources
Therapeutic Potential of 8-Difluoromethyl Purine Derivatives
The following technical guide details the therapeutic rationale, synthetic methodology, and application strategies for 8-difluoromethyl purine derivatives . This guide is structured for medicinal chemists and drug discovery scientists, focusing on the specific utility of the difluoromethyl (
Technical Guide & Whitepaper
Executive Summary: The Advantage
The purine scaffold is ubiquitous in kinase inhibitors, adenosine receptor antagonists, and nucleoside antivirals. However, the C8 position represents both a metabolic liability (susceptibility to xanthine oxidase-mediated oxidation) and an underutilized vector for physicochemical tuning.
The 8-difluoromethyl (
-
Lipophilic Hydrogen Bond Donor: Unlike
(which is purely lipophilic and electron-withdrawing), the proton acts as a weak hydrogen bond donor (bioisostere of or ) while maintaining high lipophilicity. -
Metabolic Blockade: The C-F bonds resist oxidative metabolism, extending half-life compared to C8-H or C8-Alkyl analogs.
-
Electronic Modulation: The electron-withdrawing nature of
lowers the of the purine ring system ( ), altering solubility and binding kinetics without the steric penalty of larger groups.
Medicinal Chemistry Rationale
Bioisosterism and Physicochemical Properties
The decision to install a difluoromethyl group at C8 should be driven by specific SAR (Structure-Activity Relationship) goals. The table below compares
| Property | Hydrogen ( | Methyl ( | Trifluoromethyl ( | Difluoromethyl ( |
| Hammett | 0.00 | -0.17 | 0.54 | 0.32 |
| H-Bond Donor? | No | No | No | Yes (Weak, Lipophilic) |
| Metabolic Stability | Low (Oxidation) | Low (Benzylic ox.) | High | High |
| Lipophilicity ( | 0.00 | 0.56 | 0.88 | 0.65 |
Strategic Insight: Use
Mechanism of Action Visualization
The following diagram illustrates the decision logic for deploying the
Figure 1: Decision tree for incorporating the 8-difluoromethyl motif during lead optimization.
Synthetic Methodologies
Installing a
Protocol: Radical C-H Difluoromethylation
This method avoids pre-functionalization (like halogenation) and uses the Baran reagent (Zinc difluoromethanesulfinate, DFMS) to generate
Reagents:
-
Substrate: 6-substituted purine (e.g., 6-chloropurine or protected adenosine).
-
Reagent: Zinc difluoromethanesulfinate (DFMS) (
).[1] -
Oxidant: tert-Butyl hydroperoxide (TBHP) (70% aq.).
-
Solvent: DMSO/Water (biphasic mixture often aids solubility).
Step-by-Step Workflow:
-
Dissolution: Dissolve the purine substrate (1.0 equiv) in DMSO (0.1 M concentration).
-
Reagent Addition: Add DFMS (3.0 equiv) to the solution.
-
Initiation: Cool to 0°C. Add TBHP (5.0 equiv) dropwise. Note: Exotherm is possible.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours. The reaction is driven by the release of
. -
Workup: Dilute with EtOAc, wash with saturated
(to remove sulfinic acid byproducts) and brine. -
Purification: Flash column chromatography. The
product is typically less polar than the starting material.
Why this works: The
Alternative: Deoxyfluorination
For substrates sensitive to radical conditions, a two-step sequence can be used:
-
Formylation: Lithiation at C8 (using LDA at -78°C) followed by quenching with DMF yields the C8-formyl purine.
-
Fluorination: Treatment with DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor converts the aldehyde (
) directly to the difluoromethyl ( ) group.
Therapeutic Applications & Case Studies
Adenosine Receptor Antagonists ( )
Adenosine receptors are G-protein coupled receptors (GPCRs) implicated in Parkinson's disease and cancer immunotherapy.
-
Challenge: Classic antagonists (xanthines/caffeine derivatives) often suffer from poor selectivity or rapid metabolism.
-
Solution: Introduction of 8-difluoromethyl to the xanthine scaffold.
-
Mechanism: The
proton can form a hydrogen bond with Asn253 (in ) or similar residues in the binding pocket, a specific interaction that cannot provide, while maintaining the hydrophobic bulk required to displace the endogenous ligand's ribose tail.
Kinase Inhibitors (HSP90 & CDK)
Many kinase inhibitors utilize the purine scaffold to mimic ATP.
-
Application: In HSP90 inhibitors (e.g., PU-H71 analogs), the C8 position faces the solvent interface or a hydrophobic "gatekeeper" region.
-
Benefit: The
group modulates the electronics of the purine ring, reducing the basicity of N7. This can reduce non-specific binding to other proteins (improving the toxicity profile) while blocking metabolic oxidation by aldehyde oxidase or xanthine oxidase, which frequently clears purine-based drugs.
Experimental Validation (Self-Validating Protocol)
To confirm the successful synthesis and bio-activity of an 8-difluoromethyl purine, the following analytical signatures must be observed.
NMR Characterization[3]
- NMR: Look for a characteristic doublet (due to coupling with H) around -110 to -130 ppm .
-
NMR: The
proton appears as a distinct triplet (due to coupling with two F atoms) in the range of 6.0 – 7.5 ppm , with a large coupling constant ( Hz). Absence of this triplet indicates failure (e.g., formation of or decomposition).
Metabolic Stability Assay
-
Incubate compound (
) with human liver microsomes (HLM) and Xanthine Oxidase. -
Monitor disappearance of parent compound via LC-MS/MS at 0, 15, 30, and 60 min.
-
Success Criteria:
min in the presence of Xanthine Oxidase (compared to min for the C8-H parent).
References
-
Fujiwara, Y., et al. (2012).[3] "Practical and innate carbon-hydrogen functionalization of heterocycles." Nature, 491, 86–89. (Seminal paper on Zinc Difluoromethanesulfinate/DFMS reagent).
-
Zafrani, Y., et al. (2017). "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry, 60(2), 797–804. (Definitive study on CF2H hydrogen bonding).
-
Ji, Y., et al. (2014). "Innate C-H trifluoromethylation of heterocycles." Proceedings of the National Academy of Sciences, 108(35), 14411-14415. (Foundational work on radical functionalization of purines).
-
Müller, C. E., & Jacobson, K. A. (2011). "Xanthines as Adenosine Receptor Antagonists." Handbook of Experimental Pharmacology, 200, 151–199. (Context for C8-substitution in adenosine antagonists).
-
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880. (Review of fluorine effects on pKa and metabolism).
Sources
The Strategic Role of 8-Substituted Hypoxanthine Analogs in Drug Discovery
Executive Summary
The hypoxanthine scaffold (6-oxopurine) represents a privileged structure in medicinal chemistry, serving as a central metabolic hub in the purine salvage pathway. While often overshadowed by its adenine and guanine counterparts, 8-substituted hypoxanthine analogs have emerged as critical effectors in immunomodulation, neuroprotection, and enzyme inhibition.
The C8 position of the purine ring offers a unique vector for chemical modification. Unlike the N9 position (sugar attachment) or the Watson-Crick face (N1/C6/N7), the C8 position projects into solvent-accessible regions or specific hydrophobic pockets within target proteins, allowing for the modulation of lipophilicity and metabolic stability without abolishing base-pairing fidelity or core recognition.
This guide details the medicinal chemistry, synthetic accessibility, and therapeutic validation of these analogs, with a specific focus on Purine Nucleoside Phosphorylase (PNP) inhibition and Adenosine Receptor antagonism .
Part 1: Structural Rationale & Medicinal Chemistry[1]
The C8 "Vector of Opportunity"
The C8 position is electronically unique. In the purine ring system, C8 is electron-deficient, making it susceptible to nucleophilic attack (in enzymatic settings) and radical functionalization (in synthetic settings).
-
Electronic Modulation: Substituents at C8 (e.g., -NH2, -Halogen, -Aryl) significantly alter the pKa of the N7 and N9 protons. Electron-withdrawing groups (EWGs) at C8 increase the acidity of the imidazole ring, potentially strengthening H-bond interactions with receptor residues.
-
Conformational Control: Bulky substituents at C8 (e.g., tert-butyl, aryl) force the nucleoside into a syn-conformation due to steric clash with the ribose sugar (if glycosylated). This syn-preference is a powerful tool for designing selective agonists for receptors that discriminate between syn and anti conformers.
Tautomeric Fluidity
Hypoxanthine exists in a lactam-lactim equilibrium. 8-substitution can shift this equilibrium, influencing binding affinity.
-
Lactam (Keto): Predominant at physiological pH; essential for PNP recognition.
-
Lactim (Enol): Rare, but stabilized by specific C8-donors.
Figure 1: Structure-Activity Relationship (SAR) logic flow for 8-substituted hypoxanthines mapping substitutions to therapeutic targets.
Part 2: Therapeutic Targets & Mechanisms
Primary Target: Purine Nucleoside Phosphorylase (PNP) Inhibition
Therapeutic Area: T-cell Leukemia, Gout, Autoimmune Disorders.[1]
PNP catalyzes the phosphorolysis of inosine to hypoxanthine. Inhibiting PNP leads to the accumulation of dGTP in T-cells, triggering apoptosis. This is a validated strategy for T-cell mediated diseases.
-
Mechanism: 8-substituted analogs (specifically 8-amino-hypoxanthines ) mimic the oxocarbenium transition state of the enzymatic reaction.
-
Key Compound: 8-amino-3-benzylhypoxanthine .
-
SAR Insight: The 8-amino group provides a critical hydrogen bond donor to the active site residues (specifically Asn243 in human PNP), while the 3-benzyl group occupies a hydrophobic pocket usually reserved for the ribose ring, creating a "non-nucleoside" inhibitor profile.
-
Secondary Target: Adenosine Receptor (AR) Modulation
Therapeutic Area: Parkinson’s Disease (A2A antagonism), Asthma (A1 antagonism).
While xanthines (theophylline) are classic AR antagonists, 8-substituted hypoxanthines (which can metabolize to xanthines or act directly) offer higher selectivity.
-
Mechanism: The C8-substituent extends into the exosite of the Adenosine Receptor. Large, rigid groups (like styryl or phenylethynyl) at C8 prevent activation of the receptor (antagonism).
-
Clinical Relevance: Istradefylline is an 8-styrylxanthine (oxidized hypoxanthine derivative) approved for Parkinson's. The synthetic precursor is often an 8-substituted hypoxanthine or uracil derivative.
Part 3: Synthetic Methodologies
Traditional Route: Electrophilic Halogenation & Displacement
The classical approach involves bromination at C8 followed by nucleophilic aromatic substitution (
-
Bromination: Hypoxanthine +
/ AcOH 8-bromohypoxanthine. -
Displacement: 8-bromohypoxanthine + Amine/Thiol
8-substituted analog.-
Limitation: Harsh conditions; limited scope for Carbon-Carbon bond formation.
-
Modern Protocol: Visible-Light Induced C-H Functionalization
Why this matters: This "Green Chemistry" approach avoids pre-functionalization (halogenation) and uses radical chemistry to install alkyl/ether groups directly at C8.
Protocol: Direct C8-Alkylation of Hypoxanthine
Adapted from recent photocatalytic methodologies (e.g., Eosin Y catalysis).
Reagents:
-
Substrate: Hypoxanthine derivative (protected, e.g., 9-benzylhypoxanthine) (1.0 equiv)
-
Alkylation Agent: Ether (e.g., THF, Diethyl ether) (Solvent/Reagent excess)
-
Photocatalyst: Eosin Y (2 mol%)
-
Oxidant: tert-Butyl hydroperoxide (TBHP) (2.0 equiv)
-
Acid: Trifluoroacetic acid (TFA) (1.0 equiv)
Step-by-Step Workflow:
-
Setup: In a Pyrex tube, dissolve 9-benzylhypoxanthine (0.2 mmol) and Eosin Y (0.004 mmol) in the ether substrate (2 mL).
-
Activation: Add TFA (0.2 mmol) and TBHP (0.4 mmol).
-
Irradiation: Seal the tube and irradiate with Green LEDs (530-535 nm, approx. 3-5 W) at room temperature under air atmosphere.
-
Monitoring: Stir for 12-24 hours. Monitor via TLC (DCM:MeOH 9:1) for the disappearance of the starting material.
-
Workup: Quench with saturated
(aq). Extract with Ethyl Acetate ( mL). -
Purification: Dry organic layer over
, concentrate, and purify via silica gel flash chromatography.
Validation Criteria (Self-Check):
-
NMR: Disappearance of the sharp singlet at
8.0-8.5 ppm (C8-H). Appearance of alkyl signals coupled to the purine core.[2] -
Yield: Expected 60-85% depending on the ether stability.
Figure 2: Synthetic decision tree for accessing 8-substituted hypoxanthine libraries.
Part 4: Data Summary & Comparative Analysis
The following table summarizes the impact of C8-substitutions on biological activity against key targets.
| C8 Substituent | Target Priority | Mechanism of Action | Key SAR Feature |
| -H (Unsubstituted) | Metabolic Substrate | Precursor for IMP/GMP | High metabolic turnover. |
| -NH₂ (Amino) | PNP Inhibition | Transition State Mimic | H-bond donor to Asn243; increases pKa of N7. |
| -Styryl / -Aryl | A2A Receptor | Antagonism | Steric bulk blocks receptor activation (lock-and-key). |
| -Oxo (-OH) | TLR7 | Agonism | Mimics guanosine; critical for immune receptor recognition. |
| -Alkyl (via Radical) | Tubulin/Misc | Lipophilicity | Increases cell permeability; alters biodistribution. |
References
-
Inhibitors of human purine nucleoside phosphorylase. Synthesis and biological activities of 8-amino-3-benzylhypoxanthine and related analogues. Source: Journal of Medicinal Chemistry / PubMed
-
Visible light-induced direct alkylation of the purine C8–H bond with ethers. Source: Organic & Biomolecular Chemistry (RSC) [2]
-
Structure-activity relationships in a series of 8-substituted xanthines as A1-adenosine receptor antagonists. Source: Archiv der Pharmazie / PubMed
-
Discovery of Novel TLR7 Agonists as Systemic Agent for Combination With aPD1 for Use in Immuno-oncology. Source: ACS Medicinal Chemistry Letters / PMC
-
Microwave-assisted ring closure reactions: Synthesis of 8-substituted xanthine derivatives. Source: Beilstein Journal of Organic Chemistry
Sources
- 1. Inhibitors of human purine nucleoside phosphorylase. Synthesis and biological activities of 8-amino-3-benzylhypoxanthine and related analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Visible light-induced direct alkylation of the purine C8–H bond with ethers - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Metabolic Stability Profile: 8-Difluoromethyl-9H-purin-6-ol
[1]
Executive Technical Summary
8-Difluoromethyl-9H-purin-6-ol represents a strategic modification of the hypoxanthine scaffold.[1] By installing a difluoromethyl group at the C8 position, the molecule is engineered to modulate the catalytic activity of Xanthine Oxidase (XO) and Purine Nucleoside Phosphorylase (PNP) while altering lipophilicity (
From a metabolic perspective, this compound exhibits a biphasic stability profile :
-
C8-Oxidation Resistance: The
group effectively blocks the formation of 8-oxy metabolites (uric acid analogs), preventing the standard degradation pathway of purines.[1] -
C2-Oxidation Susceptibility: The C2 position remains electronically and sterically accessible to Xanthine Oxidase, likely resulting in the formation of 8-difluoromethylxanthine as the primary Phase I metabolite.[1]
-
Salvage Pathway Competition: The steric bulk of the
group at C8 may impede ribosylation by HGPRT (Hypoxanthine-guanine phosphoribosyltransferase), potentially reducing intracellular accumulation as a nucleotide.[1]
Physicochemical & Structural Context
To understand the metabolic fate, we must first analyze the structural inputs.[1]
| Feature | Description | Metabolic Implication |
| Core Scaffold | Purin-6-ol (Hypoxanthine) | Natural substrate for XO and HGPRT.[1] High polarity. |
| C8-Substituent | Difluoromethyl ( | Lipophilicity: Increases |
| Tautomerism | Lactam-Lactim | Predominantly exists as the 6-one (lactam) tautomer in physiological pH, essential for XO binding.[1] |
Detailed Metabolic Pathways
The following analysis details the specific enzymatic interactions governing the stability of the compound.
Phase I: Xanthine Oxidase (XO) Mediated Oxidation
Xanthine Oxidase is a molybdenum-containing hydroxylase that sequentially oxidizes hypoxanthine
-
Mechanism: XO attacks the electron-deficient carbon atoms of the purine ring via a nucleophilic attack by a molybdenum-bound hydroxyl group.[1]
-
Fate of 8-Difluoromethyl-9H-purin-6-ol:
-
Step 1 (C2 Oxidation): The C2 position remains unsubstituted.[1] While the electron-withdrawing
group at C8 decreases the electron density of the ring (theoretically activating it for nucleophilic attack), the steric bulk of the group may slightly retard the reaction rate ( ) compared to native hypoxanthine.[1] However, oxidation will occur , yielding 8-difluoromethylxanthine .[1] -
Step 2 (C8 Oxidation): In native substrates, xanthine is further oxidized at C8 to form uric acid.[1] The presence of the metabolically stable C-F bonds at C8 blocks this step .[1] The enzyme cannot displace the
group under physiological conditions.[1] -
Result: The metabolic pathway is arrested at the xanthine stage.[1]
-
Phase II: Conjugation & Salvage[1]
-
HGPRT (Salvage Pathway): This enzyme converts hypoxanthine bases into nucleotides (IMP analogs).[1]
-
Critical Insight: C8-substituted purines often exhibit drastically reduced affinity for HGPRT due to steric clash with the ribose-5-phosphate binding pocket.[1] If the
group prevents this binding, the compound will not be ribosylated, leading to higher plasma concentrations and renal clearance of the free base rather than intracellular entrapment.[1]
-
-
Glucuronidation: The N7 or N9 positions are potential sites for N-glucuronidation by UGTs, facilitating excretion.[1]
Stability of the Moiety
The difluoromethyl group is generally resistant to P450-mediated defluorination.[1] Unlike monofluoromethyl groups (which can release toxic HF and formaldehyde), the
Visualizing the Metabolic Map
The following diagram illustrates the divergent metabolic fate of the native substrate versus the 8-difluoromethyl analog.
Figure 1: Comparative metabolic pathways showing the blockade of uric acid formation by the C8-difluoromethyl substituent.[1]
Experimental Protocols for Stability Assessment
To validate the theoretical profile above, the following experimental workflows are required.
Xanthine Oxidase Kinetics Assay
Objective: Determine if the compound is a substrate or inhibitor of XO.[1][2]
-
Reagents: Bovine milk Xanthine Oxidase (0.05 U/mL), 50 mM Phosphate Buffer (pH 7.4).
-
Substrate Prep: Prepare 8-difluoromethyl-9H-purin-6-ol stocks (1–100
M) in DMSO (final <1%). -
Reaction:
-
Initiate reaction by adding enzyme to substrate solution at 25°C.[1]
-
Monitor: UV absorbance at 290 nm (formation of xanthine core) or LC-MS/MS monitoring of the parent depletion and +16 Da metabolite formation.
-
-
Analysis: Plot velocity (
) vs. concentration ( ).
Microsomal Stability (Liver Microsomes)
Objective: Assess broad Phase I stability (CYP450 + XO). Note: Cytosolic enzymes like XO are often under-represented in microsomes; S9 fraction or Hepatocytes are preferred for purines.[1]
Protocol (S9 Fraction/Hepatocytes):
-
System: Pooled Human/Rat Liver S9 fraction (containing both microsomal and cytosolic enzymes) or Cryopreserved Hepatocytes.[1]
-
Incubation: 1
M test compound at 37°C. -
Cofactors: NADPH (for CYPs), NAD+ (for dehydrogenases), and endogenous purines (if using whole cells).[1]
-
Timepoints: 0, 15, 30, 60, 120 min.
-
Quench: Ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).
-
Quantification: LC-MS/MS (MRM mode).
-
Parent Transition:
fragment. -
Metabolite Transition:
(Mono-oxidation/Xanthine analog).[1]
-
Workflow Diagram[1]
Figure 2: Experimental workflow for defining the metabolic stability and clearance parameters.
Data Interpretation & Reference Values
When analyzing the data generated from the protocols above, use the following guide:
| Parameter | Observation | Interpretation |
| XO | < 5% of Hypoxanthine | The |
| XO | 20–50% of Hypoxanthine | The compound is rapidly converted to 8-difluoromethylxanthine.[1] This metabolite will likely accumulate.[1] |
| Hepatocyte | High (> 20 | Rapid clearance.[1] Likely due to XO oxidation or efficient renal excretion if not metabolized.[1] |
| Metabolite ID | +16 Da Peak | Confirms oxidation to the xanthine analog.[1] |
| Metabolite ID | +176 Da Peak | Glucuronide conjugate (Direct N-glucuronidation).[1] |
Scientific Rationale for Stability
The 8-difluoromethyl group acts as a "metabolic blocker" for the C8 position.[1] In standard purine metabolism, C8 oxidation is the final step to uric acid.[1] By substituting this position with a chemically inert C-F bond, the molecule becomes an obligate intermediate —it can be oxidized to the xanthine level but cannot easily progress to the uric acid level.[1] This is analogous to the mechanism of Allopurinol , which is oxidized to Oxypurinol (at C2) and then binds tightly to the enzyme.[1]
Warning: If this compound inhibits XO (like Allopurinol), it may cause drug-drug interactions (DDIs) by increasing the half-life of other drugs metabolized by XO (e.g., Azathioprine, 6-Mercaptopurine).[1]
References
-
Nagai, K. et al. (2020).[1] Synthesis of Trifluoromethylated Purine Ribonucleotides and Their Evaluation as 19F NMR Probes. The Journal of Organic Chemistry. Link[1]
-
Pasternak, A. et al. (2026).[1] Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. Link[1]
-
Hocek, M. et al. (2005).[1] Synthesis and Cytostatic Activity of Novel 6-(Difluoromethyl)purine Bases and Nucleosides. Synthesis. Link
-
Berry, C. et al. (1984).[1] The inhibition of xanthine oxidase by 8-bromoxanthine. Journal of Biological Chemistry. Link
-
Bhattarai, P. et al. (2026).[1][3][4] On the Metabolic Stability of Fluorinated Small Molecules. ChemRxiv.[1][3] Link
The 8-Difluoromethyl Purine Scaffold: Hydrogen Bonding Capacity and Synthetic Utility
Topic: Hydrogen Bonding Capacity of 8-Difluoromethyl Purine Scaffold Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
The incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, primarily used to modulate lipophilicity, metabolic stability, and pKa.[1] However, the difluoromethyl group (
When installed at the C8-position of a purine scaffold , this group creates a specific electronic environment that alters the physicochemical profile of the heterocycle. This guide provides a technical analysis of the 8-difluoromethyl purine scaffold, focusing on its hydrogen bonding capacity, tautomeric influence, and synthetic accessibility via radical functionalization.
Theoretical Framework: The Dipole
Electronic Polarization and H-Bond Acidity
The hydrogen bonding capability of the
-
H-Bond Acidity (
): The Abraham solute hydrogen bond acidity parameter ( ) for is approximately 0.10 – 0.15 .-
Comparison: This is weaker than a hydroxyl group (
) but comparable to thiophenol ( ) or aniline ( ). -
Significance: While the interaction is weak (1.5 – 2.5 kcal/mol), it is sufficient to gain binding enthalpy in a protein pocket without the desolvation penalty associated with highly polar groups like -OH.
-
Bioisosterism and Lipophilicity
The
-
Lipophilicity (
): Unlike -OH, which lowers LogP, generally increases lipophilicity, improving membrane permeability. -
Metabolic Stability: The C-F bonds protect the adjacent C-H from rapid metabolic oxidation, extending half-life compared to a methyl (
) group.
Structural Analysis: The 8-Substituted Purine
Installing a
Tautomeric Equilibrium (N7 vs. N9)
Purines exist in a tautomeric equilibrium between the N7-H and N9-H forms.[6]
-
Unsubstituted Purine: The N9-H tautomer is generally favored in solution.
-
8-Difluoromethyl Effect: The electron-withdrawing nature of the
group at C8 decreases the electron density of the imidazole ring. This generally stabilizes the N9-H tautomer by reducing the basicity of N7, although the specific ratio is solvent-dependent. -
Acidity of Ring Protons: The inductive withdrawal makes the N-H proton (at N9) more acidic, potentially lowering the pKa of the purine system by 1–2 units compared to 8-methyl purine.
Interaction Geometry
The C8-
-
Directionality: The C-H...O hydrogen bond is highly directional, preferring a linear geometry (
). -
Intramolecular Bonding: In N7-alkylated purines, the
proton can form a weak intramolecular hydrogen bond with the N7 lone pair, potentially locking the conformation of the substituent.
Comparative Data
The following table contrasts the 8-
| Substituent (C8) | H-Bond Donor? | Electronic Effect | Approx. | Primary Utility |
| -H | No | Neutral | 0 | Baseline |
| - | No | Weak Donor (+I) | +0.5 | Steric bulk |
| - | No | Strong Withdrawal (-I) | +1.2 | Metabolic block, lipophilicity |
| - | Yes (Weak) | Strong Withdrawal (-I) | +0.6 | H-bond donor, Permeability |
| - | Yes (Strong) | Tautomerization (C=O) | -1.5 | Metabolite, Mutagenic |
Experimental Protocols: Synthesis via Radical Alkylation
The most robust method for introducing a difluoromethyl group at the electron-deficient C8 position of purines is via Minisci-type radical substitution . Nucleophilic alkyl radicals react efficiently with the protonated purine base.
Protocol: Zinc Sulfinate Mediated Difluoromethylation
This protocol utilizes Zinc Difluoromethanesulfinate (DFMS) as a solid, stable source of
Reagents:
-
Substrate: 9-Benzylpurine (or protected nucleoside)
-
Reagent: Zinc Difluoromethanesulfinate (DFMS) (
) -
Oxidant: tert-Butyl hydroperoxide (TBHP) (70% aq.)
-
Solvent: DMSO / Water (3:1)
-
Acid: Trifluoroacetic acid (TFA) (1.0 equiv) – Critical for activating the purine.
Step-by-Step Methodology:
-
Setup: In a 20 mL vial equipped with a magnetic stir bar, dissolve the purine substrate (1.0 mmol) in DMSO (3 mL) and Water (1 mL).
-
Activation: Add TFA (1.0 mmol) to protonate the purine N7/N1 positions, increasing the electrophilicity of C8.
-
Reagent Addition: Add DFMS (3.0 mmol, 3 equiv).
-
Initiation: Add TBHP (5.0 mmol, 5 equiv) dropwise at
, then allow to warm to room temperature. -
Reaction: Stir vigorously at
for 12–24 hours. The reaction color may shift from clear to slightly yellow. -
Workup: Dilute with Ethyl Acetate (30 mL), wash with sat.
(to neutralize acid) and brine. -
Purification: Dry organic layer over
, concentrate, and purify via flash chromatography (SiO2, Hexane/EtOAc gradient).
Mechanism of Action:
The oxidant generates a tert-butoxy radical, which oxidizes the sulfinate to a sulfonyl radical. This species extrudes
Visualization: Reaction Pathway
The following diagram illustrates the radical mechanism and the resulting H-bonding interaction.
Caption: Figure 1. Minisci-type radical synthesis of 8-difluoromethyl purine and its subsequent hydrogen bonding mode with a biological target.
Biological Implications & Applications[7][8][9][10]
Case Study: Kinase Inhibition
In kinase inhibitor design, the "hinge region" often requires a donor-acceptor motif.
-
Scenario: An 8-methyl purine inhibitor shows good potency but poor solubility.
-
Substitution: Replacing 8-methyl with 8-difluoromethyl.
-
Outcome:
-
Potency: Maintained or improved due to a new H-bond with a backbone carbonyl (e.g., Leu/Met gatekeeper residues).
-
Permeability:
remains optimal (lipophilic character retained). -
Metabolism: The
group blocks C8-oxidation (a common clearance pathway for purines via Xanthine Oxidase).
-
Conformational Locking
In nucleoside analogs, the 8-substituent influences the sugar pucker (syn/anti conformation).
-
Sterics: Like
or , the group is bulky, often forcing the nucleoside into the syn conformation. -
H-Bonding: A unique
intramolecular H-bond can further stabilize the syn conformer, affecting binding to polymerases or receptors.
References
-
Zafrani, Y., et al. (2017). "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry.
-
Fujiwara, Y., et al. (2012). "Practical and innate carbon-hydrogen functionalization of heterocycles." Nature.
-
Ji, Y., et al. (2014). "Innate C-H trifluoromethylation of heterocycles." Proceedings of the National Academy of Sciences.
-
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.
-
Lovering, F., et al. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry.
Sources
- 1. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of Difluoromethylated Compounds - Xi'an Jiaotong University [scholar.xjtu.edu.cn]
- 5. researchgate.net [researchgate.net]
- 6. Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group - PMC [pmc.ncbi.nlm.nih.gov]
8-Trifluoromethyl vs. 8-Difluoromethyl Purines: Physicochemical Divergence and Synthetic Strategy
Executive Summary
In the optimization of purine-based pharmacophores, the C8 position represents a critical vector for modulating physicochemical properties without disrupting the Watson-Crick face (C2/C6). While 8-trifluoromethyl (
The 8-trifluoromethyl group is a steric bulk enhancer and a potent electron-withdrawing group (EWG) that increases lipophilicity and metabolic stability but lacks specific directional interactions. In contrast, the 8-difluoromethyl group acts as a lipophilic hydrogen bond donor (HBD) . It functions as a bioisostere of hydroxyl (-OH) or thiol (-SH) groups, capable of engaging in specific H-bond networks while maintaining a high degree of membrane permeability.
This guide details the mechanistic distinctions between these two moieties and provides validated protocols for their installation on the purine scaffold.
Part 1: Physicochemical Divergence
The substitution of a single fluorine atom for hydrogen (
Comparative Property Matrix
| Property | 8-Trifluoromethyl ( | 8-Difluoromethyl ( |
| Electronic Effect | Strong EWG ( | Moderate EWG ( |
| H-Bonding | Weak Acceptor (F) | Strong Donor (C-H) & Weak Acceptor (F) |
| Lipophilicity ( | High increase (+1.1 to +1.2) | Moderate increase (+0.5 to +0.6) |
| Steric Bulk | Similar to Isopropyl | Similar to Ethyl / t-Butyl (rotamer dependent) |
| Metabolic Stability | Excellent (blocks oxidation) | Good (C-H bond is deactivated by F) |
| Bioisostere Of | -Cl, -CH(CH3)2, -CH3 | -OH, -SH, -NH2 |
The Lipophilic Hydrogen Bond Donor
The
-
Mechanism: The electronegativity of the fluorines pulls electron density from the carbon, deshielding the proton.
-
Application: In kinase inhibitors, an 8-
group can replace a solvated water molecule or interact with a backbone carbonyl in the hinge region, a specific interaction impossible for the 8- analog.
Figure 1: Functional divergence of fluorinated alkyl groups at the purine C8 position.
Part 2: Synthetic Architectures
Installing fluoroalkyl groups at the C8 position of purines traditionally required de novo ring synthesis. Modern C-H functionalization methods allow for "late-stage" installation, which is critical for structure-activity relationship (SAR) studies.
Strategic Pathways
-
Radical Alkylation (Minisci-Type): The most direct route. Uses sulfinate salts (
) to generate electrophilic radicals that attack the electron-deficient C8 position. -
Deoxofluorination (Classical): Converts an 8-formyl group (from 8-vinyl or 8-methyl) into
using DAST or Deoxo-Fluor. This is reliable but requires more steps.
Figure 2: Parallel synthetic workflows for C8 functionalization using zinc sulfinate reagents.
Part 3: Experimental Protocols
Protocol A: Direct C8-Trifluoromethylation
Causality: The use of Zinc Trifluoromethanesulfinate (Baran's Reagent) generates the
Reagents:
-
Substrate: Protected Purine (e.g., 2',3',5'-tri-O-acetylguanosine)[1]
-
Reagent: Zinc Trifluoromethanesulfinate (
) (3.0 equiv) -
Oxidant: tert-Butyl hydroperoxide (TBHP), 70% aq. (3-5 equiv)
-
Solvent: DMSO:Water (3:1) or DCM:Water biphasic system
Workflow:
-
Dissolve the purine substrate (1.0 equiv) and
(3.0 equiv) in DMSO/Water. -
Cool to 0°C. Add TBHP dropwise to control the exotherm and radical generation rate.
-
Allow to warm to room temperature and stir for 12-24 hours.
-
Self-Validation: Monitor by TLC or LCMS. The product will show a significant retention time shift (more lipophilic) and a +138 mass shift (replace H with
). -
Workup: Dilute with EtOAc, wash with saturated
(to remove sulfinic acid byproducts) and brine. Dry over .
Protocol B: Direct C8-Difluoromethylation
Causality: The
Reagents:
-
Substrate: Protected Purine
-
Reagent: Zinc Difluoromethanesulfinate (
, DFMS) (3.0 equiv) -
Oxidant: TBHP (5.0 equiv)
-
Solvent: DCM:Water (2:1) with optional TFA (0.5 equiv) to activate the purine base.
Workflow:
-
Suspend purine (1.0 equiv) and DFMS (3.0 equiv) in DCM/Water.
-
Add TFA (0.5 equiv) if the substrate is electron-rich (e.g., 6-amino purines) to protonate N7, activating C8 toward nucleophilic radical attack.
-
Add TBHP slowly at 0°C.
-
Stir vigorously at RT for 24 hours. Note: DFMS decomposes faster than the trifluoromethyl analog; sequential addition of reagent may be required.
-
Self-Validation: 19F NMR is critical here.
appears as a singlet around -60 to -65 ppm. appears as a doublet (coupling to H) around -110 to -125 ppm ( ). -
Workup: Standard extraction with DCM.
Protocol C: Classical Deoxofluorination (Alternative)
Used when radical chemistry fails or regioselectivity is poor.
-
Formylation: Lithiate C8 (LDA, -78°C) and quench with DMF to get 8-formyl purine.
-
Fluorination: Treat 8-formyl purine with DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor in DCM at 0°C
RT. -
Result: Clean conversion of -CHO to -
.
References
-
Fujiwara, Y., et al. (2012). Practical and innate carbon-hydrogen functionalization of heterocycles. Nature. [Link]
-
Ji, Y., et al. (2014). Innate C-H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences. [Link]
-
O'Hara, F., et al. (2013). A New Reagent for Direct Difluoromethylation. Journal of the American Chemical Society. [Link]
-
Zafrani, Y., et al. (2017). Difluoromethyl Group as a Hydrogen Bond Donor: A Quantitative Study. Journal of Medicinal Chemistry. [Link]
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link]
Sources
Methodological & Application
synthesis of 8-(difluoromethyl)-9H-purin-6-ol from 2-amino-4-chloro-5-nitropyrimidine
This Application Note provides a rigorous, field-validated protocol for the synthesis of 8-(difluoromethyl)-9H-purin-6-ol (8-(difluoromethyl)hypoxanthine) starting from 2-amino-4-chloro-5-nitropyrimidine .[1]
Executive Summary & Strategic Analysis
The synthesis of 8-substituted purines is a cornerstone in the development of Purine Nucleoside Phosphorylase (PNP) inhibitors and antiviral nucleoside analogs. The user-specified starting material, 2-amino-4-chloro-5-nitropyrimidine , naturally predisposes the synthesis toward Guanine derivatives (2-amino-6-hydroxypurines).[1]
To achieve the specific target 8-(difluoromethyl)-9H-purin-6-ol (a Hypoxanthine derivative), the protocol must include a critical Reductive Deamination step to remove the C2-amino group. This guide details a high-yield, 4-step "Traube-type" synthesis followed by a Sandmeyer-type reduction.[1]
The Critical Path:
-
Hydrolysis: Conversion of the 4-chloro moiety to a 4-hydroxy group (establishing the 6-oxo purine core).
-
Reduction: Selective reduction of the 5-nitro group to an amine.
-
Cyclization: Condensation with a difluoromethyl source (Difluoroacetic anhydride/acid) to close the imidazole ring.
-
Reductive Deamination: Removal of the 2-amino group to yield the final Hypoxanthine target.
Part 1: Chemical Reaction Pathway (Graphviz)
The following diagram illustrates the step-by-step transformation logic.
Caption: Figure 1. Four-step synthetic pathway from chloronitropyrimidine to 8-(difluoromethyl)hypoxanthine.
Part 2: Detailed Experimental Protocols
Step 1: Hydrolysis of 2-amino-4-chloro-5-nitropyrimidine
Objective: Replace the reactive chloro group with a hydroxyl group to establish the purine "6-oxo" functionality.
-
Reagents: 2-amino-4-chloro-5-nitropyrimidine (1.0 eq), Sodium Hydroxide (2.5 eq), Water.[1]
-
Protocol:
-
Suspend 2-amino-4-chloro-5-nitropyrimidine (10 g) in water (100 mL).
-
Add NaOH (2.5 eq) slowly. The solution will turn yellow/orange.
-
Heat to reflux (100°C) for 2–4 hours. Monitor by TLC (EtOAc/MeOH) for disappearance of starting material.
-
Cool the solution to room temperature.
-
Acidify carefully with glacial acetic acid or dilute HCl to pH ~5.
-
The product, 2-amino-4-hydroxy-5-nitropyrimidine , will precipitate as a yellow solid.[1]
-
Filter, wash with cold water, and dry in a vacuum oven at 50°C.
-
Yield Expectation: >85%.
-
Step 2: Reduction to 2,5-diamino-4-hydroxypyrimidine
Objective: Reduce the 5-nitro group to an amine to create the vicinal diamine required for imidazole ring closure. Sodium dithionite is preferred over catalytic hydrogenation to avoid potential defluorination risks in later steps or catalyst poisoning, though Pd/C works if the halogen is absent.[1]
-
Reagents: 2-amino-4-hydroxy-5-nitropyrimidine (1.0 eq), Sodium Dithionite (Na₂S₂O₄, 3.0 eq), Water/Ammonium Hydroxide.[1]
-
Protocol:
-
Suspend the nitro compound (5 g) in water (50 mL) and heat to 60°C.
-
Add Sodium Dithionite portion-wise over 30 minutes. The yellow color of the nitro compound will fade to a pale suspension.
-
Stir at 60–70°C for an additional 1 hour.
-
Alternative: Hydrogenation with 10% Pd/C in MeOH at 30 psi H₂ for 4 hours is also effective.
-
If using dithionite, cool to 0°C. The sulfate salts may precipitate; filter them off if necessary.[1]
-
The product, 2,5-diamino-4-hydroxypyrimidine , is often used directly as the crude sulfate/hydrochloride salt or isolated by neutralizing with ammonia and filtration.[1]
-
Critical Note: Diaminopyrimidines are oxidation-sensitive (turn dark in air). Use immediately in Step 3 or store under argon.
-
Step 3: Cyclization to 8-(difluoromethyl)guanine
Objective: Close the imidazole ring using a difluoroacetyl source.[2]
-
Reagents: 2,5-diamino-4-hydroxypyrimidine (1.0 eq), Difluoroacetic Anhydride (DFAA, 3.0 eq) OR Difluoroacetic acid (DFA) in Polyphosphoric Acid (PPA).[1]
-
Protocol (DFAA Method - Milder):
-
Suspend the dry diamine (3 g) in anhydrous DMF or DMAc (30 mL).
-
Add Difluoroacetic anhydride (3.0 eq) dropwise at 0°C.
-
Allow to warm to room temperature and stir for 2 hours (Acylation of the 5-amino group).
-
Heat the mixture to 100–120°C for 4–6 hours to effect cyclization (dehydration).
-
Cool and pour into ice water. Neutralize with aq. NaHCO₃.
-
The precipitate is 2-amino-8-(difluoromethyl)-9H-purin-6-ol (8-difluoromethylguanine).
-
Filter and wash with water.
-
Yield Expectation: 60–75%.[2]
-
Step 4: Reductive Deamination (The "Targeting" Step)
Objective: Remove the 2-amino group to convert the Guanine derivative into the requested Hypoxanthine derivative.
-
Reagents: 8-(difluoromethyl)guanine (1.0 eq), Sodium Nitrite (NaNO₂, 2.0 eq), Hypophosphorous Acid (H₃PO₂, 50% aq.[1] solution, excess), dilute H₂SO₄.
-
Protocol:
-
Dissolve/suspend the 8-difluoromethylguanine (1 g) in 50% Hypophosphorous acid (10 mL).
-
Cool the mixture to -5°C to 0°C in an ice/salt bath.
-
Add a solution of NaNO₂ (excess, ~2–3 eq) in a minimum amount of water dropwise, maintaining the temperature below 5°C.
-
Stir at 0°C for 1 hour, then allow to warm to room temperature slowly. Stir overnight. Nitrogen gas evolution will be observed.
-
Neutralize the reaction mixture carefully with NaOH or NaHCO₃ to pH ~6–7.
-
Extract with Ethyl Acetate (3x) or, if the product precipitates, filter directly.[1]
-
Purify by recrystallization (water/ethanol) or flash chromatography (C18 reverse phase is often required for polar purines).
-
Final Product:8-(difluoromethyl)-9H-purin-6-ol .
-
Part 3: Quality Control & Data Summary
| Parameter | Specification / Expected Value |
| Appearance | Off-white to pale yellow powder |
| Mass Spectrometry (ESI+) | [M+H]⁺ expected at m/z ~187.04 (Calculation: C₆H₄F₂N₄O = 186.12) |
| ¹H NMR (DMSO-d₆) | δ 12.0–12.5 (br s, 1H, NH), δ 8.1 (s, 1H, H-2), δ 7.0 (t, 1H, J=52Hz, CF₂H) |
| ¹⁹F NMR | δ -110 to -125 ppm (doublet, typical for CF₂H) |
| Solubility | Soluble in DMSO, dilute base (NaOH); sparingly soluble in water |
Part 4: Troubleshooting & Safety
-
Difluoroacetic Acid/Anhydride: Corrosive and volatile. Handle in a fume hood.
-
Nitro Reduction: Exothermic. If using H₂/Pd-C, ensure inert atmosphere to prevent fire.[1]
-
Deamination: Evolution of Nitrogen gas can cause foaming. Use a large reaction vessel.
-
Stability: The CF₂H group is generally stable to acid/base, but prolonged boiling in strong base (Step 1) should be done before installing the CF₂H group (as per this protocol) to avoid any risk of haloform-type cleavage.
References
-
Traube Purine Synthesis: Traube, W. Berichte der deutschen chemischen Gesellschaft1900 , 33, 1371.[1] (Foundational chemistry for purine ring closure).
-
Synthesis of 8-Substituted Purines: Robins, R. K.[1] "The Purines."[4][5] Heterocyclic Compounds1967 , 8, 162-421.[1]
-
Reductive Deamination of Aminopurines
-
Difluoromethylation Strategies
-
Starting Material Hydrolysis
Sources
- 1. CN108558776A - The preparation method of 2,4- diamino -5- nitroso -6- hydroxy pyrimidines and guanine - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. The Hunt for 8-Oxoguanine Deaminase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. allen.in [allen.in]
- 5. Structural insights into the bypass of the major deaminated purines by translesion synthesis DNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Strategic Synthesis of 8-Difluoromethyl Purine Analogs
Topic: Reagents for Synthesizing 8-Difluoromethyl Purine Analogs Content Type: Detailed Application Note and Protocol Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
The difluoromethyl group (
Strategic Introduction: The C8-Difluoromethyl Purine Motif
The C8 position of the purine ring is a metabolic "soft spot," often susceptible to oxidative clearance by cytochrome P450 enzymes (e.g., via 8-hydroxylation). Blocking this site with a difluoromethyl group serves a dual purpose:
-
Metabolic Blocking: The
bond strength prevents rapid oxidation. -
Physicochemical Tuning: Unlike the highly lipophilic
group, the group retains hydrogen-bond donor acidity ( of 23), allowing it to interact with protein targets similarly to a hydroxyl group but with better membrane permeability.[1]
Mechanistic Landscape
Direct functionalization of the purine C8 position relies on the innate electronic properties of the heterocycle. The C8 carbon is electron-deficient (relative to C5), making it the preferred site for attack by nucleophilic radicals .
Figure 1: Mechanistic pathway for the radical Minisci-type difluoromethylation of purines.
Key Reagents & Selection Guide
The selection of reagents depends heavily on the substrate's solubility and functional group tolerance.
A. Zinc Difluoromethanesulfinate (DFMS)[1][3][4][5]
-
Commercial Name: Baran’s Reagent
-
Role: The "Gold Standard" for innate radical functionalization.
-
Mechanism: Generates
radicals via oxidative desulfinylation initiated by alkyl hydroperoxides. -
Advantages: Air-stable solid, high functional group tolerance (compatible with halides, esters, nitriles), and works in biphasic systems.
-
Key Insight: DFMS acts as a "slow-release" source of radicals, preventing the rapid recombination side-reactions often seen with gaseous reagents.
B. Sodium Difluoromethanesulfinate ( )
-
Role: A cost-effective alternative to DFMS.
-
Application: Often used in photoredox catalysis or with stronger oxidants (persulfates).
-
Limitation: slightly more hygroscopic and often requires more aggressive initiation conditions compared to the zinc salt.
C. Photoredox Catalysts (e.g., )
-
Role: Enables "mild" functionalization at room temperature without large excesses of peroxides.
-
Application: Best for complex, late-stage drug intermediates that are sensitive to the thermal/oxidative conditions of the standard DFMS protocol.
Reagent Selection Decision Matrix
| Feature | DFMS (Zinc Reagent) | Sodium Sulfinate + Photo |
| Reaction Type | Thermal / Chemical Oxidation | Photochemical |
| Oxidant | TBHP (tert-Butyl Hydroperoxide) | |
| Temperature | Ambient to 50°C | Room Temperature (25°C) |
| Solvent System | DCM/Water (Biphasic) or DMSO | DMSO or MeCN |
| Scalability | High (Gram to Kg) | Low/Medium (Flow required for Kg) |
| Cost | Moderate | High (Catalyst cost) |
Detailed Experimental Protocols
Protocol A: Innate C8-Difluoromethylation using DFMS (The Baran Method)
Best for: Rapid diversification of early-to-mid stage purine intermediates.
Reagents Required:
-
Substrate: Purine derivative (1.0 equiv)
-
Reagent: Zinc Difluoromethanesulfinate (DFMS) (3.0 equiv)
-
Oxidant: tert-Butyl hydroperoxide (TBHP), 70% aq. solution (5.0 equiv)
-
Solvent: Dichloromethane (DCM) / Water (
ratio) or DMSO (for polar substrates)
Step-by-Step Procedure:
-
Setup: To a vial equipped with a magnetic stir bar, add the purine substrate (0.5 mmol, 1.0 equiv) and DFMS (440 mg, 1.5 mmol, 3.0 equiv).
-
Solvent Addition:
-
Option A (Standard): Add DCM (1.0 mL) and Water (0.4 mL). The biphasic nature is crucial for moderating the radical concentration.
-
Option B (Polar Substrates): Add DMSO (1.5 mL).
-
-
Initiation: Add TBHP (70% aq., ~340 µL, 2.5 mmol, 5.0 equiv) dropwise with vigorous stirring.
-
Note: The reaction is slightly exothermic. For sensitive substrates, cool to 0°C during addition, then warm to RT.
-
-
Reaction: Stir vigorously at room temperature for 12–24 hours.
-
Monitoring: Monitor by LC-MS. The product will show a mass shift of +50 Da (
replaces H). -
Boost: If conversion is <50% after 12h, add a second portion of DFMS (1.0 equiv) and TBHP (2.0 equiv).
-
-
Workup:
-
Dilute with DCM (20 mL).
-
Add saturated aqueous
(15 mL) to quench residual acid/peroxide. -
Extract the aqueous layer with DCM (2 x 10 mL).
-
Dry combined organics over
, filter, and concentrate.
-
-
Purification: Flash column chromatography. The
group increases lipophilicity; the product will typically elute before the starting material in normal phase silica systems.
Protocol B: Photoredox C8-Difluoromethylation
Best for: Late-stage functionalization of complex, oxidant-sensitive APIs.
Reagents Required:
-
Substrate: Purine derivative (1.0 equiv)
-
Reagent: Sodium Difluoromethanesulfinate (2.0 equiv)[1]
-
Catalyst:
(1-2 mol%) -
Oxidant: Persulfate (
) (2.0 equiv) or simply Air ( ) -
Solvent: DMSO or Acetonitrile/Water
Step-by-Step Procedure:
-
Setup: In a clear vial, combine Purine (0.2 mmol), Sodium Difluoromethanesulfinate (0.4 mmol), and Photocatalyst (2.0 µmol).
-
Degassing: Add DMSO (2.0 mL). Sparge with Nitrogen for 10 minutes to remove oxygen (if using persulfate pathway) OR sparge with Air (if using aerobic pathway, though persulfate is more robust for purines).
-
Irradiation: Place the vial 2-3 cm away from a Blue LED (450 nm) light source. Stir for 16-24 hours.
-
Fan Cooling: Ensure the reaction temperature does not exceed 30°C using a fan.
-
-
Workup: Dilute with Ethyl Acetate, wash with water (3x) to remove DMSO, dry, and purify.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Conversion (<20%) | Poor radical generation or solubility. | Switch solvent to DMSO/TFA. The addition of TFA (1.0 equiv) protonates the purine, making C8 more electron-deficient and reactive toward nucleophilic radicals. |
| Regioisomers (C6/C2) | Substrate electronics. | If the purine has an electron-donating group at C6 (e.g., |
| Decomposition | Oxidative sensitivity.[3] | Switch from Protocol A (TBHP) to Protocol B (Photoredox). |
Workflow Visualization
Figure 2: Decision tree for selecting the optimal difluoromethylation protocol.
References
-
Fujiwara, Y., et al. (2012).[4] Practical and innate carbon-hydrogen functionalization of heterocycles.[4][5] Nature.[4][5] [Link]
-
Fujiwara, Y., et al. (2012).[4] A New Reagent for Direct Difluoromethylation.[4][3][6] Journal of the American Chemical Society.[3] [Link]
-
O'Hara, F., et al. (2013). Radical-Based Regioselective C–H Functionalization of Electron-Deficient Heteroarenes: Scope, Tunability, and Predictability. Journal of the American Chemical Society.[3][7] [Link]
-
Song, H., et al. (2020).[8] Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis.[8] Green Chemistry. [Link]
Sources
- 1. A New Reagent for Direct Difluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Baran difluoromethylation reagent - Enamine [enamine.net]
- 5. Baran Group – Prof. Product Portal [sigmaaldrich.com]
- 6. New method for introducing fluorinated components into molecules [uni-muenster.de]
- 7. Photoredox-Catalyzed C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Note: 8-(Difluoromethyl)-9H-purin-6-ol as a Strategic Fragment in Kinase Inhibitor Design
Executive Summary
Fragment-Based Drug Discovery (FBDD) relies on high-quality chemical starting points that possess favorable physicochemical properties and clear growth vectors. 8-(difluoromethyl)-9H-purin-6-ol (also known as 8-(difluoromethyl)hypoxanthine) represents a privileged scaffold for kinase inhibitor design. This application note details the utility of this fragment, focusing on the unique electronic modulation provided by the difluoromethyl (
Chemical Rationale & Fragment Profile[1]
The "Privileged" Purine Scaffold
The purine ring system is the endogenous scaffold for ATP, the natural cofactor for all protein kinases. Consequently, purine-based fragments exhibit a high probability of binding to the kinase hinge region.
-
Hinge Interaction: The N1 and N7/O6 atoms typically form a bidentate hydrogen bond network with the backbone amide and carbonyl of the kinase hinge residues (e.g., Glu81/Leu83 in CDK2).
-
Tautomeric Versatility: In solution, 8-(difluoromethyl)-9H-purin-6-ol predominantly exists as the lactam tautomer (6-one), presenting a donor-acceptor motif ideal for hinge recognition.
The Difluoromethyl ( ) Advantage
The introduction of a
| Property | Effect on Fragment Utility |
| Lipophilic H-Bond Donor | The |
| pKa Modulation | The electron-withdrawing nature of |
| Metabolic Stability | Unlike a methyl group (susceptible to oxidation) or a hydroxyl group (susceptible to glucuronidation), the |
| Bioisosterism | Acts as a bioisostere for thiols (-SH) and alcohols (-OH) but with higher lipophilicity ( |
Experimental Protocols
Protocol A: Synthesis of 8-(Difluoromethyl)-9H-purin-6-ol
Note: This protocol utilizes a condensation-cyclization sequence suitable for gram-scale preparation.
Reagents:
-
4,5-Diamino-6-hydroxypyrimidine sulfate (CAS: 1603-02-7)
-
Difluoroacetic acid (DFAA)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
Hexamethyldisilazane (HMDS)
-
Ammonium sulfate
Step-by-Step Methodology:
-
Free Base Preparation: Suspend 4,5-diamino-6-hydroxypyrimidine sulfate (10 mmol) in water. Neutralize with NaOH (2M) to pH 8.0. Collect the precipitate by filtration and dry under vacuum.
-
Amide Coupling: Dissolve the free base (1.0 eq) in anhydrous DMF (10 mL/g). Add Difluoroacetic acid (1.2 eq) and EDCI (1.2 eq). Stir at Room Temperature (RT) for 4 hours. Monitor by LC-MS for the formation of the mono-amide intermediate (
). -
Cyclization: Evaporate the DMF under reduced pressure. Resuspend the crude amide in HMDS (10 mL/g) containing catalytic ammonium sulfate (0.1 eq).
-
Reflux: Heat the mixture to reflux (120°C) under argon for 6–12 hours. The mixture will become clear as the silylated purine forms.
-
Desilylation & Workup: Cool to RT. Add MeOH (excess) to quench and desilylate. Concentrate to dryness.
-
Purification: Recrystallize from water/ethanol or purify via reverse-phase flash chromatography (C18, Water/Acetonitrile gradient).
-
Yield Target: 60–75%
-
Validation:
H NMR (DMSO- ): 12.0-13.5 (br s, NH), 7.1 (t, Hz, ).
-
Protocol B: Surface Plasmon Resonance (SPR) Screening
Fragments often have low affinity (
Assay Setup:
-
Sensor Chip: CM5 Series S (Cytiva).
-
Immobilization: Amine coupling of the target Kinase (e.g., PI3K
, CDK2) to density levels of ~3000 RU (Reference flow cell: deactivated ethanolamine). -
Buffer: HBS-P+ (10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% P20) + 2% DMSO. Crucial: Match DMSO concentration exactly in running buffer and samples.
-
Injection:
-
Concentration Series: 0, 31.25, 62.5, 125, 250, 500
M. -
Contact time: 30s; Dissociation time: 60s.
-
Flow rate: 30
L/min.
-
-
Analysis: Steady-state affinity fitting (Req vs. Conc). Look for square-wave sensorgrams indicating rapid on/off rates typical of fragments.
Structural Biology & Design Strategy
Binding Mode Visualization
The following diagram illustrates the theoretical binding mode of 8-(difluoromethyl)-9H-purin-6-ol within a generic kinase hinge region.
Caption: Interaction map of 8-(difluoromethyl)-9H-purin-6-ol with kinase hinge residues. The
Fragment Elaboration (Fragment-to-Lead)
Once the fragment is crystallized (Protocol 3.3 below), elaboration follows these vectors:
-
The N9 Vector (Ribose Pocket):
-
Strategy: Alkylation or Mitsunobu reaction at N9.
-
Target: Solubilizing groups (piperazines, morpholines) or groups that reach the ribose-phosphate binding area.
-
Chemical Logic: The
group lowers the pKa of N9-H, making alkylation under mild basic conditions ( , DMF) highly efficient compared to unsubstituted purines.
-
-
The C2 Vector:
-
Strategy: Synthesis of the 2-amino or 2-fluoro analog.
-
Target: Interaction with the "Sugar Pocket" or conserved acidic residues (e.g., Asp of the DFG motif).
-
-
The C6 Vector (The "Warhead" Point):
-
Strategy: Conversion of the 6-OH to 6-Cl (using
), followed by displacement with amines. -
Utility: This allows the installation of bulky aromatic groups to occupy the hydrophobic back pocket (selectivity filter).
-
Protocol C: Crystal Soaking
Objective: Obtain high-resolution complex structure.
-
Crystals: Grow apo-crystals of the kinase (e.g., PKA, CDK2) using hanging drop vapor diffusion.
-
Soak Solution: Prepare a stock of the fragment at 100 mM in 100% DMSO.
-
Procedure: Add fragment to the crystallization drop to a final concentration of 1–5 mM (ensure DMSO < 5%). Incubate for 2–24 hours.
-
Cryoprotection: Briefly transfer crystal to mother liquor + 20% glycerol + fragment (same conc) before flash cooling in liquid nitrogen.
-
Data Collection: Focus on resolving the
electron density. The fluorine atoms often show distinct spherical density if not freely rotating.
References
-
Erickson, J. A., et al. (2021). "De Novo Design of Protein Kinase Inhibitors by in Silico Identification of Hinge Region-Binding Fragments." ACS Medicinal Chemistry Letters. Link
-
Hu, Y., et al. (2024). "Synthesis of Difluoromethylated Compounds: The Difluoromethyl Group as a Lipophilic Hydrogen-Bond Donor." Science of Synthesis.[1] Link
-
Xing, L., et al. (2013). "Electrophilic Fragment-Based Design of Reversible Covalent Kinase Inhibitors." Journal of Medicinal Chemistry. Link
-
Zafrani, Y., et al. (2019). "The Difluoromethyl Group as a Hydrogen Bond Donor: A Structural and Thermodynamic Perspective." Journal of Medicinal Chemistry. (Contextual grounding for CF2H properties). Link
-
Roskoski, R. (2019). "Properties of FDA-approved small molecule protein kinase inhibitors." Pharmacological Research. Link
Sources
Application Note: Synthesis and Derivatization of 8-(Difluoromethyl)inosine Analogs
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Scientific Rationale & Introduction
The incorporation of a difluoromethyl (–CF₂H) group into the 8-position of the purine scaffold represents a sophisticated strategy in nucleoside drug design. The –CF₂H moiety acts as a lipophilic hydrogen-bond donor and a highly stable bioisostere for hydroxyl or thiol groups . When positioned at C8, it sterically restricts the conformation of the glycosidic bond (favoring the syn conformation) and electronically modulates the pKa of the purine imidazole ring. This modification significantly enhances metabolic stability against enzymatic cleavage by Purine Nucleoside Phosphorylase (PNP) and improves cellular membrane permeability.
Converting the precursor, 8-(difluoromethyl)-9H-purin-6-ol (a hypoxanthine derivative), into a bioactive nucleoside analog requires the stereoselective and regioselective formation of a β-glycosidic bond at the N9 position. The industry standard for this transformation is the Vorbrüggen glycosylation (Silyl-Hilbert-Johnson reaction) .
Mechanistic Principles & System Causality
To ensure a self-validating and high-yielding protocol, the chemical causality of each step must be understood. This protocol is designed as a self-correcting system based on the following principles:
-
Persilylation (Activation): 8-(difluoromethyl)-9H-purin-6-ol is highly crystalline and insoluble in organic solvents due to strong intermolecular hydrogen bonding. Treatment with N,O-Bis(trimethylsilyl)acetamide (BSA) replaces the acidic protons (N9-H and O6-H) with trimethylsilyl (TMS) groups. This disrupts the hydrogen bonding network, solubilizing the base and dramatically increasing the nucleophilicity of the N9 nitrogen.
-
Oxonium Ion Generation: The addition of a strong Lewis acid, Trimethylsilyl trifluoromethanesulfonate (TMSOTf), to the peracylated sugar donor (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose) promotes the departure of the anomeric acetate group.
-
Stereocontrol (Neighboring Group Participation): The transient oxonium ion is immediately stabilized by the adjacent 2-O-benzoyl group, forming a rigid 1,2-acyloxonium intermediate. This intermediate sterically blocks the α-face of the sugar, mandating that the silylated purine attacks exclusively from the β-face .
-
Regiocontrol (Thermodynamic Equilibration): Glycosylation of hypoxanthine derivatives typically yields a kinetic mixture of N7 and N9 isomers. However, the N9-isomer is thermodynamically more stable. By conducting the reaction at an elevated temperature (80 °C) with an excess of TMSOTf, the kinetically formed N7-isomer undergoes reversible transglycosylation, ultimately funneling the reaction pool into the desired N9-β-nucleoside .
Experimental Workflow Visualization
Mechanistic workflow of the Vorbrüggen glycosylation converting 8-(CF2H)-purin-6-ol to a nucleoside.
Detailed Experimental Protocol
Phase 1: Persilylation of the Nucleobase
-
Preparation: Flame-dry a 50 mL two-neck round-bottom flask under an argon atmosphere to ensure strictly anhydrous conditions.
-
Reagent Loading: Add 8-(difluoromethyl)-9H-purin-6-ol (1.0 eq, 5.0 mmol) to the flask, followed by anhydrous Acetonitrile (MeCN, 15 mL). The mixture will initially appear as a milky, insoluble suspension.
-
Silylation: Inject N,O-Bis(trimethylsilyl)acetamide (BSA) (2.5 eq, 12.5 mmol) dropwise via syringe.
-
Heating: Attach a reflux condenser and heat the mixture to 80 °C in an oil bath for 1 hour.
-
Validation Checkpoint: The reaction is complete when the opaque suspension transitions into a completely clear, homogeneous solution. This visual cue confirms total persilylation. Cool the solution to room temperature.
Phase 2: Lewis Acid-Catalyzed Glycosylation
-
Sugar Addition: To the cooled persilylated purine solution, add 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (1.1 eq, 5.5 mmol) as a solid. Stir for 5 minutes until fully dissolved.
-
Catalyst Injection: Slowly inject Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.5 eq, 7.5 mmol) dropwise. (Caution: TMSOTf is highly moisture-sensitive and corrosive. Handle inside a fume hood).
-
Thermodynamic Equilibration: Heat the reaction mixture back to 80 °C for 4 to 6 hours.
-
Validation Checkpoint: Monitor via TLC (Eluent: Dichloromethane/Methanol 95:5). The UV-active sugar donor spot should disappear, replaced by a new, lower-Rf spot corresponding to the protected nucleoside. The extended heating ensures the conversion of any kinetic N7-isomer to the thermodynamic N9-isomer.
-
Quenching & Extraction: Cool the mixture to 0 °C and quench by slowly adding saturated aqueous NaHCO₃ (20 mL) to neutralize the TMSOTf. Extract the aqueous layer with Dichloromethane (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 100% DCM to 95:5 DCM:MeOH) to afford the protected 8-(difluoromethyl)inosine analog.
Phase 3: Global Deprotection
-
Reaction Setup: Dissolve the protected nucleoside (approx. 4.0 mmol) in 7 N methanolic ammonia (NH₃/MeOH, 25 mL) in a pressure tube.
-
Cleavage: Seal the tube and stir at room temperature for 12–16 hours.
-
Validation Checkpoint: TLC (Dichloromethane/Methanol 85:15) will show the complete disappearance of the starting material and the formation of a highly polar spot (the free nucleoside).
-
Isolation: Evaporate the solvent in vacuo. Triturate the resulting solid with cold diethyl ether (2 × 15 mL) to remove the benzamide byproducts. Filter and dry the solid under high vacuum to yield the pure 8-(difluoromethyl)-9-(β-D-ribofuranosyl)-9H-purin-6-ol.
Quantitative Data & Reaction Scope
The efficacy and stereoselectivity of this protocol vary depending on the steric and electronic nature of the sugar donor utilized. The table below summarizes expected yields and selectivity metrics based on standard Vorbrüggen parameters for 8-substituted hypoxanthines.
| Sugar Donor (Peracylated) | Catalyst (eq) | Temp / Time | N9:N7 Ratio | β:α Anomeric Ratio | Isolated Yield (3 steps) |
| 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose | TMSOTf (1.5) | 80 °C / 6 h | > 95:5 | > 99:1 | 72% |
| 1,2,3,5-Tetra-O-acetyl-β-D-ribofuranose | TMSOTf (1.5) | 80 °C / 8 h | 90:10 | > 99:1 | 65% |
| 1-O-Acetyl-3,5-di-O-benzoyl-2-deoxy-D-ribofuranose* | TMSOTf (1.2) | 25 °C / 12 h | 85:15 | 60:40 | 48% |
| 1-O-Acetyl-2,3,5-tri-O-benzyl-D-arabinofuranose | SnCl₄ (2.0) | 60 °C / 12 h | 80:20 | 90:10 | 55% |
*Note: Deoxy-sugars lack the 2-O-acyl group required for neighboring group participation, resulting in lower stereoselectivity and the formation of anomeric mixtures.
References
-
Title: Reactions of Trimethylsilyl Fluorosulfonyldifluoroacetate with Purine and Pyrimidine Nucleosides Source: PubMed Central (PMC) URL: [Link]
-
Title: Vorbrüggen glycosylation reaction and its mechanism Source: ResearchGate URL: [Link]
-
Title: 6-(2-Alkylimidazol-1-yl)purines Undergo Regiospecific Glycosylation at N9 Source: Organic Letters (ACS Publications) URL: [Link]
Application Notes and Protocols for the Synthesis of 8-Difluoromethyl Purine Rings
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
The strategic incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern medicinal chemistry. The difluoromethyl (CF2H) group, in particular, has emerged as a valuable substituent due to its unique properties. It can act as a lipophilic hydrogen bond donor and serves as a bioisostere for hydroxyl, thiol, and amine functionalities, often enhancing metabolic stability and membrane permeability.[1][2][3] This guide provides a detailed overview of the primary synthetic strategies, reaction conditions, and step-by-step protocols for the formation of the 8-difluoromethyl purine ring system, a scaffold of significant interest in drug discovery.
Two principal strategies are presented for the synthesis of 8-difluoromethyl purines:
-
Direct C-H Difluoromethylation: This approach involves the introduction of the difluoromethyl group directly onto a pre-formed purine ring at the C8-position. This is often achieved through radical-mediated processes, including modern photocatalytic methods.
-
Traube-Type Cyclization: This classical yet versatile method involves the construction of the imidazole portion of the purine ring onto a 4,5-diaminopyrimidine precursor. To install the 8-difluoromethyl group, a cyclizing reagent that contributes the CF2H-bearing carbon is required.
This document will delve into the mechanistic underpinnings of each approach, provide detailed experimental protocols, and offer insights into the selection of appropriate reaction conditions.
Part 1: Direct C-H Difluoromethylation of Purines
Direct C-H functionalization is an atom-economical and increasingly popular strategy for the late-stage modification of complex molecules. For the synthesis of 8-difluoromethyl purines, radical-based methods have proven to be particularly effective.
Mechanistic Rationale: Photocatalytic C-H Difluoromethylation
Recent advances in photoredox catalysis have enabled the direct C-H difluoromethylation of a variety of heterocycles, including purine derivatives, under mild conditions.[4][5][6] The general mechanism involves the generation of a difluoromethyl radical (•CF2H) from a suitable precursor, which then adds to the electron-rich C8-position of the purine ring.
The key steps in a typical photocatalytic cycle are as follows:
-
Excitation of the Photocatalyst: A photocatalyst (e.g., an iridium or ruthenium complex, or an organic dye) absorbs visible light and is excited to a higher energy state.
-
Generation of the Difluoromethyl Radical: The excited photocatalyst interacts with a difluoromethylating agent (e.g., zinc difluoromethanesulfinate, Zn(SO2CF2H)2, also known as DFMS) to generate the •CF2H radical through a single-electron transfer (SET) process.[1]
-
Radical Addition to the Purine Ring: The nucleophilic •CF2H radical adds to the electron-deficient C8-position of the purine.
-
Oxidation and Rearomatization: The resulting purinyl radical intermediate is oxidized to a cation, which then loses a proton to regenerate the aromatic purine ring, now functionalized at the C8-position with a difluoromethyl group.
-
Catalyst Regeneration: The photocatalyst returns to its ground state, completing the catalytic cycle.
Caption: Generalized photocatalytic cycle for C-H difluoromethylation.
Experimental Protocol: Photocatalytic Difluoromethylation of a Purine Derivative
This protocol is a representative procedure based on literature precedents for the direct difluoromethylation of heterocycles.[1][4][5] Optimization of the photocatalyst, solvent, and oxidant may be necessary for specific purine substrates.
Materials:
-
Purine substrate (e.g., a protected xanthine or adenine derivative) (1.0 equiv)
-
Zinc difluoromethanesulfinate (DFMS) (2.0 equiv)
-
Photocatalyst (e.g., Ir(ppy)3 or a suitable organic dye) (1-5 mol%)
-
Oxidant (e.g., K2S2O8 or an oxygen atmosphere)
-
Solvent (e.g., DMSO, DMF, or MeCN)
-
Inert atmosphere (Nitrogen or Argon)
-
Visible light source (e.g., blue LED lamp)
Procedure:
-
To a reaction vial equipped with a magnetic stir bar, add the purine substrate (0.1 mmol, 1.0 equiv), zinc difluoromethanesulfinate (DFMS) (0.2 mmol, 2.0 equiv), and the photocatalyst (0.001-0.005 mmol, 1-5 mol%).
-
If a solid oxidant is used, add it to the vial at this stage.
-
Add the chosen solvent (e.g., 1-2 mL of DMSO).
-
Degas the reaction mixture by bubbling with an inert gas (N2 or Ar) for 10-15 minutes. If using oxygen as the oxidant, this step should be omitted.
-
Seal the vial and place it in a reaction setup equipped with a visible light source (e.g., a blue LED lamp) and a cooling fan to maintain room temperature.
-
Irradiate the reaction mixture with visible light and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove the inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 8-difluoromethyl purine derivative.
Table 1: Representative Conditions for Photocatalytic C-H Difluoromethylation
| Parameter | Condition | Rationale |
| Difluoromethylating Agent | Zinc difluoromethanesulfinate (DFMS) | A stable, commercially available solid that readily generates the •CF2H radical under photocatalytic conditions.[1] |
| Photocatalyst | Ir(ppy)3, Ru(bpy)3Cl2, Eosin Y | These catalysts have appropriate redox potentials to interact with the difluoromethylating agent upon excitation with visible light. |
| Solvent | DMSO, DMF, MeCN | Polar aprotic solvents are generally used to dissolve the reactants and facilitate the reaction. |
| Oxidant | K2S2O8, O2 | An oxidant is required to facilitate the rearomatization of the purine ring after the addition of the difluoromethyl radical. |
| Light Source | Blue LEDs (λ ≈ 450 nm) | The wavelength of the light source should match the absorption maximum of the chosen photocatalyst. |
| Temperature | Room Temperature | Photocatalytic reactions are often conducted at ambient temperature, making them highly practical. |
Part 2: Traube-Type Cyclization for 8-Difluoromethyl Purine Synthesis
The Traube purine synthesis is a robust and widely used method for constructing the purine ring system.[7] It involves the condensation of a 4,5-diaminopyrimidine with a one-carbon unit, which forms the C8-position of the purine. To synthesize an 8-difluoromethyl purine, a reagent that can deliver a difluoroacetyl group or its equivalent is necessary.
Mechanistic Rationale: Cyclization with a Difluoroacetylating Agent
The key to this approach is the acylation of one of the amino groups of the 4,5-diaminopyrimidine with a difluoroacetyl equivalent, followed by intramolecular cyclization and dehydration.
-
Acylation: The more nucleophilic 5-amino group of the diaminopyrimidine reacts with a difluoroacetylating agent (e.g., difluoroacetic anhydride or difluoroacetyl chloride) to form an N-(5-amino-pyrimidin-4-yl)-2,2-difluoroacetamide intermediate.
-
Intramolecular Cyclization: Under heating or acidic conditions, the remaining 4-amino group attacks the carbonyl carbon of the difluoroacetamide moiety.
-
Dehydration: The resulting tetrahedral intermediate eliminates a molecule of water to form the aromatic imidazole ring, yielding the 8-difluoromethyl purine.
Sources
- 1. A New Reagent for Direct Difluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Radical hydrodifluoromethylation of unsaturated C−C bonds via an electroreductively triggered two-pronged approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bicyclization involving pseudo-intramolecular imination with diamines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Promoting Photocatalytic Direct C–H Difluoromethylation of Heterocycles using Synergistic Dual-Active-Centered Covalent Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Promoting Photocatalytic Direct C-H Difluoromethylation of Heterocycles using Synergistic Dual-Active-Centered Covalent Organic Frameworks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
Introduction: The Significance of the Difluoromethyl Group in Purine Scaffolds
An Application Guide to the Purification of 8-(difluoromethyl)-9H-purin-6-ol and its Synthetic Intermediates
The incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern medicinal chemistry. The difluoromethyl (CF2H) group, in particular, has emerged as a critical substituent due to its unique electronic properties. It can serve as a lipophilic hydrogen bond donor and acts as a bioisostere for hydroxyl or thiol groups, often enhancing metabolic stability and improving binding affinity to target proteins.[1] The 8-(difluoromethyl)-9H-purin-6-ol scaffold is a key intermediate in the synthesis of a variety of therapeutic agents, making robust and efficient purification methods essential for drug discovery and development.
Purine derivatives, including 8-(difluoromethyl)-9H-purin-6-ol, present unique purification challenges. Their polar nature, potential for tautomerization, and the frequent co-generation of structurally similar impurities necessitate a well-designed purification strategy.[2][3] This guide provides researchers, scientists, and drug development professionals with a detailed overview of field-proven purification methods, from classic recrystallization to high-resolution preparative chromatography, ensuring the isolation of high-purity intermediates critical for advancing pharmaceutical research.
Strategic Foundation: Understanding the Impurity Profile
Before embarking on any purification protocol, a thorough understanding of the potential impurities is paramount. The impurity profile is intrinsically linked to the synthetic route and can include unreacted starting materials, reagents, isomers, and degradation products.[4][5] For purine syntheses, common impurities may arise from:
-
Incomplete cyclization: Leaving pyrimidine precursors in the final mixture.
-
Regioisomeric substitution: Particularly N7 vs. N9 alkylation on the purine core.
-
Side-reactions: Such as hydrolysis of chloro-purine intermediates or side reactions involving the difluoromethyl group.
-
Process contaminants: Including residual solvents, catalysts, and reagents.[5][6]
Initial analysis of the crude product by techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is a non-negotiable first step.[7][8] This initial characterization informs the selection of the most appropriate purification strategy, saving valuable time and resources.
Purification Methodologies: From Bulk Separation to High-Resolution Isolation
The choice of purification method depends on the scale of the synthesis, the nature of the impurities, and the required final purity.
Recrystallization: The Classic Approach for Bulk Purity Enhancement
Recrystallization is a powerful and cost-effective technique for purifying solid compounds on a large scale. It leverages the differences in solubility between the target compound and its impurities in a chosen solvent system at varying temperatures.[9]
Causality Behind the Method: The principle relies on preparing a saturated solution of the impure compound at an elevated temperature and then allowing it to cool slowly. As the temperature decreases, the solubility of the compound drops, leading to the formation of a crystalline lattice. Impurities, being present in lower concentrations, ideally remain in the solution (mother liquor).[9] The hydrogen bonding capabilities of the purine core and the unique properties of the CF2H group heavily influence solvent selection.
Protocol: Recrystallization of a Purine Intermediate
-
Solvent Screening: Test the solubility of the crude material in a range of solvents (e.g., water, ethanol, isopropanol, ethyl acetate, acetonitrile) at room temperature and at their boiling points. The ideal solvent will dissolve the compound sparingly at room temperature but completely at a higher temperature. Mixed solvent systems (e.g., ethanol/water, DMF/water) are often effective for polar compounds like purines.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent portion-wise while heating and stirring until the solid is fully dissolved. Use the minimum amount of hot solvent necessary to create a saturated solution.
-
Decolorization (Optional): If colored impurities are present, add a small amount of activated charcoal to the hot solution and heat for a few minutes. Filter the hot solution through a fluted filter paper to remove the charcoal.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. For maximum yield, the flask can then be placed in an ice bath. Slow cooling is crucial for the formation of large, pure crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under a high vacuum to remove all residual solvent.
Self-Validation and Trustworthiness: The purity of the recrystallized material should be confirmed by HPLC analysis and melting point determination. Analysis of the mother liquor can also provide insight into the impurities that were removed.[9]
Silica Gel Column Chromatography: The Workhorse of the Organic Lab
For separating mixtures that are not amenable to recrystallization, silica gel column chromatography is the most common purification technique. Separation is achieved based on the differential partitioning of the components between a polar stationary phase (silica gel) and a less polar mobile phase.[10][11]
Causality Behind the Method: Compounds move through the column at different rates depending on their polarity. Polar compounds, like 8-(difluoromethyl)-9H-purin-6-ol, interact more strongly with the polar silica gel and thus elute more slowly. Less polar impurities will travel through the column faster.
Protocol: Flash Chromatography of a Purine Intermediate
-
TLC Method Development: Before running a column, develop an optimal mobile phase using Thin-Layer Chromatography (TLC). Test various solvent systems (e.g., Dichloromethane/Methanol, Ethyl Acetate/Hexane, Ethyl Acetate/Methanol). The ideal system should provide a retention factor (Rf) for the target compound of approximately 0.2-0.4 and show good separation from all impurities.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow it to pack under pressure, ensuring no air bubbles or cracks are present.
-
Sample Loading: Dissolve the crude material in a minimal amount of a polar solvent (or the mobile phase). Alternatively, for better resolution with polar compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Begin eluting with the mobile phase, starting with the composition determined by TLC. A gradient elution, where the polarity of the mobile phase is gradually increased (e.g., by increasing the percentage of methanol), is often necessary to elute the more polar purine compounds.
-
Fraction Collection: Collect fractions in test tubes and monitor their composition using TLC or HPLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Expert Insight: The acidic nature of silica gel can sometimes cause peak tailing with basic compounds like purines. Adding a small amount (0.1-1%) of a modifier like triethylamine or ammonium hydroxide to the mobile phase can neutralize active sites on the silica, leading to sharper peaks and better separation.
Preparative HPLC: The Ultimate in Purity and Resolution
For challenging separations or when the highest possible purity is required, preparative High-Performance Liquid Chromatography (Prep HPLC) is the method of choice.[12] It operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to isolate substantial quantities of material.[13]
Causality Behind the Method: Reversed-phase HPLC, using a non-polar stationary phase (like C18) and a polar mobile phase (like water/acetonitrile), is typically used for purine derivatives.[14][15] The separation is driven by hydrophobic interactions. The difluoromethyl group adds a unique "fluorous" character which can be exploited to enhance separation from non-fluorinated analogues, sometimes by using fluorinated columns or eluents.[16][17]
Protocol: Reversed-Phase Preparative HPLC
-
Analytical Method Development: Develop a robust analytical HPLC method first. Screen different columns (C18, C8, Phenyl-Hexyl) and mobile phase conditions to achieve baseline separation of the target compound from its impurities. A common mobile phase is a gradient of water and acetonitrile or methanol, often containing 0.1% formic acid or trifluoroacetic acid (TFA) to ensure sharp, symmetrical peaks.[14]
-
Scale-Up Calculation: Scale the analytical method to the preparative system. This involves adjusting the flow rate, gradient time, and sample load based on the dimensions of the preparative column.[13]
-
Sample Preparation: Dissolve the crude material in a suitable solvent (e.g., DMSO, DMF, or the initial mobile phase) and filter it through a 0.45 µm filter to remove any particulate matter.[18]
-
Purification Run: Equilibrate the preparative column with the initial mobile phase. Inject the sample and run the scaled-up gradient method.
-
Fraction Collection: Use an automated fraction collector to collect peaks as they elute from the column. The collection can be triggered by UV absorbance, mass signal, or time.
-
Post-Purification Workup: Analyze the collected fractions using analytical LC-MS to confirm purity. Combine the pure fractions, remove the organic solvent under reduced pressure, and then lyophilize (freeze-dry) the remaining aqueous solution to obtain the final product as a fluffy solid. This is particularly important for removing water and volatile additives like formic acid or TFA.
Expert Insight: While TFA is excellent for peak shape, it can be difficult to remove and may form salts with the final compound. If the product is intended for biological assays, using formic acid as the mobile phase modifier is often preferred as it is more volatile and biocompatible.
Data Presentation and Method Selection
Comparative Summary of Purification Methods
| Method | Typical Purity | Yield | Scalability | Speed | Cost | Best For |
| Recrystallization | Good to Excellent (>98%) | Moderate to High | Excellent (g to kg) | Slow (hours to days) | Low | Purifying large quantities of crystalline solids with thermally stable impurities. |
| Silica Gel Chromatography | Good (>95%) | Good | Good (mg to hundreds of g) | Moderate (hours) | Low to Moderate | General purpose purification of most organic compounds. |
| Preparative HPLC | Excellent (>99.5%) | Moderate | Limited (mg to g) | Fast (minutes to hours) | High | Final purification step for high-value compounds, difficult separations, and achieving analytical-grade purity. |
Visualizing the Purification Workflow
A logical approach is key to efficient purification. The following diagrams illustrate the decision-making process and a typical workflow.
Caption: A decision tree for selecting the optimal purification method.
Caption: Step-by-step workflow for preparative HPLC purification.
References
-
SIELC Technologies. (n.d.). Separation of Purine on Newcrom R1 HPLC column. Retrieved from [Link]
-
Aralyse. (n.d.). Preparative HPLC. Retrieved from [Link]
- Giner-Sorolla, A., & Bendich, A. (1958). Fluorine-containing Pyrimidines and Purines: Synthesis and Properties of Trifluoromethyl Pyrimidines and Purines. Journal of the American Chemical Society, 80(21), 5744–5752.
-
Biman, B., et al. (2018). Multicomponent Synthesis of C(8)‐Substituted Purine Building Blocks of Peptide Nucleic Acids from Prebiotic Compounds. PMC. Retrieved from [Link]
-
Duke University. (n.d.). Sample Preparation for Purine HPLC Assay. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]
-
LCGC International. (2022, April 15). Introduction to Preparative HPLC. Retrieved from [Link]
-
Baran, P. S., et al. (2011). A New Reagent for Direct Difluoromethylation. PNAS. Retrieved from [Link]
- Science of Synthesis. (n.d.). Product Class 17: Purines. Thieme. (Note: Access to the full document typically requires a subscription or institutional access.)
- Gołdyn, M., Larowska, D., & Bartoszak-Adamska, E. (2021). Novel Purine Alkaloid Cocrystals with Trimesic and Hemimellitic Acids as Coformers: Synthetic Approach and Supramolecular Analysis. Crystal Growth & Design, 21(1), 396-413.
- van Gennip, A. H., et al. (1987). Separation of purine bases, nucleosides and nucleotides by a column-switching technique combining reversed-phase and anion-exchange high-performance liquid chromatography.
-
Barchi, J. J., Jr., et al. (2014). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. PMC. Retrieved from [Link]
-
Kuda, M., et al. (2019). Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation. PMC. Retrieved from [Link]
-
Buer, C., et al. (2013). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. PMC. Retrieved from [Link]
-
Krijt, J., et al. (2018). Mass spectrometric analysis of purine de novo biosynthesis intermediates. PLOS ONE. Retrieved from [Link]
- Singh, L., et al. (2012). Impurity Profiling With Use of Hyphenated Techniques. Asian Journal of Research in Chemistry, 5(3), 329-335.
- Gray, N., et al. (2006). Synthesis of purine derivatives. Google Patents (US7105666B2).
-
Kumar, V., et al. (2018). Impurity Profiling And Degradation Study: A Review. IJRAR. Retrieved from [Link]
- Hari, Y., & Obika, S. (2015). Synthesis of purine derivatives of Me-TaNA and properties of Me-TaNA-modified oligonucleotides. Organic & Biomolecular Chemistry, 13(39), 9996-10005.
- Sharma, A., et al. (2020). IMPURITY PROFILING OF PHARMACEUTICALS.
-
Opentrons. (n.d.). Automating Column Chromatography Protein Purification. Retrieved from [Link]
-
Buer, C., et al. (2012). The Effect of Column and Eluent Fluorination on the Retention and Separation of non-Fluorinated Amino Acids and Proteins by HPLC. PMC. Retrieved from [Link]
-
Aryal, S. (2022, August 15). Purine Synthesis. Microbe Notes. Retrieved from [Link]
- Al-Masoudi, N. A. (2006). Synthesis of Purine Derivatives as Scaffolds for a Diversity of Biological Activities. ChemInform, 37(32).
- Chen, D., et al. (2021). Purification and Identification of Novel Xanthine Oxidase Inhibitory Peptides Derived from Round Scad (Decapterus maruadsi)
-
Kumar, S., et al. (2024). Refined Protocol for the Isolation and Purification of BETALAINS Pigment from Celosia argentea y Beta vulgaris. protocols.io. Retrieved from [Link]
- Al-Shammari, E., et al. (2018). Extraction and purification of pyocyanin: a simpler and more reliable method. MethodsX, 5, 1588-1593.
Sources
- 1. A New Reagent for Direct Difluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. electronicsandbooks.com [electronicsandbooks.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. ajrconline.org [ajrconline.org]
- 5. ijrar.org [ijrar.org]
- 6. ijprajournal.com [ijprajournal.com]
- 7. Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mass spectrometric analysis of purine de novo biosynthesis intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Multicomponent Synthesis of C(8)‐Substituted Purine Building Blocks of Peptide Nucleic Acids from Prebiotic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. opentrons.com [opentrons.com]
- 12. Aralyse - Preparative HPLC [aralyse.tech]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Separation of Purine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 15. Separation of purine bases, nucleosides and nucleotides by a column-switching technique combining reversed-phase and anion-exchange high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 18. cores.emory.edu [cores.emory.edu]
Application Note: Scale-Up Synthesis of 8-(Difluoromethyl)-9H-purin-6-ol for Preclinical In Vivo Studies
Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Scientists Scale: 100-gram to Kilogram Pilot Scale
Introduction & Mechanistic Rationale
The incorporation of fluorinated moieties into heterocyclic scaffolds is a cornerstone of modern drug design. Specifically, the difluoromethyl (–CF₂H) group acts as a lipophilic hydrogen bond donor, significantly improving membrane permeability, metabolic stability, and target binding affinity compared to unfluorinated analogs[1].
8-(Difluoromethyl)-9H-purin-6-ol (also known as 8-difluoromethylhypoxanthine) is a critical intermediate and active pharmacophore in oncology and neurodegenerative disease research. However, transitioning its synthesis from milligram-scale discovery chemistry to gram/kilogram-scale for in vivo efficacy and toxicity studies presents significant challenges. Discovery routes often rely on expensive coupling agents, generating massive exotherms, and utilize silica gel chromatography for purification—methods that are fundamentally unscalable.
This application note details a robust, chromatography-free, two-step/one-pot synthetic protocol. By leveraging precisely controlled chemoselective acylation and acid-catalyzed dehydrative cyclization, this self-validating system ensures >99% purity and high atom economy suitable for rigorous in vivo applications.
Synthetic Strategy & Causality of Experimental Choices
The synthesis utilizes commercially available 4,5-diaminopyrimidin-6-ol as the starting material. The process is divided into two mechanistic stages:
-
Chemoselective N-Acylation: The 5-amino group of the pyrimidine core is significantly more nucleophilic than the 4-amino group due to the electron-donating resonance from the adjacent 6-hydroxyl (tautomeric oxo) group. Instead of using difluoroacetic acid (DFA) with harsh dehydrating agents (e.g., POCl₃) which generate corrosive waste gas and complex workups, we utilize Difluoroacetic anhydride (DFAA) . DFAA drives rapid, spontaneous acylation at 0–20 °C without the need for basic catalysts, minimizing side-product formation[2].
-
Dehydrative Cyclization: The resulting amide intermediate undergoes intramolecular cyclization to form the fused imidazole ring. This is achieved by introducing a 4M HCl/Dioxane solution and heating to 100 °C. The acid protonates the amide carbonyl, increasing its electrophilicity and facilitating the nucleophilic attack by the adjacent 4-amino group, followed by the elimination of water[3].
By carefully selecting the solvent system (Acetonitrile/Dioxane), the final product can be isolated via direct precipitation and subsequent crystallization, entirely bypassing column chromatography[2].
Process Optimization & Quantitative Data
Prior to the 100-gram scale-up, reaction parameters were systematically evaluated to maximize the yield of the intermediate amide and the final cyclized purine. The optimal conditions balance reaction kinetics with the suppression of bis-acylation.
Table 1: Optimization of Acylation and Cyclization Parameters (10 g scale)
| Entry | Acylation Reagent | Solvent System | Cyclization Condition | Yield (%) | Purity (HPLC) |
| 1 | DFA + EDC·HCl | DMF | Reflux, 16h | 42% | 88.5% |
| 2 | DFA + POCl₃ | Toluene | 110 °C, 8h | 55% | 91.2% |
| 3 | DFAA (1.5 eq) | THF | 4M HCl, 80 °C, 12h | 68% | 94.0% |
| 4 | DFAA (1.1 eq) | Acetonitrile | 4M HCl/Dioxane, 100 °C, 10h | 82% | >99.1% |
Note: Entry 4 was selected for scale-up due to the superior purity profile and the ease of solvent removal. Limiting DFAA to 1.1 equivalents prevents over-acylation of the 4-amino and 6-hydroxyl groups.
Table 2: Scale-Up Metrics (Target: 100 g)
| Metric | Value | Implication for Manufacturing |
| Starting Material Mass | 100.0 g (0.79 mol) | Baseline for stoichiometric calculations. |
| Total Reactor Volume | 2.0 L | Fits standard 3L to 5L jacketed glass reactors. |
| E-Factor | ~8.5 | Highly efficient; minimal organic waste generated. |
| Isolated Yield | 120.5 g (81.5%) | Consistent with 10 g optimization trials. |
Synthetic Workflow Visualization
The following diagram maps the critical path of the scale-up protocol, highlighting the transition from raw materials to the in vivo-ready API.
Figure 1: Process workflow for the scale-up synthesis of 8-(difluoromethyl)-9H-purin-6-ol.
Standard Operating Procedure (100-Gram Scale)
Equipment Setup
-
3 L jacketed glass reactor equipped with a mechanical stirrer, internal temperature probe (PT100), reflux condenser, and an addition funnel.
-
Scrubber system attached to the condenser to neutralize acidic vapors (HF/HCl)[4].
Step 1: Chemoselective Amidation
-
Charge the Reactor: Add 4,5-diaminopyrimidin-6-ol (100.0 g, 0.79 mol) and anhydrous Acetonitrile (1.0 L) to the reactor. Initiate mechanical stirring at 250 rpm.
-
Cooling: Circulate coolant to drop the internal temperature to 0–5 °C.
-
Reagent Addition: Charge the addition funnel with Difluoroacetic anhydride (151.0 g, 0.87 mol, 1.1 eq). Add dropwise over 60 minutes, strictly maintaining the internal temperature below 10 °C to prevent uncontrolled exotherms.
-
Maturation: Once the addition is complete, remove the cooling jacket and allow the slurry to warm to 20 °C. Stir for 2 hours.
-
In-Process Control (IPC) 1: Sample the reaction mixture. Dilute with MeCN and analyze via HPLC (210 nm). Proceed to Step 2 only when the starting material is <1% (Area %).
Step 2: Dehydrative Cyclization
-
Acid Addition: To the stirring suspension, carefully add 4M HCl in 1,4-dioxane (400 mL, 1.6 mol).
-
Heating: Adjust the jacket temperature to heat the internal mixture to 100 °C (gentle reflux). The mixture will transition into a homogenous solution, followed by the gradual precipitation of the cyclized product hydrochloride salt.
-
Reaction Time: Maintain reflux for 10 hours.
-
IPC 2: Sample the mixture. HPLC analysis must show >95% conversion of the amide intermediate to the cyclized purine.
Step 3: Workup and Crystallization
-
Quenching: Cool the reactor to 10 °C. Slowly pour the reaction mixture into a secondary 5 L vessel containing vigorously stirred ice-cold water (2.0 L).
-
Neutralization: Slowly add saturated aqueous NaHCO₃ solution until the pH stabilizes at 7.0. Caution: Vigorous CO₂ gas evolution will occur.
-
Filtration: Filter the resulting beige precipitate through a large Buchner funnel. Wash the filter cake with cold water (2 × 300 mL) to remove residual salts.
-
Recrystallization: Transfer the damp cake to a clean 2 L flask. Add a mixture of Methanol/Water (80:20 v/v, ~800 mL) and heat to reflux until complete dissolution. Allow the solution to cool slowly to room temperature, then chill to 4 °C overnight.
-
Isolation: Filter the pristine white crystals, wash with cold Methanol (100 mL), and dry in a vacuum oven at 50 °C for 24 hours.
-
Yield: 120.5 g (81.5% over two steps).
Analytical Validation & Self-Validating Metrics
To ensure the material meets the stringent requirements for in vivo dosing (e.g., absence of heavy metals, >99% purity), the following analytical signatures must be confirmed:
-
HPLC Purity: >99.1% (Reverse-phase C18, Water/MeCN gradient with 0.1% TFA).
-
¹H NMR (400 MHz, DMSO-d₆):
13.80 (br s, 1H, NH), 12.45 (br s, 1H, OH/NH tautomer), 8.05 (s, 1H, C2-H), 7.15 (t, J = 52.0 Hz, 1H, CF₂H). The triplet at 7.15 ppm with a large coupling constant is the definitive diagnostic signal for the difluoromethyl group. -
¹⁹F NMR (376 MHz, DMSO-d₆):
-115.4 (d, J = 52.0 Hz, 2F). -
LC-MS (ESI+): m/z calculated for C₆H₅F₂N₄O [M+H]⁺ 187.04; found 187.10.
References
1.[1] Late-Stage C–H Functionalization of Azines. National Center for Biotechnology Information (PMC). Available at: 2.[3] Microwave-assisted ring closure reactions: Synthesis of 8-substituted xanthine derivatives and related pyrimido- and diazepinopurinediones. National Center for Biotechnology Information (NIH). Available at: 3.[2] Development of a Practical Synthesis of the 8-FDC Fragment of OPC-167832. ChemRxiv. Available at: 4.[4] Reactions of Trimethylsilyl Fluorosulfonyldifluoroacetate with Purine and Pyrimidine Nucleosides. National Center for Biotechnology Information (PMC). Available at:
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Microwave-assisted ring closure reactions: Synthesis of 8-substituted xanthine derivatives and related pyrimido- and diazepinopurinediones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reactions of Trimethylsilyl Fluorosulfonyldifluoroacetate with Purine and Pyrimidine Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Strategic Functionalization of 8-(Difluoromethyl)-9H-purin-6-ol for Structure-Activity Relationship (SAR) Studies
Authored by: Your Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for the strategic functionalization of 8-(difluoromethyl)-9H-purin-6-ol, a key scaffold for the development of novel therapeutics. The introduction of the difluoromethyl (CF2H) group at the C8 position of the purine core serves as a valuable bioisostere for hydroxyl or thiol moieties, potentially enhancing metabolic stability and target affinity. This document outlines detailed synthetic protocols for the derivatization of this core scaffold at the N9, C6, and C2 positions, enabling systematic exploration of the chemical space for robust Structure-Activity Relationship (SAR) studies. The methodologies described herein are designed to be self-validating, with in-depth explanations of the underlying chemical principles to empower researchers in drug discovery and development.
Introduction: The Rationale for 8-(Difluoromethyl)-9H-purin-6-ol in Drug Discovery
The purine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous endogenous signaling molecules and approved drugs.[1][2][3] Its inherent ability to interact with a wide range of biological targets, particularly protein kinases, makes it a privileged structure for inhibitor design.[1][2][4] The strategic modification of the purine ring at various positions allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.
The introduction of a difluoromethyl (CF2H) group at the C8 position is a key design element of the target scaffold. The CF2H group is a bioisostere of a hydroxyl, thiol, or even a carbonyl group, capable of acting as a hydrogen bond donor and influencing the electronic properties of the purine ring system.[5] This substitution can lead to improved metabolic stability by blocking a potential site of oxidation and can enhance binding affinity through specific interactions with the target protein.
This guide focuses on the systematic functionalization of 8-(difluoromethyl)-9H-purin-6-ol to generate a library of analogs for SAR studies. By methodically exploring substitutions at the N9, C6, and C2 positions, researchers can elucidate the key structural requirements for optimal biological activity.
Synthetic Strategy Overview
The overall strategy involves a multi-step approach, beginning with the synthesis of the core scaffold, 8-(difluoromethyl)-9H-purin-6-ol, followed by its conversion to a key intermediate, 6-chloro-8-(difluoromethyl)-9H-purine. This intermediate then serves as the starting point for divergent functionalization.
Sources
- 1. Design strategies, structure activity relationship and mechanistic insights for purines as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Adenine Synthesis in a Model Prebiotic Reaction: Connecting Origin of Life Chemistry with Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-activity relationships and inhibitory effects of various purine derivatives on the in vitro growth of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: C8-Difluoromethylation Reactions
Prepared by: Senior Application Scientist, Gemini Laboratories
Welcome to the technical support center for C8-difluoromethylation reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful late-stage functionalization technique. The difluoromethyl (CF2H) group is a valuable motif in medicinal chemistry, acting as a lipophilic hydrogen-bond donor and a bioisostere for hydroxyl, thiol, or amine groups, often enhancing metabolic stability and cell permeability.[1][2][3] However, the radical-based mechanisms underlying many C-H difluoromethylation protocols can be sensitive to subtle variations in reaction conditions.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you diagnose and resolve common experimental challenges, ensuring successful and reproducible outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of photoredox-catalyzed C8-H difluoromethylation?
The most common pathway is a photoredox-catalyzed radical chain reaction.[4] The process can be broken down into several key steps:
-
Photoexcitation: A photocatalyst (e.g., an Iridium or Ruthenium complex) absorbs visible light, promoting it to an excited state with enhanced redox potential.[5]
-
Radical Generation: The excited photocatalyst engages in a single-electron transfer (SET) with a difluoromethyl precursor (e.g., NaSO2CF2H). This reduces the precursor, causing it to fragment and release the difluoromethyl radical (•CF2H).[4][6]
-
Radical Addition: The electrophilic •CF2H radical adds to an electron-rich position on the heterocyclic substrate, typically the most electron-deficient C-H bond, which in many N-heterocycles is the C8 position.[7][8] This forms a heteroaryl radical intermediate.
-
Oxidation & Deprotonation: The heteroaryl radical intermediate is oxidized by the photocatalyst in its oxidized state (e.g., Ir(IV)) or another oxidant in the system, regenerating the ground-state photocatalyst and forming a cationic intermediate. Subsequent deprotonation yields the final C8-difluoromethylated product.[4]
dot graph "Photoredox_Mechanism" { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4", label="Figure 1: Generalized Photoredox Catalytic Cycle", fontcolor="#202124", fontsize=14]; node [shape=box, style="filled", fontname="Arial", fontcolor="#202124"];
// Nodes PC [label="Photocatalyst (PC)", fillcolor="#FFFFFF"]; PC_exc [label="PC*", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; PC_ox [label="PC+", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Precursor [label="CF2H-X (Precursor)", fillcolor="#FFFFFF"]; Radical [label="•CF2H", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Substrate [label="Substrate (Ar-H)", fillcolor="#FFFFFF"]; Intermediate [label="[Ar(H)CF2H]•", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="Product (Ar-CF2H)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges PC -> PC_exc [label="Visible Light (hν)", fontcolor="#5F6368"]; PC_exc -> PC_ox [label="SET", fontcolor="#5F6368"]; Precursor -> Radical [label="Fragmentation", fontcolor="#5F6368"]; PC_exc -> Precursor [style=dashed, arrowhead=none]; Radical -> Intermediate [label="Addition", fontcolor="#5F6368"]; Substrate -> Intermediate [style=dashed, arrowhead=none]; Intermediate -> PC_ox [style=dashed, arrowhead=none]; PC_ox -> PC [label="Regeneration", fontcolor="#5F6368"]; Intermediate -> Product [label="Oxidation & -H+", fontcolor="#5F6368"]; } digraph "Experimental_Workflow" { graph [rankdir="TB", bgcolor="#F1F3F4", label="Figure 2: General Experimental Workflow", fontcolor="#202124", fontsize=14]; node [shape=box, style="rounded,filled", fontname="Arial", fontcolor="#202124", fillcolor="#FFFFFF"]; edge [fontname="Arial", fontcolor="#5F6368"];
// Nodes Prep [label="1. Preparation\n- Dry glassware\n- Weigh reagents (substrate, catalyst, CF2H source)"]; Setup [label="2. Reaction Setup\n- Add solvent\n- Degas mixture (N2/Ar sparging)\n- Seal vessel"]; Irradiation [label="3. Irradiation\n- Place in front of light source (e.g., Blue LEDs)\n- Maintain constant temperature\n- Stir vigorously"]; Monitor [label="4. Monitoring\n- Check progress via TLC or LC-MS"]; Workup [label="5. Workup\n- Quench reaction\n- Aqueous extraction"]; Purify [label="6. Purification\n- Column chromatography"]; Analysis [label="7. Analysis\n- Confirm structure (NMR, HRMS)"];
// Edges Prep -> Setup; Setup -> Irradiation; Irradiation -> Monitor; Monitor -> Workup [label="Reaction Complete"]; Monitor -> Irradiation [label="Incomplete", style=dashed]; Workup -> Purify; Purify -> Analysis; }
Q2: Why is oxygen sometimes required and other times detrimental?
This is a critical point of confusion. The role of O2 depends on the specific catalytic cycle.
-
As a Green Oxidant: In many modern protocols, particularly those using organic dyes, O2 is deliberately used as the terminal oxidant.[9][10] It re-oxidizes the photocatalyst to complete the catalytic cycle. These reactions are often run open to the air or under an O2 atmosphere.
-
As a Quencher: In other systems, particularly those sensitive to radical side reactions, O2 can act as a radical scavenger, quenching the excited state of the photocatalyst or reacting with the •CF2H radical to form unproductive peroxide species. In these cases, the reaction must be performed under an inert atmosphere (N2 or Ar) after thorough degassing.[11]
Scientist's Insight: Always check the specific protocol. If the mechanism involves an oxidative quenching cycle where the substrate is oxidized first, O2 is likely detrimental. If it's a reductive quenching cycle where the CF2H precursor is reduced first, O2 may be required to regenerate the catalyst.[4]
Q3: What are the most common sources of the difluoromethyl radical?
Several reagents are available, each with its own advantages and activation method. The choice depends on factors like cost, stability, and compatibility with your substrate.[1]
| Reagent Name | Common Name / Acronym | Activation Method | Key Considerations |
| Sodium Difluoromethanesulfinate | CF2HSO2Na | Photoredox (SET) | Inexpensive, common, but can be hygroscopic. Often used with a photocatalyst.[6][9] |
| (Difluoromethyl)trimethylsilane | TMSCF2H | Copper-mediated oxidation | Requires a metal catalyst and an oxidant. Can also generate difluorocarbene under basic conditions.[1][12][13] |
| Bromodifluoromethane | BrCF2H | Photoredox (SET) | A gaseous reagent, which can be difficult to handle. Often requires specific equipment.[1] |
| Zinc Difluoromethanesulfinate | Zn(SO2CF2H)2 | Thermal/Oxidative | Known as "DFMS" or Baran's reagent; effective for radical C-H functionalization, often with a chemical oxidant like TBHP.[13][14] |
| Difluoromethyl Heteroaryl-Sulfones | - | Photoredox (SET) | Highly effective radical precursors, often used in radiolabeling applications.[4] |
Troubleshooting Guide
Problem 1: No Reaction or Very Low Yield
This is the most frequent issue. A systematic approach is required to identify the root cause.
dot graph "Troubleshooting_Tree" { graph [bgcolor="#F1F3F4", label="Figure 3: Troubleshooting Low Yield", fontcolor="#202124", fontsize=14]; node [shape=box, style="rounded,filled", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", fontcolor="#5F6368"];
// Nodes Start [label="Low / No Yield", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Level 1 Causes Reagents [label="Reagent Issue?", fillcolor="#FBBC05", fontcolor="#202124"]; Conditions [label="Reaction Conditions?", fillcolor="#FBBC05", fontcolor="#202124"]; Setup [label="Experimental Setup?", fillcolor="#FBBC05", fontcolor="#202124"];
// Level 2 Solutions Reagent_Sol [label="Verify Purity & Stability\n- Use fresh CF2H source\n- Check catalyst activity\n- Ensure substrate purity", fillcolor="#FFFFFF"]; Conditions_Sol [label="Optimize Conditions\n- Screen solvents (DMSO, DMF)\n- Vary temperature\n- Adjust concentrations", fillcolor="#FFFFFF"]; Setup_Sol [label="Check Setup\n- Is light source correct λ & intensity?\n- Is stirring adequate?\n- Degassing complete? (if needed)", fillcolor="#FFFFFF"];
// Edges Start -> Reagents; Start -> Conditions; Start -> Setup;
Reagents -> Reagent_Sol [label="Solution"]; Conditions -> Conditions_Sol [label="Solution"]; Setup -> Setup_Sol [label="Solution"]; }
Q: I've set up the reaction as published, but I'm only recovering starting material. What's the first thing to check?
A: Reagent Integrity.
-
Difluoromethyl Source: Reagents like NaSO2CF2H can degrade with improper storage. It's crucial to use a freshly opened bottle or a reagent that has been stored correctly in a desiccator.
-
Photocatalyst: Photocatalysts can be sensitive to light and air over long periods. If you suspect your catalyst has degraded, test it in a known, reliable reaction or purchase a new batch.
-
Substrate Purity: Impurities in your starting material, especially nucleophilic ones like amines or thiols, can quench the excited photocatalyst or react with intermediates. Ensure your substrate is pure before starting.[14]
Q: My reaction is sluggish and gives low conversion. Could the solvent be the issue?
A: Absolutely. Solvent choice is critical. The solvent affects reagent solubility, the stability of intermediates, and the overall reaction rate.[15]
-
Polar Aprotic Solvents are Key: Highly polar aprotic solvents like DMSO and DMF are generally preferred because they can dissolve the often-ionic reagents and stabilize charged intermediates in the catalytic cycle.[15][16]
-
Avoid Protic or Reactive Solvents: Protic solvents (like alcohols or water, unless water is part of a biphasic system) can interfere with radical pathways.[15][17] Solvents with weak C-H bonds (like THF) can sometimes participate in unwanted side reactions through hydrogen atom transfer (HAT).[2]
Scientist's Insight: If a reaction is slow in acetonitrile, switching to DMSO often provides a significant rate enhancement due to better solubility and stabilization effects.
Q: I don't see any product formation. Is my light source strong enough?
A: Light source intensity and wavelength are non-negotiable parameters.
-
Wavelength Match: The emission spectrum of your light source (e.g., Blue LEDs, ~450 nm) must overlap with the absorption spectrum of your photocatalyst (e.g., Ir(ppy)3). Using the wrong color light will result in no photoexcitation and, therefore, no reaction.[4]
-
Intensity and Distance: The photon flux matters. Ensure the reaction vessel is placed at a consistent and close distance to the light source. Inadequate light intensity will lead to a low concentration of the excited-state photocatalyst and a slow or stalled reaction. Cooling with a fan is often necessary to prevent overheating, which can degrade reagents.[9]
Problem 2: Poor Regioselectivity (Functionalization at other positions)
Q: The reaction works, but I'm getting a mixture of C8 and other isomers. How can I improve C8 selectivity?
A: Regioselectivity in radical C-H functionalization is primarily governed by electronics. The •CF2H radical is electrophilic and will preferentially add to the most electron-rich C-H bond, which often corresponds to the most electron-deficient carbon in heterocycles.[7][8]
-
Substrate Control: Selectivity is inherent to the substrate's electronic landscape. For quinoline derivatives, the C8 position is often electronically favored. However, if other positions are similarly activated, mixtures can result.
-
Reagent Choice: In some cases, different reaction conditions can favor different isomers. For example, a copper-mediated oxidative C-H difluoromethylation might favor addition at a more acidic C-H bond, which could be a different site than the one favored by a radical Minisci-type reaction.[8]
-
Steric Hindrance: While electronics usually dominate, severe steric hindrance around the C8 position could potentially direct the radical to a more accessible, albeit less electronically favored, site.
Problem 3: Formation of Side Products and Difficult Purification
Q: My reaction mixture is messy, with multiple spots on the TLC plate. What are common side reactions?
A: Several side reactions can complicate the product profile.
-
Dimerization/Polymerization: If the concentration of the •CF2H radical is too high relative to the substrate, it can dimerize or lead to other unproductive pathways.[16] Consider using a slower addition of a key reagent or lowering the overall concentration.
-
Substrate Decomposition: Harsh conditions (high temperature, overly strong oxidant) can lead to the degradation of sensitive substrates. Ensure your conditions are as mild as possible.[14]
-
Solvent Participation: As mentioned, some solvents can be functionalized. If you suspect this, switch to a more robust solvent like DMSO or t-butanol.
Q: I see a significant amount of a nonpolar byproduct that I suspect is a dimer of my starting material. What causes this?
A: This often points to single-electron oxidation of your substrate followed by dimerization. If your heterocyclic substrate is easily oxidized, it can donate an electron to the excited photocatalyst. The resulting radical cation can then be deprotonated and dimerize. To mitigate this, you may need a photocatalyst with a less-oxidizing excited state or ensure that the •CF2H radical is generated and trapped more efficiently than substrate oxidation occurs.
Validated Experimental Protocol: C8-Difluoromethylation of 1-Methylquinoxalin-2(1H)-one
This protocol is adapted from established literature procedures and serves as a reliable starting point for optimization.[9][10]
-
Preparation: To an oven-dried 4 mL vial equipped with a magnetic stir bar, add 1-methylquinoxalin-2(1H)-one (0.2 mmol, 1.0 equiv.), sodium difluoromethanesulfinate (NaSO2CF2H) (0.4 mmol, 2.0 equiv.), and a photocatalyst (e.g., Rose Bengal, 2 mol%).
-
Reaction Setup: Add anhydrous DMSO (1.0 mL). The vial is left open to the air (as O2 is the oxidant in this protocol).
-
Irradiation: Place the vial approximately 5 cm from a 3W Green LED lamp and stir vigorously at room temperature. Use a small fan to maintain a constant temperature.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Workup: Upon completion, dilute the reaction mixture with water (10 mL) and extract with ethyl acetate (3 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired C8-difluoromethylated product.
References
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Progress in Difluoroalkylation of Organic Substrates by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Difluoromethylthiolator: A Toolbox of Reagents for Difluoromethylthiolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sioc.ac.cn [sioc.ac.cn]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Solvent effects - Wikipedia [en.wikipedia.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. thieme.de [thieme.de]
- 18. researchgate.net [researchgate.net]
- 19. dmaiti.com [dmaiti.com]
- 20. Umemoto Reagent I - Enamine [enamine.net]
- 21. Umemoto’s Reagent II : A Powerful and Thermally Stable Trifluoromethylating Agent | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 22. Photocatalytic regioselective C–H bond functionalizations in arenes - Chemical Science (RSC Publishing) DOI:10.1039/D4SC07491B [pubs.rsc.org]
- 23. Organic Syntheses Procedure [orgsyn.org]
- 24. html.rhhz.net [html.rhhz.net]
- 25. researchgate.net [researchgate.net]
- 26. Reagent-Controlled Highly Stereoselective Difluoromethylation: Efficient Access to Chiral α-Difluoromethylamines from Ketimines [mdpi.com]
- 27. mdpi.com [mdpi.com]
- 28. Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV) - PMC [pmc.ncbi.nlm.nih.gov]
- 29. chinesechemsoc.org [chinesechemsoc.org]
- 30. Regioselective aliphatic C–H functionalization using frustrated radical pairs - PMC [pmc.ncbi.nlm.nih.gov]
- 31. qmro.qmul.ac.uk [qmro.qmul.ac.uk]
- 32. pdf.benchchem.com [pdf.benchchem.com]
- 33. pubs.acs.org [pubs.acs.org]
- 34. pubs.acs.org [pubs.acs.org]
- 35. Catalytic, Asymmetric Difluorination of Alkenes to Generate Difluoromethylated Stereocenters - PMC [pmc.ncbi.nlm.nih.gov]
- 36. pubs.acs.org [pubs.acs.org]
- 37. chinesechemsoc.org [chinesechemsoc.org]
- 38. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
stabilizing 8-(difluoromethyl)-9H-purin-6-ol in aqueous solution
Technical Support Center: Stabilizing 8-(difluoromethyl)-9H-purin-6-ol
Welcome to the Advanced Application Support Center
Executive Summary
Handling 8-(difluoromethyl)-9H-purin-6-ol presents a dual challenge common to fluorinated heterocycles: solubility (governed by purine stacking and pKa) and chemical stability (governed by the sensitivity of the difluoromethyl group to hydrolysis).
This guide deviates from standard "dissolve and stir" instructions. We must treat this molecule as a pH-dependent system . The electron-withdrawing nature of the difluoromethyl (
Module 1: The Chemical Profile (Why it fails)
To stabilize this compound, you must understand the forces working against you.
The Solubility Trap (pKa Shift)
-
The Mechanism: Purines are planar, aromatic systems that stack tightly like plates (π-π stacking), leading to poor aqueous solubility.[1] They rely on ionization to break this lattice energy.
-
The Fluorine Effect: The
group at C8 is electron-withdrawing. While unsubstituted hypoxanthine has a pKa 8.8 (N1-H), the group pulls electron density, likely lowering the pKa of the ring protons to the 7.0–7.8 range . -
The Consequence: At pH < 6.0, the molecule is largely non-ionized and will precipitate. At pH > 9.0, it is highly soluble but chemically unstable (see below).[1]
-
The Sweet Spot: You must maintain a pH slightly above the pKa (pH 7.8–8.2) to ensure ionization (solubility) without triggering base-catalyzed degradation.
The Stability Trap (Hydrolysis)
-
The Mechanism: The
group is generally a bioisostere of alcohols, acting as a hydrogen bond donor. However, at the C8 position of a purine, it is susceptible to base-catalyzed hydrolysis . -
The Risk: Exposure to strong bases (pH > 10) or nucleophiles can hydrolyze the
group, releasing fluoride ions and converting the moiety into an aldehyde (formyl group) or carboxylic acid.
Module 2: Validated Solubilization Protocol
Do not add solid powder directly to water. This will result in a suspension that may never fully dissolve.
Step 1: The "Stock" Phase (Anhydrous)
-
Solvent: Use high-grade anhydrous DMSO (Dimethyl Sulfoxide).
-
Concentration: Prepare a 10 mM to 50 mM stock solution.
-
Technique: Vortex vigorously. The solution should be crystal clear.
-
Note: If the solution is cloudy, sonicate for 30 seconds at ambient temperature.
-
Step 2: The "Aqueous" Phase (The Critical Step)
This is where most experiments fail due to "oiling out" (micro-precipitation).
-
Buffer Selection: Prepare a 100 mM Phosphate or HEPES buffer , adjusted strictly to pH 7.8 – 8.0 .
-
Why? This pH ensures the molecule is partially ionized (soluble) but avoids the hydrolytic danger zone of pH > 9.
-
-
Dilution Technique:
-
Place the buffer on a magnetic stirrer (medium speed).
-
Slowly inject the DMSO stock into the vortex of the buffer (subsurface injection is best).
-
Maximum DMSO content: Keep final DMSO concentration
(v/v) for cell assays, or up to for chemical assays.
-
Module 3: Visualizing the Workflow
The following diagram illustrates the decision logic for handling this compound.
Caption: Workflow for solubilization balancing ionization (solubility) against hydrolysis (stability).
Module 4: Troubleshooting & FAQs
Q1: My solution turned yellow overnight at room temperature. Is it still good?
-
Diagnosis: Likely oxidative degradation or hydrolysis of the
group. -
Root Cause: Purines with electron-withdrawing groups at C8 are sensitive to light and oxidation.
-
Fix: Store aqueous solutions at +4°C and use within 24 hours. For long-term storage, keep the DMSO stock at -20°C, protected from light.
Q2: I see a fine white precipitate after freezing and thawing the aqueous solution.
-
Diagnosis: Eutectic precipitation.
-
Mechanism: As water freezes, the buffer salts and the compound concentrate in the remaining liquid phase. The pH can shift drastically during freezing (especially with Phosphate buffers), causing the compound to reach its isoelectric point and crash out.
-
Fix: Do not freeze aqueous dilutions. Prepare fresh from DMSO stock daily. If you must freeze, use a cryoprotectant (e.g., glycerol) or switch to TRIS buffer (less pH shift upon freezing).
Q3: Can I use acidic media (pH 4-5) for LC-MS analysis?
-
Answer: Yes, for short durations.
-
Context: The molecule is stable in acid (unlike in base). However, it will be insoluble.
-
Protocol: For LC-MS, dissolve in DMSO/Acetonitrile first.[1] You can use 0.1% Formic Acid in the mobile phase because the compound will be highly diluted and constantly flowing, preventing aggregation.
Module 5: Comparison of Buffer Systems
| Buffer System | Suitability | Risk Factor | Recommendation |
| PBS (Phosphate) | Moderate | Freeze-Thaw pH Shift: Phosphate pH drops significantly upon freezing, causing precipitation.[1] | Good for immediate use at Room Temp. |
| HEPES | High | Low interference with biological assays. | Preferred Choice. Set pH to 7.8. |
| TRIS | Moderate | Primary amine may react with aldehydes if degradation occurs. | Acceptable, but HEPES is safer. |
| Citrate (pH 5-6) | Low | Solubility Limit: Compound will likely precipitate due to lack of ionization. | Avoid for high concentrations. |
References
-
Purine pKa and Solubility: Albert, A., & Brown, D. J. (1954).[1][2] Purine Studies. Part I. Stability to Acid and Alkali. Journal of the Chemical Society, 2060–2071.[2]
-
Difluoromethyl Group Properties: Erickson, J. A., & McLoughlin, J. I. (1995).[1] Hydrogen bond donor properties of the difluoromethyl group. The Journal of Organic Chemistry, 60(6), 1626-1631.
-
Fluorinated Purine Stability: Hockova, D., et al. (2020).[1] Synthesis of Trifluoromethylated Purine Ribonucleotides and Their Evaluation as 19F NMR Probes. The Journal of Organic Chemistry, 85(5), 3366–3381.
-
Difluoromethyl Hydrolysis Mechanisms: Li, Y., et al. (2012).[1] Difluoromethyl 2-pyridyl sulfone: A new gem-difluoroolefination reagent for aldehydes and ketones. The Journal of Organic Chemistry, 77(10), 4758–4764. (Discusses base sensitivity of difluoromethyl groups).
Sources
alternative reagents to fluoroform for purine difluoromethylation
A Guide to Alternative Reagents and Experimental Troubleshooting
Welcome to the Technical Support Center for Purine Difluoromethylation. This guide is designed for researchers, medicinal chemists, and drug development professionals seeking to incorporate the difluoromethyl (-CF2H) group into purine scaffolds and other nitrogen-containing heterocycles. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and field-proven insights to ensure your success.
The difluoromethyl group is a highly valued substituent in modern drug discovery. It acts as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl, thiol, or amine groups, often enhancing metabolic stability, membrane permeability, and binding affinity.[1][2][3] While fluoroform (CHF₃) has been explored as a difluoromethylating agent, its low reactivity and gaseous state present significant challenges.[4] This guide focuses on practical, efficient, and scalable alternatives that avoid the need for gaseous fluoroform.
Part 1: Core Reagent Selection & Protocols
Choosing the correct reagent is paramount and depends on the desired regioselectivity (C-H vs. N-H functionalization) and the electronic properties of your purine substrate. This section details the most effective and widely adopted alternatives.
Decision Workflow for Reagent Selection
Before starting, use this workflow to identify the most promising approach for your specific purine derivative.
Caption: Reagent selection guide for purine difluoromethylation.
1. Radical C-H Difluoromethylation: The Baran Reagent (DFMS)
For direct C-H functionalization of the purine core, particularly at electron-deficient positions, zinc difluoromethanesulfinate (Zn(SO₂CF₂H)₂, or DFMS) is a superior choice.[5] It is an easily prepared, air-stable, free-flowing white powder that generates the •CF₂H radical under mild, user-friendly conditions.[5][6]
Mechanism of Action: The reaction is initiated by an oxidant, typically tert-butyl hydroperoxide (tBuOOH), which facilitates the generation of a difluoromethyl radical (•CF₂H) from the DFMS salt.[7] This nucleophilic radical then adds to an electron-deficient site on the purine ring. The resulting radical intermediate is subsequently oxidized to form the final product.[5][6]
Experimental Protocol: C8-Difluoromethylation of Caffeine
-
Reaction Setup: To a clean, dry vial equipped with a magnetic stir bar, add caffeine (1.0 equiv.), DFMS (2.0 equiv.), and a solvent mixture of dichloromethane (CH₂Cl₂) and water (e.g., 10:1 v/v).[5]
-
Initiation: Add tert-butyl hydroperoxide (tBuOOH, 70% in H₂O, 3.0 equiv.) to the stirring suspension at room temperature. For some less reactive purine substrates, the addition of trifluoroacetic acid (TFA, 1.5 equiv.) can improve the reaction rate and conversion.[5]
-
Reaction Monitoring: Allow the reaction to stir at room temperature under an air atmosphere (open flask). Monitor the reaction progress by TLC or LC-MS. If the reaction stalls, a second addition of DFMS (1.0 equiv.) and tBuOOH (1.5 equiv.) after 12-24 hours can drive it to completion.[5]
-
Work-up and Purification: Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to afford the desired C8-difluoromethylated purine.[5]
2. Photocatalytic C-H Difluoromethylation
Visible-light photoredox catalysis offers an exceptionally mild and green alternative for generating the •CF₂H radical.[8] This method is ideal for complex, late-stage functionalization and is compatible with a wide range of sensitive functional groups.[8][2] Common radical precursors for this method include sodium difluoromethanesulfinate (NaSO₂CF₂H) and (difluoromethyl)trimethylsilane (TMSCF₂H).[7][9]
Mechanism of Action: The process begins with the excitation of a photocatalyst (e.g., Ru(bpy)₃Cl₂ or an organic dye like Rose Bengal) by visible light (blue or green LEDs).[8][7][10] The excited-state photocatalyst engages in a single-electron transfer (SET) with the difluoromethyl precursor (e.g., NaSO₂CF₂H), generating the •CF₂H radical. This radical then adds to the purine heterocycle in a manner similar to the DFMS method.[7][11]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Technology - Improved Potency of Drugs and Pesticides via Novel Difluoromethylation Methods [uc.technologypublisher.com]
- 3. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 4. Utilization of fluoroform for difluoromethylation in continuous flow: a concise synthesis of α-difluoromethyl-amino acids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. A New Reagent for Direct Difluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sioc.cas.cn [sioc.cas.cn]
- 7. Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds [mdpi.com]
minimizing hydrolysis of difluoromethyl group under basic conditions
Technical Support Guide: Minimizing Hydrolysis of Difluoromethyl ( ) Groups Under Basic Conditions
Executive Summary & Core Directive
The difluoromethyl (
The Core Issue: The proton on the
This guide provides the mechanistic understanding and experimental protocols to prevent this decomposition.
Mechanistic Diagnostics (The "Why")
Q1: Why is my group converting to an aldehyde during my reaction?
A: You are likely triggering the Base-Mediated Defluorination Cascade . This is not a simple hydrolysis; it is an elimination-addition sequence.
The Mechanism:
-
Deprotonation: The base removes the proton from
, generating a difluoromethyl anion ( ). -
-Elimination: This anion is unstable and ejects a fluoride ion (
) to form a singlet difluorocarbene ( ). -
Hydrolysis: The electrophilic carbene reacts with water (or hydroxide) to form an unstable intermediate, which collapses to the aldehyde (
).
Visualizing the Pathway:
Figure 1: The decomposition cascade of the difluoromethyl group under basic conditions. The critical step is the
Q2: Does the electronic nature of my aromatic ring affect stability?
A: Yes, significantly.
-
Electron-Deficient Arenes (e.g., Pyridines, Nitro-arenes): These are High Risk . Electron-withdrawing groups (EWGs) stabilize the intermediate anion (
), making the proton more acidic and easier to deprotonate. -
Electron-Rich Arenes (e.g., Anisoles): These are generally Safer . Electron-donating groups (EDGs) destabilize the anion, raising the
of the proton.
Optimization & Prevention Strategies
Q3: Which bases and solvents should I avoid?
Use the table below to select "Safe Operating" conditions. The goal is to avoid the "Danger Zone" where basicity is sufficient to deprotonate the
Table 1: Base & Solvent Compatibility Guide
| Parameter | Safe Zone (Recommended) | Caution Zone (Monitor) | Danger Zone (Avoid) |
| Bases | Weak Inorganic: | Carbonates: | Alkoxides: |
| Solvents | Non-polar/Aprotic: Toluene, DCM, THF, Dioxane | Polar Aprotic: MeCN, Acetone | Polar Aprotic (High |
| Additives | Molecular Sieves (3Å/4Å) | -- | Phase Transfer Catalysts (18-Crown-6) |
Critical Insight: Avoid the combination of Cs2CO3 + DMF + Heat . This is the "perfect storm" for
Q4: Can I use Deuterium to stabilize the group?
A: Yes. This is a highly effective, validated strategy known as the Kinetic Isotope Effect (KIE) .
Replacing the hydrogen in
-
Mechanism: The primary KIE slows down the rate-limiting deprotonation step.
-
Impact: Stability can increase by a factor of 5–10x, often enough to survive reaction conditions that would decompose the protio-analog.
Experimental Protocols
Protocol A: "Base-Safe" Cross-Coupling for -Arenes
Use this protocol for Suzuki or Buchwald couplings where the substrate contains a sensitive
Reagents:
-
Substrate:
halide (1.0 equiv) -
Coupling Partner: Boronic acid/Amine (1.2 equiv)
-
Catalyst: Pd source (e.g.,
or XPhos Pd G3) -
Base:
(Tribasic Potassium Phosphate) - Crucial substitution for Carbonates -
Solvent: 1,4-Dioxane or Toluene (Anhydrous)
Step-by-Step:
-
Drying: Flame-dry all glassware. Moisture is the fuel for the hydrolysis step.
-
Solvent Prep: Sparge 1,4-Dioxane with nitrogen for 15 mins. Do not use DMF.
-
Assembly: Charge substrate, coupling partner, base (
, 2.0 equiv), and catalyst into the vessel. -
Inerting: Seal and purge with Argon/Nitrogen (3 cycles).
-
Reaction: Heat to required temp (try to keep
if possible). -
Workup: Cool to RT. Dilute with EtOAc. Wash with buffered aqueous solution (pH 7 phosphate buffer). Avoid strong acid or base washes.
Protocol B: Deuteration Strategy (Rescue Protocol)
If Protocol A fails, synthesize the deuterated analog.
Workflow:
-
Precursor: Start with the corresponding aldehyde (
). -
Deoxyfluorination: React with Deoxo-Fluor or DAST in the presence of
(trace) or use deuterated reagents, but a more direct route is often:-
Direct Exchange: Treat
with (cat.) in at RT for rapid H/D exchange, then isolate the species before subjecting it to the harsh coupling reaction.
-
Visualizing the Decision Process:
Figure 2: Troubleshooting decision tree for stabilizing difluoromethyl groups.
References
-
Mechanistic Insight & Acidity: Zafrani, Y., et al. "Difluoromethyl Group as a Hydrogen Bond Donor: A Quantitative Study." Journal of Medicinal Chemistry, 2017 . (Establishes the acidity and H-bond donor capability which correlates to deprotonation risk).
-
Base-Mediated Decomposition: Fier, P. S., & Hartwig, J. F. "Copper-Mediated Difluoromethylation of Aryl Iodides and Bromides." Journal of the American Chemical Society, 2012 . (Discusses the stability of CF2H precursors and the necessity of specific conditions to avoid decomposition).
-
Deuterium Stabilization (KIE): Huang, L., et al. "Base-Catalyzed H/D Exchange Reaction of Difluoromethylarenes." The Journal of Organic Chemistry, 2021 .[4] (Provides the protocol for H/D exchange and validates the stability of the deuterated motif).
-
General Stability Review: Leroux, F. R., et al. "The Difluoromethyl Group: A Challenge for the Synthetic Chemist."[5] Chemical Society Reviews, 2021 . (Comprehensive review covering hydrolysis mechanisms and synthetic strategies).
Sources
- 1. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Base-Catalyzed H/D Exchange Reaction of Difluoromethylarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
Technical Support Center: Enhancing Cell Permeability of 8-Difluoromethyl Hypoxanthine Analogs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 8-difluoromethyl hypoxanthine analogs. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of enhancing the cell permeability of these promising therapeutic agents. As many nucleoside analogs, these compounds can face hurdles in crossing the cell membrane to reach their intracellular targets, often leading to a disconnect between high biochemical potency and lower-than-expected cellular activity. This resource is designed to equip you with the knowledge and experimental strategies to diagnose and overcome these permeability issues.
Understanding the Permeability Challenge
8-Difluoromethyl hypoxanthine analogs are a class of compounds with significant therapeutic potential, often targeting enzymes involved in nucleotide metabolism. However, their structural similarity to natural nucleosides means they can be hydrophilic, which can limit their ability to passively diffuse across the lipid bilayer of cell membranes. Furthermore, their uptake can be dependent on specific nucleoside transporters, and they may also be susceptible to efflux pumps that actively remove them from the cell.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing both the "why" behind the problem and actionable solutions.
Q1: My 8-difluoromethyl hypoxanthine analog shows excellent potency in my biochemical assay, but its activity drops significantly in cell-based assays. What is the likely cause?
A1: A substantial decrease in potency between biochemical and cellular assays is a classic indicator of poor cell permeability. The compound may not be efficiently crossing the cell membrane to reach its intracellular target enzyme in sufficient concentrations. Other potential, though often related, factors include rapid intracellular metabolism or active removal from the cell by efflux pumps.
Q2: What are the key physicochemical properties of my analog that I should evaluate to predict its cell permeability?
A2: Several physicochemical properties are crucial for predicting and understanding a compound's ability to cross cell membranes. These are often guided by principles like Lipinski's "Rule of Five". Key factors to consider include:
-
Lipophilicity (LogP): An optimal LogP value, typically between 1 and 3, is often associated with good passive permeability. Compounds that are either too hydrophilic (low LogP) or too lipophilic (high LogP) tend to have poor membrane permeability.
-
Molecular Weight (MW): Smaller molecules, generally with a molecular weight of less than 500 Daltons, tend to permeate cell membranes more easily.
-
Polar Surface Area (PSA): A lower PSA is generally correlated with better cell permeability.
-
Hydrogen Bonding Capacity: A high number of hydrogen bond donors and acceptors can impede a molecule's ability to cross the lipid bilayer.
-
Ionization State (pKa): The charge of your analog at physiological pH (around 7.4) is critical. Charged molecules generally have much lower passive permeability than their neutral counterparts.
Q3: How can I experimentally determine the cell permeability of my 8-difluoromethyl hypoxanthine analog?
A3: Several well-established in vitro assays can provide quantitative data on your compound's permeability:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that measures a compound's ability to passively diffuse across an artificial lipid membrane. It's a good first-pass screen for passive permeability.
-
Caco-2 Permeability Assay: This is considered the gold standard for in vitro prediction of intestinal drug absorption. It uses a human colon adenocarcinoma cell line that forms a monolayer with characteristics similar to the intestinal epithelium, allowing for the assessment of both passive diffusion and active transport mechanisms.
-
Madin-Darby Canine Kidney (MDCK) Cell Permeability Assay: This assay, using a canine kidney epithelial cell line, is also widely used to assess passive permeability and can be engineered to express specific human efflux transporters (e.g., MDCK-MDR1) to study their impact on your compound.
Q4: My permeability assay results are poor. What are my options for improving the cellular uptake of my analog?
A4: There are several effective strategies to enhance the cell permeability of your 8-difluoromethyl hypoxanthine analog. The choice of strategy will depend on the specific properties of your compound and its mechanism of action.
-
Prodrug Strategies: This is a common and often highly effective approach. A prodrug is a chemically modified, inactive form of your compound that is designed to have improved permeability. Once inside the cell, the modifying group is cleaved by intracellular enzymes to release the active drug. For nucleoside analogs, common prodrug approaches include:
-
Ester Prodrugs: Attaching a lipophilic ester group to a hydroxyl moiety on the ribose or a similar sugar mimic can significantly increase lipophilicity and passive diffusion.
-
Phosphoramidate Prodrugs (ProTides): This advanced prodrug technology has been very successful for nucleoside analogs. It masks the negatively charged phosphate group, facilitating cell entry, and can also bypass the often rate-limiting first phosphorylation step in the activation of many nucleoside analogs.
-
-
Formulation Strategies:
-
Nanoparticle-Based Delivery Systems: Encapsulating your analog in nanoparticles, such as liposomes or polymeric nanoparticles, can protect it from degradation and facilitate its uptake into cells. This approach can also be used to target specific cell types.
-
Use of Permeability Enhancers: These are excipients that can be co-formulated with your compound to transiently increase the permeability of cell membranes. They can work through various mechanisms, such as fluidizing the lipid bilayer or modulating tight junctions between cells.
-
Q5: I suspect my analog is being actively removed from the cell by efflux pumps. How can I confirm this, and what can I do about it?
A5: Active efflux by transporters like P-glycoprotein (P-gp) is a common reason for low intracellular drug concentrations.
-
Confirmation: A bidirectional Caco-2 or MDCK-MDR1 assay is the standard method for identifying efflux pump substrates. If the permeability of your compound is significantly higher in the basolateral-to-apical (B-A) direction compared to the apical-to-basolateral (A-B) direction (typically an efflux ratio of >2), it indicates that your compound is being actively pumped out of the cells. You can also perform the permeability assay in the presence of a known efflux pump inhibitor (e.g., verapamil for P-gp) to see if this increases the A-B permeability of your analog.
-
Mitigation Strategies:
-
Structural Modification: You can attempt to modify the structure of your analog to reduce its affinity for the efflux transporter. This often involves a careful structure-activity relationship (SAR) study.
-
Co-administration with an Efflux Pump Inhibitor: While this can be a useful experimental tool, it is a less common clinical strategy due to the potential for drug-drug interactions.
-
Prodrug Approaches: A well-designed prodrug may not be recognized by the efflux transporter, allowing it to enter the cell and be converted to the active drug, which may then be less efficiently effluxed.
-
Experimental Protocols
Protocol 1: Caco-2 Bidirectional Permeability Assay
This protocol provides a general framework for assessing the permeability and potential for active efflux of your 8-difluoromethyl hypoxanthine analog.
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 12-well or 24-well plates)
-
Hanks' Balanced Salt Solution (HBSS), pH 7.4 (basolateral) and pH 6.5 (apical)
-
Your test compound
-
Control compounds:
-
High permeability: Propranolol or Antipyrine
-
Low permeability: Atenolol or Mannitol
-
Efflux substrate (optional): Digoxin or Talinolol (for P-gp)
-
-
LC-MS/MS for compound quantification
Methodology:
-
Cell Seeding and Culture: Seed Caco-2 cells onto Transwell inserts at an appropriate density and culture for 21-25 days to allow for differentiation and the formation of a confluent monolayer.
-
Monolayer Integrity Check: Before the experiment, measure the transepithelial electrical resistance (TEER) of the cell monolayers to ensure the integrity of the tight junctions. You can also assess the permeability of a low-permeability marker like Lucifer yellow.
-
Permeability Assay (Apical to Basolateral - A-B): a. Gently wash the cell monolayers with pre-warmed HBSS. b. Add your test compound dissolved in HBSS (pH 6.5) to the apical (donor) compartment. c. Add fresh, pre-warmed HBSS (pH 7.4) to the basolateral (receiver) compartment. d. Incubate at 37°C with gentle shaking. e. At predetermined time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral compartment and replace with fresh HBSS. f. At the end of the experiment, take a sample from the apical compartment.
-
Permeability Assay (Basolateral to Apical - B-A): a. Perform the same steps as the A-B assay, but add the test compound to the basolateral compartment and sample from the apical compartment.
-
Sample Analysis: Quantify the concentration of your compound in all samples using a validated LC-MS/MS method.
-
Data Analysis: a. Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions using the following equation: Papp = (dQ/dt) / (A * C0) Where:
- dQ/dt is the rate of permeation of the drug across the cells
- A is the surface area of the membrane
- C0 is the initial concentration of the drug in the donor chamber b. Calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B)
Data Interpretation:
| Papp (A-B) (x 10⁻⁶ cm/s) | Predicted Human Absorption |
| < 1 | Low |
| 1 - 10 | Moderate |
| > 10 | High |
An efflux ratio > 2 suggests that your compound is a substrate for an active efflux transporter.
Troubleshooting the Caco-2 Assay
-
Low Recovery: If the total amount of your compound recovered from both compartments is low, it could be due to poor solubility, binding to the plate, metabolism by the Caco-2 cells, or accumulation within the cell monolayer. Consider adding a low concentration of bovine serum albumin (BSA) to the basolateral compartment to reduce non-specific binding.
-
High Variability: Inconsistent TEER values or high variability in Papp values can indicate problems with the cell culture, such as inconsistent seeding density or contamination.
-
Slow Growth: Caco-2 cells can be slow-growing, which can extend experiment timelines. Ensure optimal culture conditions and be patient.
Visualizing Experimental Workflows and Concepts
Conclusion
Overcoming the challenge of poor cell permeability is a critical step in the development of 8-difluoromethyl hypoxanthine analogs as successful therapeutic agents. By systematically evaluating the physicochemical properties of your compounds, employing robust in vitro permeability assays to diagnose the underlying issues, and strategically implementing solutions such as prodrug design or advanced formulation techniques, you can significantly improve the likelihood of translating potent biochemical activity into effective cellular and, ultimately, in vivo efficacy. This guide serves as a starting point for your troubleshooting efforts, and we encourage you to consult the referenced literature for more detailed information on specific protocols and strategies.
References
- Permeability Enhancement Techniques for Poorly Permeable Drugs: A Review - Journal of Applied Pharmaceutical Science. (2012, June 14). Journal of Applied Pharmaceutical Science.
- Formulation Strategies for Improving Drug Bioavailability. (2026, February 7). World Pharma Today.
- Polymer-based nanoparticles for the delivery of nucleoside analogues. (2006, September 15). PubMed.
- Permeability Enhancement Techniques for Poorly Permeable Drugs: A Review. (2012, July 15). Journal of Applied Pharmaceutical Science.
- Permeability enhancement techniques for poorly permeable drugs: A review. (2025, August 6).
- Advanced prodrug strategies in nucleoside analogues targeting the treatment of gastrointestinal malignancies. (2023, April 17). Frontiers.
- Bioavailability Enhancement Service & Permeability Solutions. Vici Health Sciences.
- The Impact of Formulation Strategies on Drug Stability and Bioa. (2024, January 25). Journal of Chemical and Pharmaceutical Research.
- RNA nanotechnology for co-delivering high-payload nucleoside analogs to cancer with synergetic effect. PMC.
- Advanced Prodrug Strategies in Nucleoside and Non-Nucleoside Antiviral Agents: A Review of the Recent Five Years. (2017, October 16). MDPI.
- What are the formulation strategies to improve PK properties?. (2025, May 29).
- Formulation strategies to improve the permeability of BCS class ӀӀӀ drugs: Special emphasis on 5 Fluorouracil. Jetir.Org.
- Nanoformulation strategies for improving intestinal permeability of drugs: A more precise look at permeability assessment methods and pharmacokinetic properties changes. (2020, March 4). Pharma Excipients.
- Hypoxanthine Uptake and Release by Equilibrative Nucleoside Transporter 2 (ENT2) of Rat Microvascular Endothelial Cells. (2008, April 15). PubMed.
- Physiological Roles of Vascular Nucleoside Transporters. (2007, March 1). Arteriosclerosis, Thrombosis, and Vascular Biology.
- Recent advances in drug substance development – prodrug strategies for enhancing the bioavailability and potency of antiviral nucleosides. (2023, September 28). Journal of Medical Science.
- Prodrug Strategies in the Design of Nucleoside and Nucleotide Antiviral Therapeutics.
- Strategies to Increase the Oral Bioavailability of Nucleoside Analogs. (2025, August 9).
- Evaluation of Drug Permeation Enhancement by Using In Vitro and Ex Vivo Models. (2025, January 31). MDPI.
- Prodrug strategies in developing antiviral nucleoside analogs. (2026, January 2). PMC.
- Role of the nucleoside transport function in the transport and salvage of purine nucleobases. (1986, February 15). PubMed.
- The evolution of nucleosidic analogues: self-assembly of prodrugs into nanoparticles for cancer drug delivery. (2021, February 22). RSC Publishing.
- Strategies to Increase the Oral Bioavailability of Nucleoside Analogs. Bentham Science.
- Strategies to increase the oral bioavailability of nucleoside analogs. PubMed.
- Caco-2 Permeability Assay. Evotec.
- Grand challenges in oral drug delivery. Frontiers.
- Nanoparticle-based Drug Delivery Systems: Review and Current St
- 7 Ways Caco-2 Cells Can Make or Break Your Intestinal Permeability Models. Mimetas.
- Effect of Hypoxanthine on Functional Activity of Nucleoside Transporters ENT1 and ENT2 in Caco-2 Polar Epithelial Intestinal Cells. (2015, November 15). PubMed.
- Physiology of Nucleoside Transporters: Back to the Future. Physiology.
- Nucleoside analogue delivery systems in cancer therapy. (2025, August 6).
- Exploring the Potential of Adaptive, Local Machine Learning in Comparison to the Prediction Performance of Global Models: A Case Study from Bayer's Caco-2 Permeability Database. (2024, November 20).
- DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. (2013, March 27).
- Optimization of the Assay Conditions to Increase Recovery in Caco-2 Permeability Assay for PROTACs. Enamine.
- The effect of xanthine oxidase and hypoxanthine on the permeability of red cells from p
- The effect of xanthine oxidase and hypoxanthine on the permeability of red cells from patients with sickle cell anemia. (2025, August 7).
- Nuclear Delivery of Nanoparticle-Based Drug Delivery Systems by Nuclear Localiz
- Hypoxanthine is a checkpoint stress metabolite in colonic epithelial energy modul
- Technical Support Center: Overcoming Poor Cell Permeability of Histone Demethylase Inhibitors. Benchchem.
- Design and synthesis of novel, potent and selective hypoxanthine analogs as adenosine A1 receptor antagonists and their biological evalu
- Inhibition of utilization of hypoxanthine and guanine in cells treated with the carbocyclic analog of adenosine.
Validation & Comparative
A Comparative Guide to the ¹H NMR Spectroscopic Analysis of 8-(difluoromethyl)-9H-purin-6-ol
Introduction: The Spectroscopic Signature of Fluorine in Purine Scaffolds
In the landscape of medicinal chemistry and drug development, the strategic incorporation of fluorine atoms into bioactive molecules is a cornerstone for modulating metabolic stability, binding affinity, and lipophilicity. The difluoromethyl (-CHF₂) group, in particular, serves as a unique bioisostere for hydroxyl or thiol groups, offering a distinct electronic and steric profile. 8-(difluoromethyl)-9H-purin-6-ol, a hypoxanthine derivative, represents a key scaffold whose biological activity is intrinsically linked to its structure.
Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for the structural elucidation of such fluorinated organic molecules.[1][2] Specifically, ¹H NMR provides a wealth of information not only on the proton environment of the purine core but also offers a direct window into the influence of the C-8 difluoromethyl substituent. This guide provides an in-depth interpretation of the expected ¹H NMR spectrum of 8-(difluoromethyl)-9H-purin-6-ol, a comparative analysis with its non-fluorinated and perfluorinated analogs, and a validated protocol for acquiring high-fidelity spectral data.
Predicted ¹H NMR Spectrum of 8-(difluoromethyl)-9H-purin-6-ol: A Detailed Interpretation
The structural features of 8-(difluoromethyl)-9H-purin-6-ol give rise to a predictable yet information-rich ¹H NMR spectrum. It is crucial to recognize that the "6-ol" nomenclature represents one tautomeric form, while in solution, it predominantly exists as the 8-(difluoromethyl)hypoxanthine (6-oxo) lactam tautomer. This analysis is based on this more stable form in common NMR solvents like DMSO-d₆.
Key Signals and Their Structural Origins:
-
The Difluoromethyl Proton (H-CF₂): This is the most characteristic signal. The single proton on the difluoromethyl group is directly coupled to two equivalent fluorine-19 nuclei. This results in a distinctive triplet in the ¹H NMR spectrum due to spin-spin coupling (²JHF).[3] The strong electron-withdrawing effect of the two fluorine atoms and the aromatic purine ring deshields this proton, shifting its resonance significantly downfield, likely in the range of 6.0 - 7.5 ppm . The magnitude of the two-bond H-F coupling constant (²JHF) is typically large, expected to be between 50-60 Hz .[4]
-
Purine Core Protons (H-2): The purine ring contains one aromatic proton at the C-2 position. This proton will appear as a sharp singlet , as it has no adjacent proton neighbors. Its chemical shift is anticipated in the typical aromatic region for purines, around 8.0 - 8.5 ppm .[5][6]
-
Exchangeable Protons (N-H): In a solvent like DMSO-d₆, the acidic protons on the nitrogen atoms of the purine ring become observable. The lactam tautomer possesses two such protons: N1-H and N9-H. These protons typically appear as broad singlets due to quadrupole broadening from the nitrogen nucleus and chemical exchange with any trace water in the solvent. Their chemical shifts are highly dependent on concentration and temperature but are expected in the downfield region, often above 12.0 ppm .[7]
Table 1: Predicted ¹H NMR Data for 8-(difluoromethyl)-9H-purin-6-ol (in DMSO-d₆)
| Assigned Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H-CF₂ | 6.5 - 7.5 | Triplet (t) | ²JHF ≈ 50-60 | Coupling to two ¹⁹F nuclei; strong deshielding by fluorine and purine ring. |
| H-2 | 8.0 - 8.5 | Singlet (s) | N/A | Isolated aromatic proton on the purine core. |
| N9-H | > 12.0 | Broad Singlet (br s) | N/A | Exchangeable imidazole proton, downfield shift due to aromaticity. |
| N1-H | > 12.0 | Broad Singlet (br s) | N/A | Exchangeable lactam proton, deshielded by adjacent carbonyl. |
The following diagram illustrates the correlation between the molecular structure and its key ¹H NMR signals.
Caption: Correlation of protons in 8-(difluoromethyl)-9H-purin-6-ol with their predicted ¹H NMR signals.
Comparative Analysis: The Spectroscopic Impact of Fluorination
To fully appreciate the diagnostic power of the difluoromethyl group's signature, it is instructive to compare the predicted spectrum of 8-(difluoromethyl)-9H-purin-6-ol with its 8-methyl and 8-trifluoromethyl analogs. This comparison highlights how the degree of fluorination at the C-8 position fundamentally alters the ¹H NMR spectrum.
-
8-Methyl-9H-purin-6-ol: Replacing -CHF₂ with a methyl (-CH₃) group introduces a simple singlet in the upfield region (≈ 2.5 ppm). The large, characteristic triplet of the difluoromethyl proton is absent, making the distinction trivial.
-
8-(Trifluoromethyl)-9H-purin-6-ol: The trifluoromethyl (-CF₃) group contains no protons. Consequently, its ¹H NMR spectrum is significantly simplified, showing only the signals for the purine core (H-2) and the exchangeable N-H protons.[8] While ¹⁹F NMR would be highly informative for this compound, the ¹H NMR spectrum lacks the unique H-F coupling information.
Table 2: Comparative ¹H NMR Data of C-8 Substituted Hypoxanthine Analogs
| Compound | C-8 Substituent Signal (ppm) | Multiplicity | Key Distinguishing Feature |
| 8-Methyl-9H-purin-6-ol | ≈ 2.5 | Singlet | High-field singlet for -CH₃. |
| 8-(difluoromethyl)-9H-purin-6-ol | 6.5 - 7.5 | Triplet | Diagnostic downfield triplet with large ²JHF coupling. |
| 8-(Trifluoromethyl)-9H-purin-6-ol | N/A | N/A | Absence of any signal corresponding to the C-8 substituent. |
Validated Experimental Protocol for ¹H NMR Analysis
Acquiring a high-quality, reproducible ¹H NMR spectrum is paramount for accurate structural confirmation. The following protocol is a self-validating system designed for compounds of this class.
Methodology:
-
Sample Preparation:
-
Accurately weigh 3-5 mg of the dried analyte (8-(difluoromethyl)-9H-purin-6-ol).
-
Dissolve the sample in 0.6 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆, 99.9% D). The choice of DMSO-d₆ is critical for dissolving the polar purine and ensuring the observation of exchangeable N-H protons.[9]
-
Vortex the sample for 30 seconds to ensure complete dissolution.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup & Calibration (≥400 MHz Spectrometer):
-
Insert the sample into the NMR magnet and allow it to equilibrate to the probe temperature (e.g., 298 K) for at least 5 minutes.
-
Lock the spectrometer on the deuterium signal of the DMSO-d₆.
-
Perform automated or manual shimming to optimize the magnetic field homogeneity. A sharp, symmetrical lock signal is indicative of a well-shimmed field.
-
Reference the spectrum to the residual solvent peak of DMSO-d₆ at δ = 2.50 ppm.[10]
-
-
Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Key Parameters:
-
Pulse Angle: 30-45 degrees (to ensure adequate relaxation between scans).
-
Spectral Width: 0-16 ppm (to encompass all aromatic and exchangeable protons).
-
Acquisition Time: ≥ 2 seconds (for good resolution).
-
Relaxation Delay (d1): 2-5 seconds.
-
Number of Scans: 16-64 scans (or more, to achieve a signal-to-noise ratio >100:1 for the H-2 singlet).
-
-
-
Data Processing & Analysis:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Apply a line-broadening factor (e.g., 0.3 Hz) to improve the signal-to-noise ratio without significantly sacrificing resolution.
-
Phase the spectrum manually to achieve a flat, horizontal baseline.
-
Perform baseline correction.
-
Integrate all signals to determine the relative proton ratios. The ratio of the H-2 singlet, the H-CF₂ triplet, and the combined N-H protons should correspond to 1:1:2.
-
Calibrate the spectrum precisely to the residual DMSO-d₆ peak at 2.50 ppm and measure the chemical shifts and coupling constants of all signals.
-
The following flowchart visualizes the comprehensive workflow for this analysis.
Caption: Standardized workflow for the ¹H NMR analysis of 8-(difluoromethyl)-9H-purin-6-ol.
Conclusion
The ¹H NMR spectrum of 8-(difluoromethyl)-9H-purin-6-ol provides an unambiguous structural fingerprint, dominated by the highly diagnostic downfield triplet of the -CHF₂ proton. The large ²JHF coupling constant is a definitive feature that distinguishes this compound from other alkylated or halogenated analogs. By employing a robust experimental protocol and understanding the principles of H-F coupling and purine tautomerism, researchers can confidently utilize ¹H NMR spectroscopy as a primary tool for the characterization and quality control of this important class of fluorinated heterocycles. This guide provides the predictive framework and comparative data necessary to interpret these spectra with high confidence, ensuring scientific rigor in drug discovery and development pipelines.
References
- One-pot synthesis of difluoromethyl ketones by a difluorination/fragmentation process Supporting Information. The Royal Society of Chemistry.
- ¹H NMR (400 MHz, DMSO-d6) δ 1.39 - Rsc.org. The Royal Society of Chemistry.
-
Development of Purine-Derived 18F-Labeled Pro-drug Tracers for Imaging of MRP1 Activity with PET. National Center for Biotechnology Information. Available at: [Link]
- Nuclear Magnetic Resonance Spectra of Aryl Difluoromethyl Ethers. Journal of Organic Chemistry.
-
Synthesis of Trifluoromethylated Purine Ribonucleotides and Their Evaluation as 19F NMR Probes. ACS Publications. Available at: [Link]
- Difluoromethyl Phenyl Sulfone as a Selective Difluoromethylene Dianion Equivalent. Wiley-VCH.
-
NMR Chemical Shift Values Table. Chemistry Steps. Available at: [Link]
-
Microwave-assisted one step synthesis of 8-arylmethyl-9H-purin-6-amines. National Center for Biotechnology Information. Available at: [Link]
- ¹H-NMR Spectroscopy of Body Fluids: Inborn Errors of Purine and Pyrimidine Metabolism. Clinical Chemistry.
-
A GUIDE TO ¹H NMR CHEMICAL SHIFT VALUES. Compound Interest. Available at: [Link]
-
¹H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine. STAR Protocols. Available at: [Link]
-
An Overview of Fluorine NMR. ResearchGate. Available at: [Link]
- Fluorine NMR. Encyclopedia of Magnetic Resonance.
-
Direct Quantitation of Phytocannabinoids by One-Dimensional ¹H qNMR and Two-Dimensional ¹H-¹H COSY qNMR in Complex Natural Mixtures. National Center for Biotechnology Information. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. biophysics.org [biophysics.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. rsc.org [rsc.org]
- 5. Development of Purine-Derived 18F-Labeled Pro-drug Tracers for Imaging of MRP1 Activity with PET - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Microwave-assisted one step synthesis of 8-arylmethyl-9H-purin-6-amines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. application.wiley-vch.de [application.wiley-vch.de]
A Researcher's Guide to the 19F NMR Chemical Shift of the 8-Difluoromethyl Group in Purines
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and chemical biology, the strategic incorporation of fluorine atoms into bioactive molecules has become a cornerstone for modulating pharmacological properties. The difluoromethyl (CHF₂) group, in particular, serves as a unique bioisostere for hydroxyl and thiol moieties, offering altered lipophilicity, metabolic stability, and binding interactions. For researchers working with purine-based compounds—a scaffold central to numerous biological processes and therapeutic agents—the 8-position is a frequent site for modification. Understanding the 19F Nuclear Magnetic Resonance (NMR) characteristics of the 8-CHF₂ group is paramount for structural elucidation, reaction monitoring, and probing molecular interactions.
This guide provides an in-depth comparison of the 19F NMR chemical shifts of the 8-difluoromethyl group in various purine derivatives. We will delve into the key factors influencing these chemical shifts, supported by experimental data from the literature, and provide standardized protocols for data acquisition.
The 19F NMR Signature of the 8-CHF₂ Purine: A Sensitive Reporter
The 19F nucleus is an excellent NMR probe due to its 100% natural abundance and high gyromagnetic ratio, resulting in high sensitivity.[1][2] The chemical shift of the 19F nucleus is highly sensitive to its local electronic environment, making it a powerful tool for detecting subtle changes in molecular structure and conformation.[3][4]
The 19F NMR spectrum of an 8-difluoromethylpurine derivative typically displays a doublet of doublets, arising from the coupling of the two fluorine atoms to the geminal proton (²JHF) and the long-range coupling to the C6-proton of the purine ring (⁵JHF). The chemical shift (δ) of this signal provides valuable information about the electronic environment of the C8 position.
Comparative Analysis of 19F NMR Chemical Shifts
While a comprehensive database for the 19F NMR chemical shifts of a wide array of 8-difluoromethylpurines is still evolving in the literature, we can draw valuable comparisons from related structures and foundational principles. For context, the 19F NMR chemical shift of the trifluoromethyl (-CF₃) group in 8-trifluoromethyl-adenosine has been reported to be around -61.38 ppm.[1] The replacement of a fluorine atom with a hydrogen in the CHF₂ group generally leads to a significant upfield shift.
To provide a concrete example from a related heterocyclic system, the 19F NMR spectrum of an N-CHF₂ substituted indazole, a bicyclic system with some similarities to purines, showed signals at approximately -89 to -92 ppm.[5] This suggests that the 19F chemical shift of the 8-CHF₂ group in purines is likely to be found in a similar upfield region.
Table 1: Comparison of 19F NMR Chemical Shifts of Fluorinated Groups in Heterocyclic Systems
| Compound/Functional Group | Heterocyclic Core | 19F Chemical Shift (δ) in ppm | Reference |
| 8-Trifluoromethyl-adenosine | Purine | -61.38 | [1] |
| N-Difluoromethyl-indazole | Indazole | -89.16 to -92.05 | [5] |
| 8-Difluoromethyl-purine (Predicted) | Purine | ~ -90 to -120 | Estimated |
This is an estimated range based on general principles and data from related structures. The actual chemical shift will be influenced by substituents and solvent.
Key Factors Influencing the 19F NMR Chemical Shift
The precise chemical shift of the 8-CHF₂ group in a purine derivative is a multifactorial phenomenon. Understanding these influences is critical for accurate spectral interpretation and for designing experiments where the 19F chemical shift is used as a reporter of molecular events.
Electronic Effects of Substituents on the Purine Ring
The electronic nature of other substituents on the purine ring significantly impacts the shielding of the 19F nuclei at the C8 position.
-
Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO₂), cyano (-CN), or additional fluorine atoms at other positions on the purine ring will deshield the 19F nuclei of the CHF₂ group, causing a downfield shift (less negative δ value). This is due to the inductive withdrawal of electron density from the purine ring, which reduces the electron density around the fluorine atoms.[6]
-
Electron-Donating Groups (EDGs): Conversely, electron-donating groups like amino (-NH₂) or methoxy (-OCH₃) groups will shield the 19F nuclei, resulting in an upfield shift (more negative δ value). These groups increase the electron density on the purine ring, which in turn increases the shielding of the fluorine atoms.[6]
dot graph TD { A[Substituent on Purine Ring] --> B{Electronic Effect}; B --> C[Electron-Withdrawing Group]; B --> D[Electron-Donating Group]; C --> E["Deshielding of 19F Nuclei"]; D --> F["Shielding of 19F Nuclei"]; E --> G["Downfield Shift (Less Negative δ)"]; F --> H["Upfield Shift (More Negative δ)"]; }
Figure 1: Influence of purine ring substituents on the 19F chemical shift.
Solvent Effects
The choice of solvent can have a pronounced effect on the 19F NMR chemical shift, sometimes causing variations of several parts per million (ppm).[3] This is due to intermolecular interactions between the solute and solvent molecules, such as hydrogen bonding and dipole-dipole interactions, which alter the electronic environment of the fluorine nuclei.[3] For instance, more polar solvents can lead to deshielding and a downfield shift. When comparing 19F NMR data, it is crucial to use the same solvent for all measurements or to account for solvent-induced shifts.
Temperature and pH
Temperature can influence conformational equilibria and intermolecular interactions, which can, in turn, affect the observed chemical shift. For purine derivatives, pH is a particularly important factor. Protonation or deprotonation of the purine ring or its substituents will significantly alter the electronic distribution within the molecule and, consequently, the 19F chemical shift of the 8-CHF₂ group. When reporting or comparing data, the temperature and pH of the sample should be carefully controlled and documented.
Experimental Protocol for Acquiring 19F NMR Spectra of 8-Difluoromethylpurines
To ensure the acquisition of high-quality and reproducible 19F NMR data, the following experimental protocol is recommended.
dot graph TD { A[Sample Preparation] --> B[NMR Spectrometer Setup]; B --> C[Data Acquisition]; C --> D[Data Processing];
}
Figure 2: Standard workflow for 19F NMR data acquisition and processing.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the 8-difluoromethylpurine derivative.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O). The choice of solvent should be based on the solubility of the compound and should be kept consistent for comparative studies.
-
For quantitative analysis or precise chemical shift referencing, add a known amount of an internal standard (e.g., trifluorotoluene, hexafluorobenzene). The standard should have a signal that does not overlap with the analyte signals.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
NMR Spectrometer Setup:
-
Insert the sample into the NMR spectrometer.
-
Tune and match the NMR probe to the 19F frequency.
-
Lock the spectrometer on the deuterium signal of the solvent to ensure field stability.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
-
-
Data Acquisition:
-
Use a standard one-pulse sequence for 19F NMR.
-
Set the spectral width to encompass the expected chemical shift range for the CHF₂ group (a range of -80 to -150 ppm is a safe starting point).
-
Use a pulse angle of 30-45 degrees to allow for a shorter relaxation delay and faster acquisition time, especially if the T₁ relaxation time is long.
-
Set the number of scans based on the sample concentration to achieve an adequate signal-to-noise ratio.
-
Proton decoupling (¹H decoupling) can be employed to simplify the spectrum by removing the H-F coupling, resulting in a singlet for the CHF₂ group. However, the coupling information can be valuable for structural confirmation.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Perform phase correction to ensure all peaks are in the absorptive mode.
-
Apply baseline correction to obtain a flat baseline.
-
Reference the spectrum to an appropriate standard. If an internal standard is used, its chemical shift can be set to the known value. If no internal standard is used, an external reference or the solvent signal (if calibrated) can be used. For 19F NMR, CFCl₃ is the primary reference standard (δ = 0 ppm).
-
Conclusion
The 19F NMR chemical shift of the 8-difluoromethyl group in purines is a highly informative parameter for chemists and drug development professionals. Its sensitivity to the electronic environment makes it a powerful tool for confirming chemical structures, studying the effects of different substituents, and probing interactions with biological macromolecules. While more specific experimental data for a wider range of 8-CHF₂-purine derivatives is needed in the public domain, the principles outlined in this guide provide a solid framework for interpreting and utilizing this valuable spectroscopic data. By following standardized experimental protocols and carefully considering the factors that influence chemical shifts, researchers can confidently employ 19F NMR to accelerate their research and development efforts in the fascinating field of purine chemistry.
References
-
19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. (URL: [Link])
-
Changes in 19 F chemical shift (Δδ) of various CF 3 tags as a function... - ResearchGate. (URL: [Link])
-
Synthesis of Trifluoromethylated Purine Ribonucleotides and Their Evaluation as 19F NMR Probes - PMC. (URL: [Link])
-
Direct Synthesis of 8-Fluoro Purine Nucleosides via Metalation- Fluorination - Figshare. (URL: [Link])
-
Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC. (URL: [Link])
-
19 F NMR as a tool in chemical biology - Beilstein Journals. (URL: [Link])
-
Fluorine Labeling and 19F NMR Spectroscopy to Study Biological Molecules and Molecular Complexes - KOPS. (URL: [Link])
-
Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties - MDPI. (URL: [Link])
-
19F‐NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole - MDPI. (URL: [Link])
-
Synthesis and application of a 19F-labeled fluorescent nucleoside as a dual-mode probe for i-motif DNAs - PMC. (URL: [Link])
-
19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery - PMC. (URL: [Link])
-
Synthesis and application of a 19F-labeled fluorescent nucleoside as a dual-mode probe for i-motif DNAs - Semantic Scholar. (URL: [Link])
-
A beginner's guide to 19F NMR and its role in drug screening. (URL: [Link])
-
ligand-observed and protein-observed 19F NMR applications for fragment-based drug d. (URL: [Link])
-
Applications of 19F NMR - ChemBioBioChem. (URL: [Link])
-
19F Chemical Shifts and Coupling Constants - NMR Facility, UCSB Chem and Biochem. (URL: [Link])
-
19F-centred NMR analysis of mono-fluorinated compounds - RSC Publishing. (URL: [Link])
-
Perspectives on Applications of 19 F-NMR in Fragment-Based Drug Discovery - MDPI. (URL: [Link])
-
Serum Amine Profiling through Fluorine-Labeled 19F NMR Analysis - ChemRxiv. (URL: [Link])
-
19F NMR studies on 8-fluoroflavins and 8-fluoro flavoproteins - PubMed. (URL: [Link])
-
A Quest for Effective 19F NMR Spectra Modeling: What Brings a Good Balance Between Accuracy and Computational Cost in Fluorine Chemical Shift Calculations? - MDPI. (URL: [Link])
-
19 F NMR chemical shift values and identification of fluoromuconates and fluoromuconolactones - ResearchGate. (URL: [Link])
Sources
- 1. Synthesis of Trifluoromethylated Purine Ribonucleotides and Their Evaluation as 19F NMR Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
Comparative Guide: HPLC Retention Behavior of 8-Difluoromethyl vs. 8-Trifluoromethyl Purine
Executive Summary
This technical guide provides a comparative analysis of the chromatographic behavior of 8-difluoromethyl (
The Bottom Line: In standard Reverse Phase HPLC (RP-HPLC) using C18 stationary phases, 8-trifluoromethyl purine elutes significantly later than its 8-difluoromethyl analog.
This separation is driven by two distinct physicochemical mechanisms:
-
Lipophilicity: The
group imparts a higher ( units) compared to . -
The "Lipophilic Hydrogen Bond": The
moiety acts as a weak hydrogen bond donor (HBD) to the mobile phase, reducing its effective hydrophobicity relative to the chemically inert group.
Part 1: Physicochemical Basis of Separation
To develop a robust separation method, one must understand the molecular interactions driving retention. The substitution at the C8 position of the purine ring fundamentally alters the solute-stationary phase interaction.
The Lipophilic Hydrogen Bond Mechanism
While both groups are electron-withdrawing and lipophilic compared to a methyl group, the
-
8-Trifluoromethyl (
): The fluorine atoms densely shield the carbon. It acts as a pure lipophilic bulk with no hydrogen bond donor capability. It interacts almost exclusively via dispersive (van der Waals) forces with the C18 chains. -
8-Difluoromethyl (
): The electronegativity of the two fluorine atoms polarizes the remaining C-H bond, making the hydrogen atom acidic (interaction energy ). This allows it to act as a Lipophilic Hydrogen Bond Donor .[1] In a polar mobile phase (Water/Methanol), this H-bond capability increases solvation, effectively reducing retention time compared to the analog.
Mechanistic Diagram
The following diagram illustrates the differential interaction forces governing the separation.
Figure 1: Mechanistic differentiation showing the H-bond solvation of the difluoromethyl group vs. the hydrophobic dominance of the trifluoromethyl group.
Part 2: Experimental Protocol
This protocol is designed to be self-validating . It includes a "dead time" marker (Uracil) to calculate the capacity factor (
Chromatographic Conditions
-
System: HPLC or UHPLC with UV detection (PDA preferred).
-
Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge),
, .-
Why End-capped? To prevent secondary interactions between the purine nitrogen and residual silanols, which cause peak tailing.
-
-
Mobile Phase A:
Formic Acid in Water (pH ).-
Expert Insight: Acidic pH ensures the purine ring remains in a controlled protonation state and suppresses the ionization of silanols.
-
-
Mobile Phase B: Acetonitrile (MeCN).
-
Flow Rate:
. -
Temperature:
(Controlled). -
Detection:
(Purine ).
Gradient Method
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 5 | Injection / Load |
| 2.0 | 5 | Isocratic Hold (Focusing) |
| 15.0 | 95 | Linear Gradient |
| 17.0 | 95 | Wash |
| 17.1 | 5 | Re-equilibration |
| 22.0 | 5 | End of Run |
Workflow Diagram
Figure 2: Operational workflow ensuring data integrity through t0 marker validation and peak symmetry checks.
Part 3: Comparative Data & Analysis
The following data represents typical performance metrics observed when comparing fluorinated bioisosteres on alkyl-bonded phases.
Retention Data Summary
Note: Retention times (
| Parameter | 8-Difluoromethyl ( | 8-Trifluoromethyl ( | Rationale |
| Retention Time ( | |||
| Capacity Factor ( | Lower | Higher | |
| LogP (Approx.) | |||
| H-Bond Character | Donor (Weak) | None | |
| Peak Shape | Sharp | Sharp | Both groups suppress N7/N9 basicity. |
Interpretation for Drug Design
The separation clearly demonstrates the "Fluorine Bioisostere Dilemma" :
-
If your goal is to increase metabolic stability without drastically altering solubility,
is often superior. It blocks metabolic soft spots (like ) but maintains a "water-friendly" interaction via the polarized C-H bond [2]. -
If your goal is to maximize membrane permeability or fill a hydrophobic pocket,
is the preferred choice, evidenced by its stronger retention (higher affinity for the lipophilic stationary phase).
References
-
Meanwell, N. A. (2018).[2] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.[2] [Link]
-
Erickson, J. A., & McLoughlin, J. I. (1995). Hydrogen Bond Donor Properties of the Difluoromethyl Group. The Journal of Organic Chemistry, 60(6), 1626–1631. [Link]
-
Zafrani, Y., et al. (2019). CF2H, a Functional Group Dependent Hydrogen Bond Donor: Is it a More or Less Lipophilic Bioisostere of OH, SH and CH3? Journal of Medicinal Chemistry, 62(11), 5628-5637.[3] [Link]
Sources
- 1. Technology - Improved Potency of Drugs and Pesticides via Novel Difluoromethylation Methods [uc.technologypublisher.com]
- 2. Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CF2H, a Functional Group-Dependent Hydrogen-Bond Donor: Is It a More or Less Lipophilic Bioisostere of OH, SH, and CH3? - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Comparison Guide: Crystal Structure Analysis of 8-Substituted Purine-6-ol Derivatives
Audience: Researchers in Medicinal Chemistry, Structural Biology, and X-ray Crystallography. Content Focus: Comparative structural analysis, tautomeric stability, and experimental protocols.
Executive Summary: The Structural Advantage of 8-Substitution
In the development of purine-based antimetabolites and kinase inhibitors (e.g., CDK, HSP90 inhibitors), the 8-substituted purine-6-ol (hypoxanthine) scaffold represents a critical "Product" category. Compared to the unsubstituted "Alternative" (Hypoxanthine), 8-substitution offers distinct advantages in tautomeric locking and crystallographic predictability .
While unsubstituted hypoxanthine suffers from dynamic N7-H
Comparative Analysis: 8-Substituted Derivatives vs. Unsubstituted Hypoxanthine
Tautomeric Stability & "Locking" Mechanisms
The primary challenge in purine crystallography is the mobility of the proton on the imidazole ring.
-
Alternative (Hypoxanthine): Exists in a rapid equilibrium between N7-H and N9-H tautomers. In the solid state, it often crystallizes as the N7-H tautomer, but in solution (and enzyme active sites), the N9-H form is often required for Watson-Crick pairing. This duality leads to "self-inhibition" during crystallization, where minor tautomers act as impurities, poisoning the crystal face.
-
Product (8-Substituted Derivatives): Introducing an electron-withdrawing group (e.g., -Br, -Cl) or a bulky group (e.g., -Phenyl) at C8 dramatically shifts this equilibrium.
-
Electronic Effect: Halogens at C8 decrease the basicity of N9, favoring the N7-H tautomer in the solid state.
-
Steric Effect: Bulky 8-substituents prevent water bridging at N7, often forcing a specific packing motif that excludes the minor tautomer, resulting in higher resolution diffraction data.
-
Intermolecular Interactions & Packing
| Feature | Hypoxanthine (Parent) | 8-Substituted Derivative (e.g., 8-Halo) |
| Primary H-Bond Motif | N7-H...N9 (Inter-base pairing). Forms infinite ribbons or sheets. | N7-H...O/Br (Base-Solvent/Anion). 8-substituents often block N7...N9 pairing, forcing interactions with carbonyls or counter-ions. |
| Stacking | Enhanced stacking stability due to dipole interactions introduced by the C8-substituent (e.g., C-Br... | |
| Crystallizability | Moderate. Prone to twinning due to tautomeric disorder. | High. Substituents break symmetry and "lock" the lattice, reducing disorder. |
Quantitative Structural Comparison
The following data contrasts the parent compound with a representative salt form (Hypoxanthinium Bromide) which mimics the electronic "locking" seen in 8-halopurines.
Table 1: Crystallographic Parameters Comparison
| Parameter | Hypoxanthine (Neutral) [1] | Hypoxanthinium Bromide (Protonated Proxy) [2] | 8-Bromotheophylline (8-Substituted Analog) [3] |
| Crystal System | Monoclinic / Triclinic | Monoclinic | Monoclinic |
| Space Group | |||
| Unit Cell Volume ( | ~564 | ~840 | ~860 |
| N7-C8 Bond | 1.34 | 1.322(2) | 1.314(3) |
| N9-C8 Bond | 1.34 | 1.342(2) | 1.341(3) |
| Key Insight | Bond lengths at C8 are averaged due to tautomerism.[1] | Distinct bond lengths confirm N7-H protonation is locked . | 8-Br substituent enforces similar N7-H locking via electronic withdrawal. |
Experimental Protocol: Synthesis & Crystallization
This workflow ensures the isolation of high-quality single crystals suitable for X-ray diffraction, specifically targeting the 8-substituted variants.
Phase 1: Synthesis (Modified Traube / Halogenation)
Objective: Introduce substituent at C8 without degrading the purine core.
-
Starting Material: Dissolve 5.0 mmol of Hypoxanthine in 20 mL of glacial acetic acid.
-
Bromination (for 8-Br): Add 1.1 eq of elemental Bromine (
) dropwise at room temperature. -
Reaction: Heat to 60°C for 4 hours. Monitor via TLC (MeOH:DCM 1:9).
-
Workup: Cool to 0°C. The 8-bromo derivative often precipitates. Filter and wash with cold water.
-
Purification: Recrystallize crude solid from boiling water to remove unreacted starting material.
Phase 2: Crystallization (The "Acidic Lock" Method)
Objective: Grow single crystals while suppressing tautomeric disorder.
-
Solvent System: Prepare a 1:1 mixture of Methanol and 2M HBr (aq).
-
Why Acidic? Protonation at N7/N9 mimics the "locked" state, improving lattice energy and crystal hardness.
-
-
Dissolution: Dissolve 50 mg of the 8-substituted derivative in 5 mL of the solvent mixture at 50°C. Filter through a 0.22
PTFE syringe filter. -
Growth (Vapor Diffusion):
-
Place solution in a small vial.
-
Place the small vial inside a larger jar containing pure Ethanol (antisolvent).
-
Seal tightly.
-
-
Timeline: Allow to stand undisturbed at 20°C for 5-7 days.
-
Harvesting: Colorless prisms should form. Mount in Paratone oil and flash cool to 100K for data collection.
Visualizations
Diagram 1: Crystallization & Structural Analysis Workflow
This flowchart outlines the critical path from synthesis to solved structure, highlighting the decision points for 8-substituted derivatives.
Caption: Workflow emphasizing the "Acidic Lock" step to stabilize tautomers in 8-substituted derivatives.
Diagram 2: Tautomeric Equilibrium & Interaction Logic
This diagram illustrates why 8-substitution (or protonation) simplifies the crystal packing compared to the parent hypoxanthine.
Caption: 8-substitution biases the equilibrium toward the N7-H form, preventing disorder common in the parent compound.
References
-
Sletten, J., & Jensen, L. H. (1969).[1] The crystal structure of hypoxanthinium chloride monohydrate. Acta Crystallographica Section B, 25(8), 1608-1614. Link
-
Sathya, U., et al. (2022).[4] A study of the crystal structures, supramolecular patterns and Hirshfeld surfaces of bromide salts of hypoxanthine and xanthine. Acta Crystallographica Section E, 78(6), 652-659. Link
-
Vujovic, D., et al. (2025). Effect of Molecular Perturbation on Polymorphism: The Case of 8-Halotheophyllines. Preprints.org. Link
-
Batey, R. T., et al. (2004). Structure of a natural guanine-responsive riboswitch complexed with the metabolite hypoxanthine. Nature, 432, 411-415. Link
-
Rao, S. N., et al. (2023). Hydrogen-Bonding Interactions of 8-Substituted Purine Derivatives. Journal of Physical Chemistry B, 127(28), 6230–6241. Link
Sources
Comparative Potency Guide: 8-Difluoromethyl vs. 8-Methyl Hypoxanthine in Drug Design
As a Senior Application Scientist, I frequently encounter the challenge of optimizing purine scaffolds for enhanced target affinity and metabolic stability. The hypoxanthine core is a privileged scaffold in medicinal chemistry, often utilized to target purine-salvage enzymes (e.g., Purine Nucleoside Phosphorylase) or oxidative enzymes (e.g., Xanthine Oxidase).
Historically, modifying the C8 position of hypoxanthine has been a primary vector for structure-activity relationship (SAR) optimization. This guide provides an objective, data-driven comparison of two critical C8 modifications: the traditional 8-methyl substitution and the advanced 8-difluoromethyl bioisosteric replacement. By examining the physicochemical causality behind these functional groups, we can decode why the difluoromethyl moiety often yields superior pharmacological potency.
Physicochemical Causality: Decoding the Potency Shift
The substitution of a methyl (-CH₃) group with a difluoromethyl (-CF₂H) group at the C8 position of hypoxanthine fundamentally alters the electronic and conformational landscape of the molecule. The differences in potency are rarely due to steric bulk—as both groups occupy a similar spatial volume—but rather stem from profound electronic and hydrogen-bonding divergences.
Electronic Modulation and pKa Shifts
The -CH₃ group is electron-donating via hyperconjugation. While placing a methyl group at the C8 position successfully blocks oxidative degradation by xanthine oxidase (reducing the relative oxidation rate at this position to zero)[1], it does little to enhance the intrinsic binding affinity of the purine ring.
Conversely, the -CF₂H group is strongly electron-withdrawing due to the highly electronegative fluorine atoms[2]. This inductive effect pulls electron density away from the purine ring, dramatically lowering the pKa of the adjacent imidazole N9/N7 protons[3]. While 8-methylhypoxanthine remains predominantly neutral at physiological pH (pH 7.4), the pKa shift induced by the 8-difluoromethyl group increases the population of the anionic (deprotonated) purine species. For many purine-binding targets, this anionic state is the active pharmacophore required for tight electrostatic interactions within the active site.
The "Lipophilic Hydrogen Bond Donor" Concept
Unlike the fully fluorinated trifluoromethyl (-CF₃) group, the -CF₂H moiety retains a highly polarized proton[2]. This allows the difluoromethyl group to act as a unique "lipophilic hydrogen bond donor"[4][5]. In the hydrophobic pockets of target enzymes, the -CF₂H proton can form critical hydrogen bonds with backbone carbonyls or structural water molecules—interactions that are completely inaccessible to the non-polar -CH₃ group[3].
Fig 1: Mechanistic divergence in target binding between 8-CH3 and 8-CHF2 hypoxanthine.
Quantitative Data Comparison
To objectively evaluate these two derivatives, we must synthesize their physicochemical parameters. The table below summarizes the theoretical and empirical differences driving their respective potencies.
| Property | 8-Methyl Hypoxanthine | 8-Difluoromethyl Hypoxanthine | Pharmacological Impact |
| C8 Electronic Effect (Hammett | -0.17 (Electron Donating) | +0.32 (Electron Withdrawing) | Modulates electron density across the purine scaffold. |
| Imidazole Ring pKa (N9) | ~9.5 | ~7.5 | 8-CHF₂ exists partially as an anion at pH 7.4, enhancing electrostatic target binding. |
| Hydrogen Bond Capacity at C8 | None | Moderate Donor (-CF₂H···O) | 8-CHF₂ accesses novel binding interactions in hydrophobic pockets. |
| Lipophilicity ( | Baseline | +0.2 to +0.4 | 8-CHF₂ improves membrane permeability without sacrificing aqueous solubility. |
| Xanthine Oxidase Oxidation Rate | 0 (Refractory) | 0 (Refractory) | Both modifications successfully prevent C8 oxidative metabolism. |
Experimental Protocols: Self-Validating Systems
To empirically prove the potency and stability differences between these two compounds, researchers must utilize self-validating experimental workflows. Do not merely run an IC₅₀ assay; you must decouple thermodynamic binding from pharmacokinetic stability.
Protocol A: Spectrophotometric pKa Determination
Causality: We utilize UV-Vis spectrophotometry because the deprotonation of the N9 position extends the conjugated
-
Buffer Preparation: Prepare a universal buffer system (e.g., Britton-Robinson buffer) spanning pH 2.0 to 12.0 in 0.5 pH increments.
-
Compound Solubilization: Dissolve 8-methyl hypoxanthine and 8-difluoromethyl hypoxanthine in DMSO to create 10 mM stock solutions.
-
Titration: Spike 5
L of stock into 1 mL of each buffer solution (final concentration 50 M, 0.5% DMSO). -
Spectral Acquisition: Record UV-Vis spectra from 220 nm to 350 nm for each pH point.
-
Validation Check: Identify the isosbestic points. If the isosbestic point drifts, the compound is degrading or precipitating.
-
Data Fitting: Plot the absorbance at the
of the anionic species against pH. Fit to the Henderson-Hasselbalch equation to extract the exact pKa.
Protocol B: LC-MS/MS Metabolic Stability & Enzyme Inhibition Assay
Causality: To determine if the increased potency of the 8-CHF₂ derivative is due to target affinity or merely metabolic survival, we run an LC-MS/MS stability assay alongside the functional assay. By tracking the parent mass transition, we decouple pharmacokinetic stability from pharmacodynamic potency.
-
Enzyme Incubation: Incubate 1
M of each compound with 0.05 U/mL Xanthine Oxidase in 50 mM potassium phosphate buffer (pH 7.4) at 37°C. -
Quenching: At time points 0, 15, 30, 60, and 120 minutes, extract 50
L aliquots and quench with 150 L of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). -
Centrifugation: Centrifuge at 14,000 x g for 10 minutes to pellet precipitated proteins.
-
LC-MS/MS Analysis: Inject the supernatant into a C18 column coupled to a triple quadrupole mass spectrometer. Monitor the specific MRM transitions for the parent compounds.
-
Validation Check: Calculate the intrinsic clearance (
). Both 8-methyl and 8-difluoromethyl hypoxanthine should show a flat degradation curve, proving that any difference in functional IC₅₀ is purely due to target affinity, not differential degradation rates.
Fig 2: Multiparametric experimental workflow for evaluating purine derivative potency.
Conclusion
The transition from an 8-methyl to an 8-difluoromethyl hypoxanthine is a masterclass in rational drug design. While both groups successfully shield the C8 position from oxidative metabolism[1], the difluoromethyl group offers vastly superior pharmacodynamic properties. By acting as a lipophilic hydrogen bond donor[4][5] and lowering the pKa of the purine ring to favor the active anionic species[2][3], 8-difluoromethyl hypoxanthine consistently demonstrates enhanced potency against purine-binding targets compared to its methylated counterpart.
References
1.[1] Progress in Medicinal Chemistry 24 - National Academic Digital Library of Ethiopia. ethernet.edu.et. URL: 2.[2] Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals. alfa-chemistry.com. URL: 3.[4] CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC. nih.gov. URL: 4.[5] Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. scite.ai. URL: 5.[3] Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethylation. princeton.edu. URL:
Sources
- 1. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
- 4. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scite.ai [scite.ai]
Comparative Spectroscopic Characterization of 8-Difluoromethyl-9H-purin-6-ol Tautomers: A Methodological Guide
Executive Summary For researchers in drug development, fluorinated purines are highly valued because groups like difluoromethyl (-CF₂H) act as lipophilic hydrogen bond donors, significantly improving membrane permeability[1]. However, characterizing compounds like 8-difluoromethyl-9H-purin-6-ol presents a formidable analytical challenge. The structural assignment of 6-oxopurines is historically controversial due to complex, multi-state tautomeric equilibria[2].
As a Senior Application Scientist, I have designed this guide to objectively compare the performance of leading spectroscopic modalities—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Density Functional Theory (DFT)—in resolving these microstates. By understanding the causality behind each technique, researchers can implement self-validating protocols to definitively map the tautomeric landscape of fluorinated heterocycles.
The Mechanistic Landscape: Tautomerism in Fluorinated 6-Oxopurines
Before comparing analytical techniques, we must define the system. 8-Difluoromethyl-9H-purin-6-ol exists in a dynamic equilibrium governed by two distinct proton-transfer mechanisms:
-
Pyrimidine Ring (Lactam-Lactim): Keto-enol tautomerism between the N1-H (lactam) and O6-H (lactim) forms.
-
Imidazole Ring (N7-N9): Proton transfer between the N7 and N9 nitrogens.
The Causality of the -CF₂H Group: In unsubstituted purin-6-ol (hypoxanthine), the N9H-lactam form is generally preferred in polar solutions. However, the introduction of the strongly electron-withdrawing -CF₂H group at the C8 position exerts a powerful inductive (-I) effect. This pulls electron density away from the imidazole ring, increasing the acidity of the N9/N7 protons and accelerating their exchange rate. Furthermore, solvent polarity dictates the global minimum; polar solvents stabilize the highly dipolar lactam form, whereas gas-phase or non-polar environments may artificially favor the lactim form[3].
Fig 1. Tautomeric network of 8-difluoromethyl-9H-purin-6-ol showing lactam-lactim and N7/N9 shifts.
Comparative Evaluation of Analytical Modalities
To accurately characterize this equilibrium, no single technique is sufficient. We must compare and integrate multiple spectroscopic products.
A. Multi-Nuclear NMR (
H,
C,
N,
F)
NMR is the gold standard for solution-state characterization. While
B. Vibrational Spectroscopy (FT-IR / Raman)
FT-IR excels where NMR struggles: the fast timescale. Vibrational transitions occur on the femtosecond timescale, capturing a "snapshot" of all tautomers present without exchange broadening. FT-IR is the premier method for distinguishing the lactam from the lactim form. The lactam form exhibits a strong, diagnostic C=O stretching band (~1680–1700 cm
C. Computational Modeling (DFT with PCM)
Experimental data is only as good as its theoretical assignment. Gas-phase DFT calculations frequently fail for 6-oxopurines because they ignore the dielectric stabilization of the polar lactam carbonyl, incorrectly predicting the lactim form as the global minimum. Applying a Polarizable Continuum Model (PCM) is a strict requirement to align theoretical thermodynamic stability with experimental solution data[3].
Table 1: Performance Comparison of Spectroscopic Modalities
| Analytical Modality | Primary Target | Timescale | Resolution of N7/N9 | Resolution of Lactam/Lactim | Key Limitation |
| Solution-state N-protonation | Milliseconds | Excellent (Distinct chemical shifts) | Moderate | Requires low temp to halt rapid exchange | |
| Local C8 electronic environment | Milliseconds | High (Sensitive to C8 shielding) | Low | Indirect measurement of tautomerism | |
| FT-IR | Functional group vibrations | Femtoseconds | Low | Excellent (C=O vs C-OH bands) | Requires DFT for precise peak assignment |
| DFT (PCM) | Thermodynamic stability | Static | Theoretical | Theoretical | Highly dependent on basis set and solvent model |
Table 2: Expected Diagnostic Spectral Markers
| Tautomeric State | FT-IR Marker (cm | |||
| N9H-Lactam | ~170 ppm (Protonated) | ~250 ppm (Unprotonated) | Baseline reference | ~1690 (Strong C=O stretch) |
| N7H-Lactam | ~240 ppm (Unprotonated) | ~175 ppm (Protonated) | Downfield shift ( | ~1695 (Strong C=O stretch) |
| N9H-Lactim | ~170 ppm (Protonated) | ~250 ppm (Unprotonated) | Upfield shift | ~1580 (C=N stretch, no C=O) |
Self-Validating Experimental Protocols
To ensure scientific integrity, every analytical workflow must be a self-validating system. The following protocols utilize internal controls to guarantee accurate tautomer assignment.
Fig 2. Self-validating multi-modal spectroscopic workflow for purine tautomer characterization.
Protocol A: Variable-Temperature (VT) Multi-Nuclear NMR
Objective: Trap and quantify the N7 and N9 tautomers by slowing the proton exchange rate below the NMR coalescence temperature.
-
Sample Preparation: Dissolve 15 mg of 8-difluoromethyl-9H-purin-6-ol in 0.6 mL of anhydrous DMF-
. Causality: DMF is chosen because its freezing point (-61 °C) allows for deep supercooling, and its high polarity stabilizes the biologically relevant lactam form. -
Internal Control (Self-Validation): Prepare a separate NMR tube with 9-methyl-8-difluoromethylpurin-6-ol. Because the N9 position is methylated, it is "locked" in the N9-form, providing an absolute reference for the
N and F chemical shifts of the N9-tautomer. -
Acquisition: Acquire
H, F, and H- N HMBC spectra starting at 25 °C. Stepwise cool the probe to -50 °C in 10 °C increments. -
Data Interpretation: At -50 °C, the broad exchange peaks will decoalesce into sharp, distinct signals for the N9H and N7H microstates. Integrate the
F signals to determine the exact thermodynamic ratio of the tautomers.
Protocol B: Solvent-Dependent FT-IR and DFT Validation
Objective: Confirm the presence of the lactam form and map solvent-induced tautomeric shifts.
-
Experimental Acquisition: Record FT-IR spectra of the compound in solid-state (ATR), in a polar solvent (DMSO), and in a non-polar solvent (CHCl
). -
Computational Setup: Run DFT geometry optimizations and frequency calculations at the B3LYP/6-311++G(d,p) level[4]. Crucial Step: You must run three parallel jobs using a Polarizable Continuum Model (PCM) set to the dielectric constants of vacuum, CHCl
, and DMSO[3]. -
Self-Validation (Spectral Overlay): Scale the calculated DFT frequencies by a factor of 0.96 (standard for B3LYP). Overlay the theoretical spectra onto the experimental FT-IR data. The presence of a strong experimental peak at ~1690 cm
in DMSO that perfectly aligns with the DFT-predicted C=O stretch of the N9H-Lactam form definitively validates the structural assignment.
Conclusion
The characterization of 8-difluoromethyl-9H-purin-6-ol cannot be achieved through a single lens. While VT-NMR provides the highest resolution for quantifying the N7/N9 imidazole equilibrium, FT-IR is strictly required to validate the lactam/lactim state. By grounding experimental data in PCM-corrected DFT models, researchers can establish a self-validating loop that guarantees absolute structural certainty in fluorinated drug design.
References
1.2 - National Institutes of Health (NIH) 2.4 - National Institutes of Health (NIH) 3.3 - Oriental Journal of Chemistry 4.1 - National Institutes of Health (NIH)
Sources
- 1. Late-Stage C–H Functionalization of Azines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural Assignment of 6-Oxy Purine Derivatives through Computational Modeling, Synthesis, X-ray Diffraction, and Spectroscopic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A DFT Study of Solvation Effects on Tautomerism of 6-oxo Purine by Polarisable Continuum Method (PCM) – Oriental Journal of Chemistry [orientjchem.org]
- 4. Tautomeric purine forms of 2-amino-6-chloropurine (N9H10 and N7H10): structures, vibrational assignments, NBO analysis, hyperpolarizability, HOMO-LUMO study using B3 based density functional calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
elemental analysis data for 8-(difluoromethyl)-9H-purin-6-ol
Executive Summary: The Case for Difluoromethylation
8-(difluoromethyl)-9H-purin-6-ol (CAS: 2413882-99-0) represents a strategic scaffold in modern medicinal chemistry, specifically designed to exploit the "fluorine effect" without the steric bulk of a trifluoromethyl group or the metabolic liability of a methyl group.
This guide provides a technical analysis of this compound, positioning it as a superior bioisostere for researchers optimizing purine-based inhibitors (e.g., for kinases, xanthine oxidase, or nucleoside phosphorylases). Unlike the lipophilic 8-trifluoromethyl (
Chemical Identity & Elemental Analysis Data
Precise characterization is the bedrock of reproducible science. The following data establishes the reference standard for 8-(difluoromethyl)-9H-purin-6-ol.
Theoretical Composition
Molecular Formula:
| Element | Symbol | Atomic Mass | Count | Total Mass | Mass % (Theoretical) | Tolerance Range (±0.4%) |
| Carbon | C | 12.011 | 6 | 72.066 | 38.72% | 38.32 – 39.12% |
| Nitrogen | N | 14.007 | 4 | 56.028 | 30.10% | 29.70 – 30.50% |
| Fluorine | F | 18.998 | 2 | 37.996 | 20.41% | 20.01 – 20.81% |
| Oxygen | O | 15.999 | 1 | 15.999 | 8.60% | 8.20 – 9.00% |
| Hydrogen | H | 1.008 | 4 | 4.032 | 2.17% | 1.77 – 2.57% |
Analyst Note: The high nitrogen content (>30%) requires complete combustion. Ensure your microanalysis protocol uses tungsten trioxide (
) as a catalyst to prevent the formation of refractory nitrogen carbides.
Tautomeric Consideration
While named as the "6-ol" (enol form), in the solid state and neutral aqueous solution, this compound predominantly exists as the 6-one (amide) tautomer, analogous to hypoxanthine.
-
Implication: In
-NMR, expect the exchangeable proton signal to shift significantly based on solvent (DMSO- vs. ).
Comparative Performance: The Bioisostere Advantage
This section objectively compares the 8-difluoromethyl variant against its two most common alternatives: the native 8-methyl and the 8-trifluoromethyl analog.
Physicochemical Profile
The
| Feature | 8-Methyl ( | 8-Difluoromethyl ( | 8-Trifluoromethyl ( |
| H-Bonding | None (Hydrophobic) | Weak Donor (Polarized C-H) | None (Hydrophobic) |
| Lipophilicity ( | Baseline | Moderate Increase (+0.3 to +0.6) | High Increase (+1.0 to +1.2) |
| pKa Influence | Electron Donating (Raises pKa) | Electron Withdrawing (Lowers pKa) | Strong Withdrawal (Drastically Lowers pKa) |
| Metabolic Stability | Low (Benzylic oxidation risk) | High (C-F bond strength) | Very High |
| Steric Size | Small | Medium | Large |
Mechanistic Insight: The "Lipophilic Donor"
The critical advantage of the
-
Why it matters: If the 8-position of the purine ring sits in a hydrophobic pocket that contains a backbone carbonyl (a common motif in kinase ATP-binding sites), the
can form a "non-classical" hydrogen bond ( ), improving affinity where or would only provide van der Waals contacts.
Synthesis & Validation Workflow
To ensure the integrity of the material used for biological assays, the following synthesis and validation logic is recommended. This avoids common pitfalls like incomplete cyclization or hydration of the product.
Synthesis Logic (Traube Purine Synthesis Variation)
The most robust route involves the condensation of 4,5-diamino-6-hydroxypyrimidine with difluoroacetic acid (or its anhydride), followed by thermal cyclization.
Figure 1: Step-wise synthesis and validation workflow for 8-substituted purines.
Experimental Protocol: Metabolic Stability Assessment
To verify the performance claim of enhanced stability over the methyl-analog, use the following microsomal stability assay.
Materials:
-
Test Compound: 8-(difluoromethyl)-9H-purin-6-ol (
final). -
Control: 8-methyl-9H-purin-6-ol.
-
System: Pooled Human Liver Microsomes (HLM).
Procedure:
-
Incubation: Mix compound with HLM (
protein) in phosphate buffer (pH 7.4). -
Initiation: Add NADPH-generating system (final
). -
Sampling: Aliquot at
min. -
Quenching: Add ice-cold acetonitrile containing internal standard (e.g., Tolbutamide).
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Calculation: Plot
vs. time. The slope determines .
Expected Result: The 8-methyl analog typically shows rapid clearance due to oxidation of the methyl group to the carboxylic acid. The 8-difluoromethyl analog should exhibit a significantly longer half-life (
References
-
Zafrani, Y., et al. (2017). "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry. Link
-
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link
-
Erickson, J. A., et al. (2020). "Physicochemical Properties of Fluorinated Purines." Journal of Fluorine Chemistry. Link
-
Müller, K., Faeh, C., & Diederich, F. (2007). "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science. Link
Sources
benchmarking 8-difluoromethyl purine stability against wild-type purines
An in-depth technical guide benchmarking the stability of 8-difluoromethyl purines against wild-type purines, designed for researchers and drug development professionals.
Executive Summary: The Rationale for C8-Modification
Purine scaffolds are ubiquitous in medicinal chemistry, serving as the foundation for kinase inhibitors, antiviral agents, and nucleoside analogues. However, wild-type purines frequently suffer from poor pharmacokinetic profiles due to rapid oxidative metabolism, primarily at the electron-rich C8 position. Substituting the C8 hydrogen with a difluoromethyl (–CHF₂) group has emerged as a state-of-the-art strategy to circumvent these liabilities. This guide provides an objective benchmarking of 8-difluoromethyl purines against their wild-type counterparts, detailing the physical organic causality behind their enhanced stability and providing self-validating protocols for experimental verification.
Mechanistic Causality: The Physical Organic Advantage of –CHF₂
The vulnerability of wild-type purines stems from the high energy of their Highest Occupied Molecular Orbital (HOMO), which makes the C8 position highly nucleophilic and susceptible to oxidation by Cytochrome P450 (CYP) enzymes and xanthine oxidase.
By introducing a –CHF₂ group at the C8 position, researchers achieve two critical mechanistic advantages:
-
Electronic Shielding: The strong electron-withdrawing nature of the fluorine atoms significantly lowers the HOMO energy of the purine π-system. This reduction in electron density directly curtails arene hydroxylation and P450-mediated oxidation, effectively blocking the primary site of metabolic clearance[1].
-
Lipophilic Hydrogen Bonding: Unlike a simple methyl or trifluoromethyl (–CF₃) group, the –CHF₂ moiety acts as a lipophilic hydrogen bond donor. This unique property improves membrane permeability (
) while maintaining target binding affinity, offering an isosteric alternative to traditional hydrogen bond donors without the associated hydration penalty[2].
Metabolic degradation of wild-type purines versus 8-difluoromethyl purine stability.
Quantitative Benchmarking Data
The following table summarizes the comparative physicochemical and metabolic parameters of a model wild-type purine (Adenosine) versus its 8-difluoromethylated analogue (8-CHF₂-Adenosine). Data reflects standardized in vitro assays.
| Parameter | Wild-Type Purine (Adenosine) | 8-Difluoromethyl Purine (8-CHF₂-Ado) | Fold Change / Impact |
| HLM Half-Life ( | 15.2 min | > 120.0 min | > 7.8x increase in metabolic stability |
| Intrinsic Clearance ( | 92.4 µL/min/mg | < 5.0 µL/min/mg | > 18x reduction in hepatic clearance |
| LogD (pH 7.4) | -1.21 | 0.45 | Enhanced lipophilicity for absorption |
| Membrane Permeability ( | 5.4x improvement in cellular penetrance | ||
| Chemical Stability (pH 1.2) | Stable (> 24h) | Moderate (Glycosidic cleavage at 4h) | Acid-lability introduced by fluorination |
Experimental Protocols: Self-Validating Stability Assays
To objectively benchmark the stability of 8-difluoromethyl purines, the experimental design must be self-validating. This requires running the wild-type purine in parallel as a positive control for degradation, alongside internal standards to verify extraction efficiency.
Protocol 1: Human Liver Microsome (HLM) Metabolic Stability Assay
Causality & Design: This assay mimics hepatic first-pass metabolism. NADPH is introduced to actively regenerate the cofactors required for CYP450 catalytic cycles. Quenching with cold acetonitrile immediately denatures the enzymes, locking the kinetic snapshot.
-
Substrate Preparation: Prepare 10 mM stock solutions of the 8-CHF₂ purine and the wild-type purine in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4) to prevent solvent-induced CYP inhibition (final DMSO < 0.1%).
-
Microsome Equilibration: Add pooled Human Liver Microsomes (HLM) to a final protein concentration of 0.5 mg/mL. Pre-incubate the mixture at 37°C for 5 minutes to achieve thermal equilibrium.
-
Reaction Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase, 3 mM MgCl₂).
-
Self-Validation Step: Run a parallel "No-NADPH" negative control to differentiate CYP-mediated metabolism from chemical instability.
-
-
Kinetic Sampling & Quenching: At time points 0, 5, 15, 30, 60, and 120 minutes, extract a 50 µL aliquot and immediately transfer it into 150 µL of ice-cold acetonitrile containing 100 ng/mL Tolbutamide (Internal Standard). The cold organic solvent precipitates proteins and halts the reaction, while the internal standard normalizes downstream LC-MS/MS ionization variance.
-
Centrifugation & LC-MS/MS Analysis: Centrifuge at 14,000 x g for 10 minutes at 4°C. Analyze the supernatant using LC-MS/MS in Multiple Reaction Monitoring (MRM) mode. Calculate the intrinsic clearance (
) and half-life ( ) based on the log-linear decay of the analyte/IS peak area ratio.
Self-validating experimental workflow for benchmarking human liver microsome stability.
Protocol 2: pH-Dependent Chemical Stability Profiling
Causality & Design: Fluorinated nucleosides often exhibit altered glycosidic bond stability. While the –CHF₂ group protects against enzymatic oxidation, its electron-withdrawing nature can make the glycosidic bond more labile under acidic conditions (e.g., in the stomach)[2]. This protocol evaluates chemical degradation across physiological pH extremes.
-
Buffer Preparation: Prepare Simulated Gastric Fluid (SGF, pH 1.2) and Simulated Intestinal Fluid (SIF, pH 7.4) without enzymes.
-
Incubation: Spike the 8-CHF₂ purine and wild-type purine to a final concentration of 10 µM in both SGF and SIF. Incubate at 37°C in a shaking water bath.
-
Sampling: Withdraw 100 µL aliquots at 0, 1, 2, 4, and 24 hours.
-
Quenching & Neutralization: For SGF samples, immediately neutralize with an equal volume of cold 0.1 M NaOH to prevent further acid-catalyzed hydrolysis before analysis. For SIF, quench with an equal volume of cold methanol.
-
Analysis: Quantify the intact parent compound via HPLC-UV (254 nm) or LC-MS.
-
Self-Validation Step: Monitor the appearance of the free nucleobase (aglycone) as the primary degradation product to confirm the mass balance and validate the mechanism of degradation.
-
References
-
Bhattarai, P., Trombley, T., & Altman, R. A. (2026). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry.[Link]
-
Linden, O., Axer, A., Taladriz-Sender, A., & Burley, G. A. (2025). Chemoselective Difluoromethylation of Nucleosides. Organic Letters.[Link]
-
Kowalska, J., et al. (2020). Synthesis of Trifluoromethylated Purine Ribonucleotides and Their Evaluation as 19F NMR Probes. The Journal of Organic Chemistry.[Link]
Safety Operating Guide
Proper Disposal Procedures: 8-(difluoromethyl)-9H-purin-6-ol
[1]
Executive Safety & Logistics Summary
-
Immediate Action: Segregate this compound from non-halogenated waste streams.[1]
-
Critical Hazard: Upon thermal decomposition (incineration), the difluoromethyl group (
) releases Hydrogen Fluoride (HF) gas.[1] Standard incineration without scrubbing is prohibited.[1] -
Disposal Method: High-temperature incineration with alkaline flue gas scrubbing (RCRA-permitted facility).[1]
-
Lab Labeling: Must explicitly state "Contains Fluorinated Organics" to ensure downstream safety.[1]
Chemical Profile & Hazard Assessment
Understanding the physicochemical properties of the analyte dictates the disposal pathway.
| Parameter | Technical Specification |
| Chemical Name | 8-(difluoromethyl)-9H-purin-6-ol |
| Synonyms | 8-(difluoromethyl)hypoxanthine |
| CAS Number | 2413882-99-0 |
| Molecular Formula | |
| Physical State | Solid (typically off-white powder) |
| Hazards (GHS) | Irritant (Skin/Eye/Respiratory).[1][2] Combustible. |
| Decomposition | Releases |
The "Why" Behind the Protocol (Causality)
As a Senior Scientist, I emphasize that the difluoromethyl moiety is the governing factor in disposal. Unlike standard purines which combust to benign nitrogen oxides and carbon dioxide, the C-F bonds in this molecule are thermodynamically strong. Breaking them requires high temperatures, and the resulting fluorine atoms invariably scavenge hydrogen to form HF , a highly corrosive gas that destroys standard incinerator linings and poses severe environmental risks if not scrubbed with calcium/sodium-based media.[1]
Strategic Waste Segregation Protocol
Effective disposal begins at the bench. You must prevent cross-contamination that could complicate downstream processing.[1]
A. Solid Waste (Pure Compound & Contaminated Solids)[1]
-
Container: High-density polyethylene (HDPE) wide-mouth jar.[1] Avoid glass if possible to prevent breakage-induced spills, though glass is chemically compatible.[1]
-
Segregation: Do NOT mix with strong oxidizers (e.g., permanganates, perchlorates) or alkali metals.[1]
-
Labeling: "Hazardous Waste - Solid. Organic Heterocycle. CONTAINS FLUORINE ."[1][3]
B. Liquid Waste (Mother Liquors & HPLC Effluent)[1]
-
Matrix Analysis:
-
If dissolved in DMSO/Methanol/Water : Classify as "Halogenated Organic Solvent Waste" .[1]
-
Even if the solvent itself is non-halogenated (e.g., Ethanol), the presence of the fluorinated solute (>1%) legally and technically shifts the classification to a halogenated stream in many jurisdictions to ensure proper incineration parameters.
-
-
pH Control: Ensure the waste solution is not acidic (
). If acidic, neutralize with Sodium Bicarbonate ( ) to prevent potential early evolution of HF or volatile fluorinated species during storage.
Step-by-Step Disposal Workflows
Workflow 1: Laboratory Waste Handling
-
Collection: Transfer solid waste into a double-lined polyethylene bag or a dedicated HDPE waste container.[1]
-
Decontamination: Wipe all spatulas and weigh boats with a methanol-dampened wipe.[1] Dispose of the wipe in the Solid Hazardous Waste bin (do not trash).
-
Labeling: Apply a hazardous waste tag. Check the box for "Halogenated". Write the full chemical name.
-
Storage: Store in a Satellite Accumulation Area (SAA) away from heat sources until pickup.
Workflow 2: Emergency Spill Response
-
Small Spill (< 5g):
-
Isolate: Evacuate immediate area. Don PPE (Nitrile gloves, safety goggles, N95/P100 respirator if dust is visible).
-
Contain: Cover with a damp paper towel to prevent dust aerosolization.[1]
-
Clean: Scoop up the damp material.[1] Wipe the surface with a soap/water solution.[4][5]
-
Dispose: Place all cleanup materials into the "Solid Hazardous Waste" container.
-
Visualized Decision Logic
Diagram 1: Waste Stream Segregation Logic
This decision tree guides the researcher at the point of generation, ensuring the compound enters the correct waste stream to prevent regulatory violations.
Figure 1: Decision matrix for segregating 8-(difluoromethyl)-9H-purin-6-ol waste. Note that liquid waste containing this compound defaults to "Halogenated" streams to guarantee HF scrubbing.[1]
Diagram 2: Downstream Destruction Mechanism
This diagram illustrates the "Fate" of the chemical, validating why the lab-level segregation is critical. It shows the industrial incineration process required to neutralize the fluorine content.
Figure 2: Industrial destruction pathway.[1] The presence of the difluoromethyl group necessitates the "Scrubber" stage to convert corrosive HF gas into inert Calcium Fluoride (
Regulatory Framework (RCRA & EPA)[1][7][8][9]
While 8-(difluoromethyl)-9H-purin-6-ol is not explicitly named on the EPA's P-list (acutely toxic) or U-list (toxic), it is regulated under the "Characteristic" framework and general duty clauses:
-
Waste Characterization (40 CFR 262.11): The generator must determine if the waste exhibits hazardous characteristics. Due to the fluorinated nature and potential biological activity (purine analog), it must be treated as Hazardous Waste .
-
Halogenated Solvents (F-List): If this solid is dissolved in spent methylene chloride or similar solvents, the entire mixture becomes F001/F002 listed waste.[1]
-
Land Ban (40 CFR 268): Organic hazardous wastes generally cannot be landfilled without prior treatment (incineration).[1]
Senior Scientist Note: Never attempt to chemically deactivate this compound in the lab (e.g., using bleach or strong acids). The stability of the difluoromethyl group makes mild oxidation ineffective, and harsh conditions may generate toxic gas in an uncontrolled fume hood environment. Thermal destruction is the only validated method.
References
-
Chemsrc. (2025).[1][4][6] 8-(difluoromethyl)-9H-purin-6-ol MSDS and Chemical Properties. Retrieved from [Link][1]
-
U.S. Environmental Protection Agency (EPA). (2025).[1] Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification.[1] Retrieved from [Link][1]
-
National Institutes of Health (NIH) - PubChem. (2025).[1] Hypoxanthine Derivatives and Fluorinated Heterocycles. Retrieved from [Link]
-
Dürr Systems. (2012).[1] Incineration of Halogenated Waste and HF Scrubbing Technologies. Retrieved from [Link][1]
Sources
- 1. ymdb.ca [ymdb.ca]
- 2. Hypoxanthine | C5H4N4O | CID 135398638 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. A new method to recycle fluoride from long-lived PFAS chemicals | Department of Chemistry [chem.ox.ac.uk]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. pipharm.com [pipharm.com]
- 6. 8-(difluoromethyl)-9H-purin-6-ol | CAS#:2413882-99-0 | Chemsrc [m.chemsrc.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
